Product packaging for (S)-2-Ethylmorpholine(Cat. No.:CAS No. 74572-14-8)

(S)-2-Ethylmorpholine

Cat. No.: B1604341
CAS No.: 74572-14-8
M. Wt: 115.17 g/mol
InChI Key: RGNFMQJLAOONTP-LURJTMIESA-N
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Description

(S)-2-Ethylmorpholine is a useful research compound. Its molecular formula is C6H13NO and its molecular weight is 115.17 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H13NO B1604341 (S)-2-Ethylmorpholine CAS No. 74572-14-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-ethylmorpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO/c1-2-6-5-7-3-4-8-6/h6-7H,2-5H2,1H3/t6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGNFMQJLAOONTP-LURJTMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CNCCO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H]1CNCCO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70649703
Record name (2S)-2-Ethylmorpholine
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Molecular Weight

115.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74572-14-8
Record name Morpholine, 2-ethyl-, (S)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=74572-14-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2S)-2-Ethylmorpholine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

(S)-2-Ethylmorpholine CAS number 74572-14-8

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to (S)-2-Ethylmorpholine (CAS: 74572-14-8) for Drug Discovery Professionals

Introduction

In the landscape of modern medicinal chemistry, the morpholine ring stands out as a "privileged" scaffold—a molecular framework that consistently appears in biologically active compounds.[1] Its unique combination of a secondary amine and an ether functional group within a six-membered ring imparts favorable physicochemical properties to drug candidates.[2] The morpholine moiety can enhance aqueous solubility, improve metabolic stability, and modulate lipophilicity, all critical parameters for optimizing pharmacokinetic and pharmacodynamic (PK/PD) profiles.[3] Specifically, it is a valuable component in the design of drugs targeting the central nervous system (CNS), where crossing the blood-brain barrier (BBB) is a formidable challenge.[3][4]

This guide focuses on a specific, high-value derivative: This compound (CAS: 74572-14-8) . As a chiral building block, the stereochemical purity of this compound is paramount. The (S)-enantiomer offers a precise three-dimensional arrangement that can be crucial for selective interaction with biological targets, minimizing off-target effects and enhancing therapeutic efficacy. This document serves as a comprehensive technical resource for researchers, scientists, and drug development professionals, providing in-depth information on its synthesis, analytical characterization, applications, and safe handling.

Physicochemical and Structural Properties

This compound is a colorless to light yellow liquid under standard conditions.[5][6] Its structural and physical properties are fundamental to its application as a synthetic building block. The presence of a stereocenter at the C2 position necessitates stringent control over its enantiomeric purity during synthesis and quality control.

PropertyValueReferences
CAS Number 74572-14-8[7][8][9]
Molecular Formula C₆H₁₃NO[5][7][9]
Molecular Weight 115.17 g/mol [5][10][11][12]
Appearance Liquid (usually colorless to light yellow)[5][6]
Boiling Point ~161-163 °C[5]
Density ~0.92 g/cm³[5]
Solubility Miscible in water[5]
Storage Inert atmosphere, room temperature, protected from light[7]

Structural Representation:

Chemical structure of this compound

(Caption: The chemical structure of this compound, highlighting the chiral center at the C2 position.)

Enantioselective Synthesis

The synthesis of 2-substituted chiral morpholines presents a significant challenge due to the steric hindrance and electronic properties near the oxygen atom.[13][14] Among the various strategies, asymmetric hydrogenation of a dehydromorpholine precursor has emerged as a highly efficient and scalable method for producing this compound with excellent enantioselectivity.[13][15][16]

Protocol 1: Asymmetric Hydrogenation of N-protected 2-Ethyl-5,6-dihydro-4H-1,4-oxazine

This protocol is a self-validating system for achieving high enantiomeric excess (ee). The choice of a rhodium complex with a large-bite-angle bisphosphine ligand (e.g., SKP) is critical; this specific catalyst geometry creates a chiral pocket that effectively differentiates between the two prochiral faces of the substrate's double bond, leading to the preferential formation of the (S)-enantiomer.[13]

Methodology:

  • Substrate Preparation: Synthesize the N-protected 2-ethyl-5,6-dihydro-4H-1,4-oxazine precursor through established organic chemistry methods. The choice of the nitrogen protecting group (e.g., Boc, Cbz) can influence reactivity and must be optimized.

  • Catalyst Preparation: In an inert atmosphere (glovebox), dissolve the rhodium precursor (e.g., [Rh(COD)₂]BF₄) and the chiral bisphosphine ligand in a degassed solvent like methanol or dichloromethane.

  • Hydrogenation Reaction:

    • Charge a high-pressure reactor with the dehydromorpholine substrate and the prepared catalyst solution.

    • Purge the reactor multiple times with hydrogen gas.

    • Pressurize the reactor to the optimized pressure (e.g., 30-50 atm H₂).[15]

    • Stir the reaction at room temperature for 12-24 hours, monitoring for completion via TLC or GC.

  • Workup and Purification:

    • Carefully vent the reactor and concentrate the reaction mixture under reduced pressure.

    • Purify the crude product using column chromatography on silica gel to isolate the N-protected this compound.

  • Deprotection: Remove the nitrogen protecting group under appropriate conditions (e.g., acid treatment for Boc) to yield the final this compound product.

Asymmetric_Hydrogenation_Workflow sub Dehydromorpholine Precursor reac Asymmetric Hydrogenation sub->reac cat Chiral Rh-Bisphosphine Catalyst cat->reac h2 H₂ Gas (High Pressure) h2->reac work Purification & Deprotection reac->work prod This compound (>99% ee) work->prod

Caption: Workflow for the synthesis of this compound.

Analytical Methodologies for Quality Control

For a chiral building block intended for drug development, rigorous quality control is non-negotiable. The analytical workflow must confirm not only the identity and purity but, most critically, the enantiomeric excess of the final product.

Protocol 2: Chiral HPLC for Enantiomeric Excess (ee) Determination

The principle of this method relies on a chiral stationary phase (CSP) that contains a single enantiomer of a chiral selector. The two enantiomers of this compound form transient, diastereomeric complexes with the CSP, which have different interaction energies. This difference results in different retention times, allowing for their separation and quantification.

Methodology:

  • Sample Preparation: Prepare a dilute solution of this compound in the mobile phase. Derivatization with a UV-active agent may be necessary if the compound lacks a chromophore.

  • Instrumentation: Use an HPLC system equipped with a chiral column (e.g., Chiralcel OD-H, Chiralpak AD-H).

  • Chromatographic Conditions:

    • Mobile Phase: A mixture of hexane and isopropanol with a small amount of an amine modifier (e.g., diethylamine) is typical. The exact ratio must be optimized for baseline separation.

    • Flow Rate: 0.5 - 1.0 mL/min.

    • Detection: UV detector set at an appropriate wavelength (e.g., 210 nm).

  • Analysis: Inject the sample and integrate the peak areas for the (S) and (R) enantiomers. Calculate the enantiomeric excess using the formula: ee (%) = [((S) - (R)) / ((S) + (R))] x 100.

QC_Workflow cluster_0 Identity & Purity cluster_1 Chiral Integrity lcms LC-MS (Molecular Weight) final Batch Release for Drug Development lcms->final nmr NMR (Structure) nmr->final gc GC-FID (Purity) gc->final hplc Chiral HPLC (Enantiomeric Excess) hplc->final start Synthesized Batch of This compound start->lcms start->nmr start->gc start->hplc

Caption: A typical quality control workflow for this compound.

Applications in Medicinal Chemistry and Drug Development

The morpholine ring is a powerful tool for medicinal chemists to fine-tune drug properties.[1] this compound provides a chiral entry point into this valuable chemical space.

  • Modulation of PK/PD Properties: The weak basicity of the morpholine nitrogen (pKa of the conjugate acid is ~8.5) allows for protonation at physiological pH, enhancing aqueous solubility. The oxygen atom can act as a hydrogen bond acceptor, while the overall ring structure contributes to favorable interactions with biological targets and can improve brain permeability.[3]

  • CNS Drug Discovery: The ability to improve BBB penetration makes morpholine-containing compounds highly attractive for treating CNS disorders. They are key components in drugs developed for mood disorders, pain, and neurodegenerative diseases like Alzheimer's and Parkinson's.[3][4] For instance, derivatives of 2,5-dimethylmorpholine have been developed as highly potent and brain-penetrant inhibitors of the LRRK2 kinase, a key target in Parkinson's disease.[4]

  • Oncology: In cancer therapy, the morpholine moiety has been incorporated into numerous kinase inhibitors. For example, it is present in Gefitinib (Iressa), an EGFR inhibitor, and is explored in PI3K/mTOR inhibitors designed to be brain-penetrant for the treatment of CNS tumors.[2][3]

  • Antimicrobials: The antibiotic Linezolid, which contains a morpholine ring, is a critical treatment for drug-resistant Gram-positive bacterial infections.[2]

Drug / CandidateTherapeutic AreaRole of Morpholine MoietyReference
Reboxetine AntidepressantCore scaffold, influences norepinephrine reuptake inhibition[17]
Gefitinib AnticancerSolubilizing group, interacts with kinase active site[2]
Linezolid AntibioticEssential part of the pharmacophore for protein synthesis inhibition[2]
Rivaroxaban AnticoagulantKey structural element for binding to Factor Xa[17]

Safety, Handling, and Storage

While specific toxicity data for this compound is limited, data from related morpholine compounds indicate that it should be handled as a hazardous chemical. It is classified as an irritant and may cause skin, eye, and respiratory system damage.[11][12]

GHS Hazard Information (based on 2-Ethylmorpholine racemate):

PictogramHazard ClassHazard Statement
Corrosive, Irritant Skin Irritation (Category 2)H315: Causes skin irritation
Corrosive Serious Eye Damage (Category 1)H318: Causes serious eye damage
Irritant STOT SE (Category 3)H335: May cause respiratory irritation

References:[11][12]

Protocol 3: Standard Operating Procedure for Safe Handling
  • Engineering Controls: All manipulations must be performed inside a certified chemical fume hood to prevent inhalation of vapors.

  • Personal Protective Equipment (PPE):

    • Gloves: Wear chemically resistant gloves (e.g., nitrile).

    • Eye Protection: Use chemical safety goggles and a face shield.[18]

    • Lab Coat: A standard laboratory coat is required.

  • Handling: Avoid direct contact with skin and eyes.[19] Keep away from heat, sparks, and open flames.[5] Use non-sparking tools.

  • Spill Response: In case of a small spill, absorb with an inert material (e.g., vermiculite, sand), collect in a sealed container, and dispose of as hazardous waste.[18][19] Evacuate the area for larger spills.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[5] Keep away from oxidizing agents and acids.[5][20]

Conclusion

This compound is more than just a chemical reagent; it is a key enabling technology for the development of advanced therapeutics. Its defined stereochemistry, coupled with the beneficial properties of the morpholine scaffold, provides medicinal chemists with a powerful building block to address complex challenges in drug design, particularly in the demanding fields of neuroscience and oncology. A thorough understanding of its enantioselective synthesis, rigorous analytical characterization, and safe handling procedures is essential for unlocking its full potential in the pursuit of novel medicines. As research continues, the application of this compound and its derivatives is poised to expand, reinforcing the enduring importance of chiral building blocks in modern drug discovery.[1]

References

Introduction: The Significance of the Morpholine Scaffold and Chirality

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to (S)-2-Ethylmorpholine for Advanced Research

This guide provides an in-depth technical examination of this compound, a chiral heterocyclic compound of significant interest to researchers, scientists, and professionals in drug development. Moving beyond its fundamental properties, this document elucidates the strategic importance of its stereochemistry, methods for its synthesis and analysis, and its role as a valuable building block in medicinal chemistry.

The morpholine ring is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its favorable physicochemical properties, metabolic stability, and its presence in numerous approved drugs.[1][2] This six-membered heterocycle, containing both an ether and a secondary amine functional group, imparts improved aqueous solubility and pharmacokinetic profiles to parent molecules.[3][4] When substituents are introduced, as in 2-Ethylmorpholine, stereoisomerism becomes a critical consideration.

The two enantiomers of 2-Ethylmorpholine, (S) and (R), possess identical physical properties in a non-chiral environment but can exhibit profoundly different biological activities, potencies, and toxicities.[5] This is because biological systems, such as enzymes and receptors, are inherently chiral. The U.S. Food and Drug Administration (FDA) and other global regulatory bodies mandate the characterization of individual enantiomers in chiral drug candidates, making the study of specific isomers like this compound essential for modern drug discovery.[5] This guide focuses specifically on the (S)-enantiomer, detailing its core properties and the methodologies required for its synthesis and characterization.

Core Physicochemical Properties

The foundational step in utilizing any chemical building block is a thorough understanding of its physicochemical characteristics. The molecular weight of this compound, a key determinant in reaction stoichiometry and formulation, is 115.17 g/mol .[6][7]

Below is a summary of its key identifiers and properties.

Table 1: Physicochemical Data for this compound

PropertyValueSource(s)
Molecular Weight 115.17 g/mol [6][7]
Molecular Formula C₆H₁₃NO[6][7]
CAS Number 74572-14-8[8]
Appearance Liquid (typically)[9]
Boiling Point ~161 - 163 °C[9]
Density ~0.92 g/cm³[9]
Solubility in Water Miscible[9]
SMILES String CCC1CNCCO[C@H]1[6]
InChI Key RGNFMQJLAOONTP-LURJTMIESA-N[8]
Molecular Structure

The structure of this compound features a morpholine ring with an ethyl group at the C2 position, creating a stereogenic center.

Caption: 2D representation of this compound.

Synthesis and Enantioselective Control

The synthesis of substituted morpholines can be achieved through various routes, often starting from 1,2-amino alcohols.[10][11] A common challenge is controlling the stereochemistry to produce a single enantiomer. The typical workflow involves either an asymmetric synthesis that directly yields the desired enantiomer or the synthesis of a racemic mixture followed by chiral resolution.

G A 1. Sample Preparation Dissolve racemic or enriched sample in mobile phase. B 2. HPLC Injection Inject precise volume onto Chiral HPLC Column. A->B C 3. Enantiomeric Separation (S) and (R) enantiomers interact differently with the Chiral Stationary Phase. B->C D 4. Detection (UV/MS) Eluted enantiomers are detected, generating a chromatogram. C->D E 5. Data Analysis Calculate retention times (tR) and peak areas to determine enantiomeric excess (% ee). D->E

References

An In-Depth Technical Guide to the Stereoselective Synthesis of (S)-2-Ethylmorpholine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-2-Ethylmorpholine is a valuable chiral building block in medicinal chemistry, frequently incorporated into pharmacologically active compounds to enhance their efficacy and pharmacokinetic profiles. This technical guide provides a comprehensive overview of the stereoselective synthesis of this compound, with a primary focus on a modern and efficient approach starting from the chiral pool. It delves into the causal reasoning behind experimental choices, offers detailed, step-by-step protocols, and compares various synthetic strategies to provide researchers with a thorough understanding of the available methodologies. This guide is intended to be a practical resource for scientists engaged in pharmaceutical research and development, offering field-proven insights to facilitate the synthesis of this important chiral morpholine derivative.

Introduction: The Significance of this compound in Drug Discovery

The morpholine scaffold is a privileged structure in medicinal chemistry, prized for its favorable physicochemical properties, including metabolic stability and aqueous solubility. The introduction of a stereocenter, as in this compound, allows for precise three-dimensional interactions with biological targets, which can lead to improved potency and selectivity of drug candidates. The ethyl group at the C-2 position can modulate lipophilicity and steric interactions, making this compound a versatile synthon for the development of novel therapeutics across various disease areas, including oncology, neuroscience, and infectious diseases.[1]

The stereospecific synthesis of this compound is therefore of critical importance. The ability to produce this compound in high enantiomeric purity is essential to avoid the potential for off-target effects or reduced efficacy that can arise from the presence of the corresponding (R)-enantiomer. This guide will focus on practical and robust methods to achieve this synthetic goal.

Recommended Synthetic Strategy: A Chiral Pool Approach from (S)-2-Aminobutanol

The most direct and reliable strategy for the synthesis of this compound is a "chiral pool" approach, which utilizes a readily available, enantiopure starting material to ensure the desired stereochemistry in the final product. For this purpose, (S)-2-aminobutanol is the ideal precursor. This amino alcohol can be sourced commercially or synthesized from the natural amino acid (S)-2-aminobutyric acid. This strategy is advantageous as it obviates the need for chiral separations or complex asymmetric catalysis in the final stages of the synthesis.

A recently developed, green, and highly efficient two-step protocol for the synthesis of morpholines from 1,2-amino alcohols provides a superior alternative to traditional methods.[2][3][4] This modern approach involves the selective N-monoalkylation of the primary amine with ethylene sulfate, followed by a base-mediated intramolecular cyclization. This method avoids the use of protecting groups and harsh reducing agents, such as borane or aluminum hydrides, which are common in older multi-step syntheses that proceed via a morpholinone intermediate.[4]

Retrosynthetic Analysis

The retrosynthetic analysis for the recommended approach is illustrated below. This compound is disconnected at the N4-C5 and O1-C6 bonds, leading back to the key intermediate, N-(2-hydroxyethyl)-(S)-2-aminobutanol, which is formed from (S)-2-aminobutanol and a two-carbon electrophile.

Retrosynthesis S_2_Ethylmorpholine This compound Intermediate N-(2-hydroxyethyl)-(S)-2-aminobutanol S_2_Ethylmorpholine->Intermediate Intramolecular Cyclization S_2_Aminobutanol (S)-2-Aminobutanol Intermediate->S_2_Aminobutanol N-Alkylation Two_Carbon_Electrophile Two-Carbon Electrophile (e.g., Ethylene Sulfate) Intermediate->Two_Carbon_Electrophile N-Alkylation SynthesisWorkflow cluster_0 Synthesis of (S)-2-Aminobutanol cluster_1 Synthesis of this compound S_2_ABA (S)-2-Aminobutyric Acid Hydrogenation Catalytic Hydrogenation (Ru/C, H₂, H₂O) S_2_ABA->Hydrogenation S_2_Aminobutanol_Product (S)-2-Aminobutanol Hydrogenation->S_2_Aminobutanol_Product S_2_Aminobutanol_Start (S)-2-Aminobutanol S_2_Aminobutanol_Product->S_2_Aminobutanol_Start Use as starting material N_Alkylation N-Alkylation with Ethylene Sulfate (THF) S_2_Aminobutanol_Start->N_Alkylation Intermediate Intermediate Sulfate Ester N_Alkylation->Intermediate Cyclization Intramolecular Cyclization (t-BuOK) Intermediate->Cyclization S_2_Ethylmorpholine_Product This compound Cyclization->S_2_Ethylmorpholine_Product StrategyComparison cluster_pros Advantages cluster_cons Disadvantages Chiral_Pool Chiral Pool Approach CP_Pro Direct, reliable stereocontrol Fewer steps Chiral_Pool->CP_Pro CP_Con Dependent on availability of chiral starting material Chiral_Pool->CP_Con Asymmetric_Hydrogenation Asymmetric Hydrogenation AH_Pro High enantioselectivity Catalytic chirality Asymmetric_Hydrogenation->AH_Pro AH_Con Requires synthesis of precursor Catalyst development can be costly Asymmetric_Hydrogenation->AH_Con Chiral_Auxiliary Chiral Auxiliary CA_Pro High diastereoselectivity Recoverable auxiliary Chiral_Auxiliary->CA_Pro CA_Con Multi-step process Stoichiometric use of auxiliary Chiral_Auxiliary->CA_Con

References

An In-depth Technical Guide to the Starting Materials for the Synthesis of (S)-2-Ethylmorpholine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(S)-2-Ethylmorpholine is a valuable chiral building block in medicinal chemistry, forming the core of numerous biologically active compounds. The stereocenter at the C2 position is often critical for pharmacological activity, making enantioselective synthesis a key challenge. This guide provides an in-depth analysis of the primary synthetic strategies and starting materials for accessing this compound. We will explore methodologies rooted in the chiral pool, leveraging naturally occurring stereochemistry, as well as state-of-the-art asymmetric catalytic approaches that construct the desired stereocenter with high fidelity. Each section explains the causal chemistry behind the transformations, provides field-proven experimental protocols, and presents a comparative analysis to guide researchers in selecting the optimal synthetic route for their specific needs.

Introduction: The Significance of Chiral Morpholines

The morpholine ring is a privileged scaffold in drug discovery, appearing in numerous FDA-approved drugs.[1] Its unique combination of a basic nitrogen atom and an ether oxygen allows it to engage in various biological interactions while imparting favorable physicochemical properties such as aqueous solubility. When substituted at the C2 or C3 position, a stereocenter is introduced, and the biological activity of the resulting enantiomers can differ dramatically. This compound represents a synthetically accessible and medicinally relevant example of such a chiral scaffold. The primary challenge lies not in the construction of the morpholine ring itself, but in the precise, scalable, and economical control of the (S)-stereochemistry at the C2 position.

This guide will focus on two principal strategies for achieving this goal:

  • Chiral Pool Synthesis: Utilizing enantiomerically pure starting materials derived from natural sources.

  • Asymmetric Catalysis: Creating the stereocenter during the synthesis using a chiral catalyst.

Chiral Pool Synthesis: Building from Enantiopure Amino Alcohols

The most direct and conceptually simple approach to this compound is to begin with a starting material that already contains the required stereocenter. (S)-2-aminobutan-1-ol is the ideal precursor, as it possesses the correct carbon skeleton and absolute stereochemistry. The synthetic challenge is then reduced to forming the morpholine ring by introducing the remaining -CH₂CH₂O- fragment.

Mechanism and Rationale

This strategy relies on a double alkylation of the starting amino alcohol. The key transformation is an intramolecular cyclization that forms the final ring. A common modern approach involves a one- or two-step annulation using a reagent that can deliver a two-carbon unit with two electrophilic sites (or one that can be unmasked).

A highly efficient method utilizes ethylene sulfate as a "two-carbon linchpin".[1][2] The synthesis proceeds via two sequential SN2 reactions:

  • N-Alkylation: The primary amine of (S)-2-aminobutan-1-ol acts as a nucleophile, attacking one of the methylene carbons of ethylene sulfate and opening the cyclic sulfate. This step is highly selective for the more nucleophilic amine over the hydroxyl group.

  • O-Alkylation (Intramolecular Cyclization): The resulting intermediate contains a terminal sulfate ester. In the presence of a base, the hydroxyl group is deprotonated, and the resulting alkoxide performs an intramolecular SN2 reaction, displacing the sulfate leaving group to close the six-membered morpholine ring.

This redox-neutral protocol is advantageous due to its use of inexpensive reagents and high atom economy.[1]

Experimental Protocol: Synthesis from (S)-2-aminobutan-1-ol and Ethylene Sulfate

This protocol is adapted from a general procedure for morpholine synthesis.[1][2]

Step 1: N-(2-hydroxybutyl)ethanesulfonic acid formation

  • To a solution of (S)-2-aminobutan-1-ol (1.0 equiv.) in a suitable solvent such as acetonitrile, add ethylene sulfate (1.05 equiv.).

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction by TLC or LC-MS for the disappearance of the starting amine.

  • Upon completion, the intermediate is typically carried forward without purification.

Step 2: Base-mediated Cyclization

  • Cool the reaction mixture to 0 °C.

  • Add a strong, non-nucleophilic base such as potassium tert-butoxide (tBuOK, 2.2 equiv.) portion-wise, maintaining the temperature below 10 °C.

  • Allow the reaction to warm to room temperature and stir for an additional 4-8 hours until the cyclization is complete.

  • Quench the reaction by carefully adding water.

  • Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield pure this compound.

Workflow Diagram: Chiral Pool Synthesis

G cluster_start Starting Material cluster_reagents Reagents & Conditions cluster_product Final Product start (S)-2-aminobutan-1-ol reagent1 1. Ethylene Sulfate (Acetonitrile, RT) start->reagent1 N-Alkylation reagent2 2. Potassium tert-butoxide (tBuOK, 0°C to RT) reagent1->reagent2 Intramolecular Cyclization product This compound reagent2->product

Caption: Workflow for the synthesis of this compound from a chiral amino alcohol.

Asymmetric Catalysis: Hydrogenation of a Dehydromorpholine Precursor

An alternative, highly powerful strategy is to construct the morpholine ring first in an achiral or prochiral form, and then introduce the stereocenter in a subsequent enantioselective step. Asymmetric hydrogenation is one of the most robust and scalable methods for achieving this.[3][4]

Mechanism and Rationale

This approach involves the synthesis of a 2-ethyl-dehydromorpholine, which contains a carbon-carbon double bond within the ring. This unsaturated heterocycle is then subjected to hydrogenation in the presence of a chiral transition metal catalyst, typically a rhodium complex coordinated to a chiral bisphosphine ligand.[5][6]

The key to success lies in the catalyst's ability to coordinate to the double bond and deliver hydrogen selectively to one face of the molecule, thereby generating one enantiomer in excess. The choice of the chiral ligand is paramount, as its three-dimensional structure dictates the stereochemical outcome of the reaction.[3][7] This method offers high efficiency and can deliver products with exceptional enantiomeric purity (up to 99% ee).[4][5]

The synthesis of the dehydromorpholine precursor itself can be achieved through various routes, often starting from simpler, achiral materials like an amino alcohol and a keto-ester, followed by cyclization and elimination.

Experimental Protocol: Asymmetric Hydrogenation

This protocol is a representative procedure for the key enantioselective step.[3][5]

Step 1: Catalyst Preparation

  • In a glovebox, charge a vial with the rhodium precursor (e.g., [Rh(cod)₂]SbF₆, 1.0 mol%) and the chiral bisphosphine ligand (e.g., (R,R,R)-SKP, 1.05 mol%).

  • Add a degassed solvent, such as dichloromethane (DCM), and stir for 15-30 minutes to allow for complex formation.

Step 2: Hydrogenation Reaction

  • In a separate flask, dissolve the N-protected 2-ethyl-dehydromorpholine substrate (1.0 equiv.) in degassed DCM.

  • Transfer the substrate solution to a high-pressure autoclave that has been purged with argon or nitrogen.

  • Add the prepared catalyst solution to the autoclave via cannula.

  • Seal the autoclave, purge it several times with hydrogen gas, and then pressurize to the desired pressure (e.g., 30-50 atm H₂).

  • Stir the reaction at room temperature for 12-24 hours.

  • Carefully vent the autoclave and purge with nitrogen.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the product by flash column chromatography. The N-protecting group (e.g., Cbz or Boc) can be removed in a subsequent step if the free amine is desired.

Workflow Diagram: Asymmetric Hydrogenation Route

G cluster_start Achiral Precursors cluster_intermediate Intermediate cluster_reagents Key Step cluster_product Final Product start Amino Alcohol + Keto-ester inter N-Protected 2-Ethyl-dehydromorpholine start->inter Multistep Synthesis reagent H₂, Chiral Rh-Catalyst (e.g., Rh-(R,R,R)-SKP) inter->reagent Asymmetric Hydrogenation product This compound (after deprotection) reagent->product

Caption: Workflow for asymmetric synthesis of this compound via hydrogenation.

Other Synthetic Strategies: Reductive Amination

Reductive amination is a robust and widely used method for forming C-N bonds and is a cornerstone of amine synthesis.[8][9] An intramolecular version of this reaction can be a powerful strategy for forming heterocyclic rings, including morpholines.[8][10]

This approach would typically involve a linear precursor containing both an amine and a carbonyl group (or a masked carbonyl like an acetal). Upon unmasking the aldehyde or ketone, it forms an intermediate iminium ion with the amine, which is then reduced in situ by a hydride reagent (e.g., NaBH₃CN or NaBH(OAc)₃) to form the cyclic amine.[9][11] The stereochemistry can be controlled by starting with a chiral precursor that contains the ethyl-substituted stereocenter.

Comparative Analysis of Synthetic Routes

The choice of synthetic route depends on factors such as the availability of starting materials, required scale, cost, and the desired enantiomeric purity.

Synthetic Strategy Key Starting Material Key Transformation Typical Yield Typical ee% Advantages Disadvantages
Chiral Pool (S)-2-aminobutan-1-olAnnulation / CyclizationGood to Excellent>99%Stereochemistry is pre-defined; conceptually simple; robust reactions.Dependent on the availability and cost of the chiral starting material.
Asymmetric Hydrogenation DehydromorpholineEnantioselective HydrogenationExcellent90% to >99%[4][5]High enantioselectivity; scalable; starts from simpler, achiral precursors.Requires multi-step synthesis of the substrate; uses expensive catalysts and high-pressure equipment.
Intramolecular Reductive Amination Chiral amino-aldehydeReductive CyclizationModerate to Good>99%Utilizes common and reliable reactions; mild conditions.Requires synthesis of the linear precursor; potential for side reactions.

Conclusion

The synthesis of this compound can be approached from multiple strategic starting points. For laboratory-scale synthesis where the chiral precursor is readily available, the chiral pool approach offers the most direct and reliable route, guaranteeing the desired absolute stereochemistry. For larger-scale industrial applications where cost and the availability of chiral feedstocks are major concerns, developing an asymmetric catalytic route like hydrogenation is often superior. It allows for the use of cheaper, achiral starting materials and can provide exceptionally high enantiomeric purity. Researchers and drug development professionals should evaluate the trade-offs between starting material cost, operational complexity, and scalability to select the most appropriate pathway for their objectives.

References

An In-depth Technical Guide to the Biological Activity of Morpholine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The morpholine ring is a six-membered saturated heterocycle containing both nitrogen and oxygen atoms. Its unique physicochemical properties, including metabolic stability, aqueous solubility, and the ability to form crucial hydrogen bonds, have established it as a "privileged scaffold" in medicinal chemistry.[1][2][3] This technical guide provides a comprehensive overview of the diverse biological activities exhibited by morpholine-containing compounds. We delve into the mechanisms of action, structure-activity relationships (SAR), and key clinical examples across major therapeutic areas, including oncology, infectious diseases, and inflammation. Detailed experimental protocols for assessing cytotoxicity and antimicrobial efficacy are provided, alongside quantitative data and visual diagrams of key signaling pathways to offer researchers, scientists, and drug development professionals a thorough resource for leveraging this versatile scaffold in modern drug discovery.

Introduction: The Morpholine Scaffold - A Privileged Structure in Medicinal Chemistry

Morpholine (tetrahydro-1,4-oxazine) is a simple heterocyclic compound that has become a cornerstone in the design of bioactive molecules.[4] Its frequent incorporation into approved drugs and clinical candidates is a testament to its favorable properties that address many challenges in drug development.[1][2]

1.1 Physicochemical Properties of Morpholine

The power of the morpholine moiety lies in its balanced profile. The oxygen atom is an effective hydrogen bond acceptor, while the nitrogen atom acts as a base.[3] This dual functionality allows morpholine-containing molecules to engage in specific molecular interactions with biological targets like enzymes and receptors.[1][5] Furthermore, the morpholine ring generally enhances the aqueous solubility and metabolic stability of a parent compound, improving its pharmacokinetic profile.[1][2]

1.2 The Morpholine Ring in Drug Design

The morpholine scaffold is not merely a passive solubilizing group; it is often an integral part of a drug's pharmacophore.[1] Its rigid, chair-like conformation can properly orient other functional groups for optimal binding to a target protein.[3] This versatility has led to the development of morpholine derivatives with a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and central nervous system (CNS) effects.[4][6][7]

Anticancer Activity of Morpholine Derivatives

Morpholine derivatives represent a significant class of anticancer agents, with several compounds demonstrating potent activity by targeting key pathways involved in tumor growth and survival.[4]

2.1 Mechanism of Action: Targeting Key Signaling Pathways

2.1.1 PI3K/Akt/mTOR Pathway Inhibition

The Phosphoinositide 3-kinase (PI3K)/Akt/mTOR pathway is a critical signaling cascade that regulates cell proliferation, survival, and metabolism. Its dysregulation is a common feature in many human cancers.[8] The morpholine ring is a key structural feature in many PI3K inhibitors, where its oxygen atom often forms a crucial hydrogen bond with the hinge region of the kinase's ATP-binding pocket.[9][10] This interaction is fundamental to the high-potency inhibition of PI3K isoforms.[9]

graph PI3K_Pathway { layout=dot; rankdir=TB; splines=ortho; node [shape=box, style="filled", fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial", fontcolor="#5F6368"];

// Nodes GF [label="Growth Factor", fillcolor="#F1F3F4"]; RTK [label="Receptor Tyrosine Kinase\n(e.g., EGFR)", fillcolor="#F1F3F4"]; PI3K [label="PI3K", shape=ellipse, style="filled,bold", fillcolor="#EA4335", fontcolor="#FFFFFF"]; PIP2 [label="PIP2", fillcolor="#FBBC05"]; PIP3 [label="PIP3", fillcolor="#FBBC05"]; PDK1 [label="PDK1", fillcolor="#F1F3F4"]; Akt [label="Akt", fillcolor="#F1F3F4"]; mTORC1 [label="mTORC1", fillcolor="#F1F3F4"]; Proliferation [label="Cell Proliferation\n& Survival", shape=folder, fillcolor="#34A853", fontcolor="#FFFFFF"]; Gefitinib [label="Gefitinib\n(Morpholine Derivative)", shape=box, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; PI3Ki [label="PI3K Inhibitors\n(e.g., ZSTK474)\n(Morpholine Derivatives)", shape=box, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges GF -> RTK [label="Binds"]; RTK -> PI3K [label="Activates"]; PI3K -> PIP3 [label="Phosphorylates"]; PIP2 -> PI3K [style=dashed]; PIP3 -> PDK1 [label="Recruits"]; PDK1 -> Akt [label="Activates"]; Akt -> mTORC1 [label="Activates"]; mTORC1 -> Proliferation [label="Promotes"]; Gefitinib -> RTK [label="Inhibits", color="#EA4335", style=bold]; PI3Ki -> PI3K [label="Inhibits", color="#EA4335", style=bold]; }

Caption: PI3K/Akt/mTOR pathway showing inhibition points for morpholine derivatives.

2.1.2 DNA Damage and Apoptosis Induction

Other morpholine-based anticancer agents function by inducing DNA damage and promoting apoptosis (programmed cell death). Some quinazoline derivatives containing a morpholine moiety have been shown to arrest the cell cycle and induce apoptosis, potentially by interacting with proteins like Bcl-2 that regulate cell death.[11]

2.2 Case Study: Gefitinib

Gefitinib (Iressa) is a prime example of a successful morpholine-containing anticancer drug.[11] It is an anilinoquinazoline derivative used to treat non-small cell lung cancer (NSCLC).[12] Gefitinib functions as a selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase.[13] By competitively binding to the ATP-binding site of the EGFR's intracellular domain, it blocks the downstream signaling cascades, such as the Ras pathway, that lead to uncontrolled cell proliferation.[12][13][14] The morpholine group in Gefitinib is crucial for its pharmacokinetic properties.

2.3 Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is a standard colorimetric assay for assessing the cytotoxic effect of a compound on cancer cell lines.

  • Cell Seeding: Plate cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the morpholine derivative in culture medium. Replace the old medium with the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. The rationale is that mitochondrial dehydrogenases in living cells will reduce the yellow MTT tetrazolium salt to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration (log scale) to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

2.4 Data Presentation: IC50 Values of Representative Anticancer Morpholine Derivatives

Compound/DrugTargetCell LineIC50 Value (µM)Reference
Gefitinib EGFRNSCLC Cell Lines~0.015 - 0.5[12][15]
ZSTK474 PI3KαA375 (Melanoma)0.005[16][17]
AK-10 Bcl-2 (putative)MCF-7 (Breast)3.15[18]
AK-3 Bcl-2 (putative)MCF-7 (Breast)6.44[18]
Compound 5h VEGFR-2HT-29 (Colon)3.10[19]

Antimicrobial Activity of Morpholine Derivatives

The morpholine scaffold is present in several potent antimicrobial agents, demonstrating efficacy against both bacteria and fungi.[20][21][22]

3.1 Antibacterial Activity

3.1.1 Mechanism of Action: Inhibition of Protein Synthesis

A key mechanism for antibacterial morpholine derivatives is the inhibition of bacterial protein synthesis. They can target the bacterial ribosome, a complex cellular machine responsible for translating mRNA into proteins.

3.1.2 Case Study: Linezolid

Linezolid is a synthetic antibiotic from the oxazolidinone class, which features a morpholine ring.[23][24] It is used to treat serious infections caused by Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE).[23][25] Linezolid's unique mechanism involves binding to the 23S ribosomal RNA of the 50S subunit.[23][25][26] This action prevents the formation of a functional 70S initiation complex, which is the very first step of protein synthesis.[25][26][27] This mechanism is distinct from other protein synthesis inhibitors, which typically act at later elongation steps, reducing the chance of cross-resistance.[24]

3.2 Antifungal Activity

3.2.1 Mechanism of Action: Ergosterol Biosynthesis Inhibition

The primary target for many antifungal morpholine derivatives is the ergosterol biosynthesis pathway.[28] Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells, and is essential for membrane integrity and function.[29][30][31] By inhibiting enzymes in this pathway, these drugs deplete ergosterol and cause the accumulation of toxic sterol intermediates, leading to fungal cell death.[29][32]

graph Ergosterol_Pathway { layout=dot; rankdir=TB; splines=ortho; node [shape=box, style="filled", fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial", fontcolor="#5F6368"];

// Nodes Squalene [label="Squalene", fillcolor="#F1F3F4"]; Lanosterol [label="Lanosterol", fillcolor="#F1F3F4"]; Intermediates [label="Sterol Intermediates", fillcolor="#FBBC05"]; Ergosterol [label="Ergosterol", fillcolor="#34A853", fontcolor="#FFFFFF"]; Membrane [label="Fungal Cell Membrane\n(Integrity)", shape=folder, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Enzymes Delta14Reductase [label="Δ14-Reductase", shape=ellipse, style="filled,bold", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Delta78Isomerase [label="Δ7-Δ8 Isomerase", shape=ellipse, style="filled,bold", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Inhibitor Amorolfine [label="Amorolfine\n(Morpholine Derivative)", shape=box, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Squalene -> Lanosterol; Lanosterol -> Delta14Reductase [dir=none]; Delta14Reductase -> Intermediates; Intermediates -> Delta78Isomerase [dir=none]; Delta78Isomerase -> Ergosterol; Ergosterol -> Membrane [label="Incorporated into"];

Amorolfine -> Delta14Reductase [label="Inhibits", color="#EA4335", style=bold]; Amorolfine -> Delta78Isomerase [label="Inhibits", color="#EA4335", style=bold]; }

Caption: Ergosterol biosynthesis pathway showing inhibition by Amorolfine.

3.2.2 Case Study: Amorolfine

Amorolfine is a topical antifungal agent belonging to the morpholine class.[29][33] It is used to treat fungal infections of the nails (onychomycosis). Amorolfine works by interfering with two key enzymes in the ergosterol pathway: Δ14-reductase and Δ7-Δ8 isomerase.[32][33][34][35] This dual inhibition leads to the depletion of ergosterol and the accumulation of ignosterol in the fungal cell membrane, disrupting its structure and function.[34][35]

3.3 Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

This protocol determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is described here.

  • Microorganism Preparation: Grow the bacterial or fungal strain overnight in an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi). Adjust the inoculum to a concentration of ~5 x 10^5 CFU/mL.

  • Compound Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of the morpholine derivative in the broth medium.

  • Inoculation: Add 50 µL of the prepared microbial inoculum to each well containing 50 µL of the diluted compound, resulting in a final volume of 100 µL.

  • Controls: Include a positive control well (microorganism with no compound) to ensure growth and a negative control well (broth only) to check for sterility.

  • Incubation: Incubate the plate at 35-37°C for 18-24 hours for bacteria, or at 30-35°C for 24-48 hours for yeast.

  • Reading the MIC: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth). This can be assessed visually or by using a plate reader.

  • Self-Validation: The clear growth in the positive control and the absence of growth in the negative control validate the assay's integrity.

3.4 Data Presentation: MIC Values of Representative Antimicrobial Morpholine Derivatives

Compound/DrugTarget OrganismMIC Value (µg/mL)Reference
Linezolid Staphylococcus aureus (MRSA)1 - 4[23][25]
Linezolid Enterococcus faecium (VRE)1 - 4[23][25]
Amorolfine Trichophyton rubrum0.03 - 0.12[32][33]
Amorolfine Candida albicans0.06 - 4[32][33]
Sila-analogue 24 Candida albicans1[36]

Anti-inflammatory & CNS Activity

Beyond cancer and infectious diseases, morpholine derivatives have shown significant promise in other therapeutic areas.

4.1 Anti-inflammatory Activity

Morpholine-containing compounds have been investigated as potent anti-inflammatory agents.[37] Their mechanisms often involve the modulation of key inflammatory pathways. For example, certain indole derivatives with N-ethyl morpholine moieties have been developed as selective agonists for the cannabinoid 2 (CB2) receptor.[38] Activation of the CB2 receptor, which is found primarily in immune cells, is known to produce anti-inflammatory and analgesic effects.[39][40] In preclinical models of inflammatory pain, these compounds have been shown to reduce hyperalgesia and suppress the production of pro-inflammatory cytokines like IL-1β, IL-6, and TNF-α.[38]

4.2 Central Nervous System (CNS) Activity

The physicochemical properties of the morpholine ring, particularly its balanced lipophilic-hydrophilic profile, make it a valuable scaffold for developing drugs that can cross the blood-brain barrier.[2] This has led to the exploration of morpholine derivatives for various CNS disorders. For instance, some morpholine derivatives act as monoamine oxidase (MAO) inhibitors.[25] Linezolid, in addition to its antibiotic properties, is a weak, reversible MAO inhibitor, which can lead to drug interactions with serotonergic agents.[23][25] Other derivatives have been explored for their potential as antidepressant and anxiolytic agents.[39]

Conclusion and Future Perspectives

The morpholine scaffold is a demonstrably "privileged" structure in medicinal chemistry, contributing to a wide array of potent and clinically successful therapeutic agents.[1] Its favorable physicochemical and pharmacokinetic properties, combined with its ability to serve as a critical pharmacophoric element, ensure its continued prominence in drug design.[1][5] The diverse biological activities—from anticancer and antimicrobial to anti-inflammatory and CNS effects—highlight the remarkable versatility of this simple heterocycle.

Future research will likely focus on synthesizing novel morpholine derivatives with enhanced selectivity for specific biological targets to minimize off-target effects. The development of dual-target inhibitors, such as combined PI3K/mTOR inhibitors, represents an exciting frontier for creating more effective cancer therapies.[10] As our understanding of complex disease pathways deepens, the rational incorporation of the morpholine scaffold will undoubtedly continue to yield innovative and impactful medicines.

References

Unraveling the Enigma: A Technical Guide to Elucidating the Mechanism of Action of (S)-2-Ethylmorpholine

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: Embracing the Unknown

In the landscape of drug discovery and molecular pharmacology, we often encounter compounds with intriguing structures but undefined biological activities. (S)-2-Ethylmorpholine is one such molecule. A survey of the current scientific literature reveals a significant gap in our understanding of its specific mechanism of action. While the morpholine scaffold is a well-established privileged structure in medicinal chemistry, particularly for central nervous system (CNS) targets, the pharmacological profile of this specific stereoisomer remains largely uncharted territory.[1][2]

This guide, therefore, deviates from a conventional monograph. Instead, it serves as a strategic roadmap for the research scientist tasked with a compelling objective: to systematically uncover the molecular target and elucidate the mechanism of action of this compound. We will proceed with a hypothesis-driven approach, grounded in established principles of pharmacology and drug discovery, to navigate the path from a compound of unknown function to a well-characterized pharmacological agent.

Section 1: Foundational Assessment and Hypothesis Generation

Before embarking on extensive experimental campaigns, a thorough in-silico and physicochemical characterization is paramount. This initial phase provides the foundational data to guide our hypothesis generation.

Physicochemical Properties of 2-Ethylmorpholine

A summary of the known properties of 2-ethylmorpholine is presented in Table 1.

PropertyValueSource
Molecular FormulaC6H13NOPubChem
Molecular Weight115.17 g/mol PubChem
XLogP3-AA0.4PubChem
Hydrogen Bond Donor Count1PubChem
Hydrogen Bond Acceptor Count2PubChem
Rotatable Bond Count1PubChem

Table 1: Physicochemical properties of 2-Ethylmorpholine.[3]

These properties suggest that this compound possesses drug-like characteristics, including good aqueous solubility and the potential to cross the blood-brain barrier, making CNS targets a plausible area of investigation.

Hypothesis Generation: Leveraging the Morpholine Scaffold

The morpholine ring is a common feature in a multitude of approved drugs and clinical candidates. Its presence often imparts favorable pharmacokinetic properties and can serve as a key interacting moiety with various biological targets.[1][2] Based on the known pharmacology of other morpholine-containing compounds, we can formulate several primary hypotheses for the potential target classes of this compound:

  • Hypothesis 1: G-Protein Coupled Receptors (GPCRs): The morpholine nitrogen can act as a protonatable amine, a common feature for ligands of aminergic GPCRs such as dopamine, serotonin, and adrenergic receptors.[1][2]

  • Hypothesis 2: Ion Channels: Morpholine derivatives have been shown to interact with various ion channels. The protonated form of this compound could potentially interact with cation channels.

  • Hypothesis 3: Monoamine Transporters: The structural similarity to endogenous monoamines suggests that this compound could be a substrate or inhibitor of serotonin (SERT), norepinephrine (NET), or dopamine (DAT) transporters.[4]

  • Hypothesis 4: Enzymes: While less common, the morpholine ring can be part of molecules that inhibit various enzymes.

This initial phase of data gathering and hypothesis generation is visually summarized in the workflow diagram below.

cluster_0 Phase 1: Foundational Assessment Start Start Physicochemical_Characterization Physicochemical Characterization (PubChem Data) Start->Physicochemical_Characterization In_Silico_Analysis In-Silico Analysis (Similarity Searches, Docking) Physicochemical_Characterization->In_Silico_Analysis Hypothesis_Generation Hypothesis Generation (Target Class Prioritization) In_Silico_Analysis->Hypothesis_Generation

Caption: Phase 1 Workflow: Foundational Assessment and Hypothesis Generation.

Section 2: Target Identification and Initial Validation

With our working hypotheses in place, the next logical step is to perform broad-based screening to identify potential molecular targets. This phase is designed to cast a wide net and then progressively narrow down the focus to the most promising candidates.

Broad-Spectrum Screening: The Target Fishing Expedition

A cost-effective and efficient approach to initial target identification is to utilize commercially available broad-spectrum screening panels. These panels typically consist of dozens to hundreds of common drug targets, including GPCRs, ion channels, transporters, and enzymes.

Experimental Protocol: Broad-Spectrum Radioligand Binding Assay Panel

  • Objective: To identify potential molecular targets of this compound by assessing its ability to displace known radioligands from a diverse panel of receptors, channels, and transporters.

  • Methodology:

    • This compound is submitted to a contract research organization (CRO) offering a comprehensive binding assay panel (e.g., Eurofins SafetyScreen, CEREP BioPrint).

    • The compound is typically tested at a single high concentration (e.g., 10 µM) against a panel of at least 44 targets.

    • The assay measures the percentage of inhibition of radioligand binding for each target.

  • Data Interpretation:

    • A significant inhibition (typically >50%) at the screening concentration is considered a "hit" and warrants further investigation.

    • The results will generate a list of potential primary targets and also provide an early indication of off-target liabilities.

Hit Confirmation and Dose-Response Analysis

Any "hits" identified in the broad-spectrum screen must be confirmed in-house or through a follow-up fee-for-service assay. This step is crucial to eliminate false positives and to quantify the affinity of this compound for the confirmed target.

Experimental Protocol: Radioligand Binding Affinity Determination (Ki)

  • Objective: To determine the binding affinity (Ki) of this compound for the confirmed target(s).

  • Methodology:

    • A competition binding assay is performed using membranes prepared from cells expressing the target receptor.

    • A single concentration of a suitable radioligand is incubated with increasing concentrations of this compound.

    • The amount of bound radioactivity is measured, and the data are plotted as a function of the concentration of this compound.

  • Data Analysis:

    • The IC50 (the concentration of this compound that inhibits 50% of specific radioligand binding) is determined by non-linear regression analysis of the competition curve.

    • The Ki is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

The workflow for this target identification and validation phase is illustrated below.

cluster_1 Phase 2: Target Identification & Validation Broad_Screen Broad-Spectrum Screening (Binding Assay Panel) Hit_Identification Hit Identification (>50% Inhibition) Broad_Screen->Hit_Identification Dose_Response Dose-Response Analysis (Ki Determination) Hit_Identification->Dose_Response Validated_Target Validated Target(s) Dose_Response->Validated_Target

Caption: Phase 2 Workflow: Target Identification and Initial Validation.

Section 3: Elucidation of the Molecular Mechanism of Action

Once a validated molecular target has been identified, the focus shifts to understanding the nature of the interaction. Is this compound an agonist, antagonist, or an allosteric modulator? This section outlines the key functional assays required to answer these questions.

Functional Characterization: From Binding to Biological Effect

The choice of functional assay is entirely dependent on the nature of the validated target. Below are representative protocols for common target classes.

Experimental Protocol: GPCR Functional Assay (cAMP Measurement)

  • Objective: To determine if this compound acts as an agonist or antagonist at a Gi/Gs-coupled GPCR.

  • Methodology:

    • Cells expressing the target GPCR are treated with varying concentrations of this compound.

    • For antagonist testing, cells are co-incubated with this compound and a known agonist.

    • Intracellular cAMP levels are measured using a commercially available kit (e.g., HTRF, ELISA).

  • Data Analysis:

    • For agonist activity, an EC50 (effective concentration to produce 50% of the maximal response) is calculated.

    • For antagonist activity, an IC50 is determined, and a Schild analysis can be performed to determine the nature of the antagonism (competitive vs. non-competitive).

Experimental Protocol: Ion Channel Functional Assay (Patch-Clamp Electrophysiology)

  • Objective: To characterize the effect of this compound on the activity of a specific ion channel.

  • Methodology:

    • Whole-cell patch-clamp recordings are performed on cells expressing the target ion channel.

    • A voltage protocol specific to the channel of interest is applied.

    • This compound is applied to the cells, and changes in ion current are recorded.

  • Data Analysis:

    • The effect of this compound on channel gating properties (e.g., activation, inactivation, deactivation) is analyzed.

    • A dose-response curve is generated to determine the IC50 or EC50.

Downstream Signaling and Cellular Effects

A comprehensive understanding of the mechanism of action requires looking beyond the initial target interaction to the downstream cellular consequences.

Experimental Protocol: Western Blotting for Signaling Pathway Activation

  • Objective: To assess the effect of this compound on downstream signaling pathways.

  • Methodology:

    • Cells are treated with this compound for various times and at different concentrations.

    • Cell lysates are prepared, and proteins are separated by SDS-PAGE.

    • Proteins are transferred to a membrane and probed with antibodies specific for phosphorylated (activated) forms of key signaling proteins (e.g., ERK, Akt, CREB).

  • Data Analysis:

    • Changes in protein phosphorylation are quantified by densitometry.

The decision-making process for this phase is captured in the following diagram.

cluster_2 Phase 3: Mechanism of Action Elucidation Validated_Target Validated Target Functional_Assay Functional Assay (e.g., cAMP, Patch-Clamp) Validated_Target->Functional_Assay Determine_Modality Determine Modality (Agonist, Antagonist, etc.) Functional_Assay->Determine_Modality Downstream_Signaling Downstream Signaling Analysis (Western Blot, Reporter Assays) Determine_Modality->Downstream_Signaling Cellular_Phenotype Cellular Phenotypic Assays (e.g., Proliferation, Migration) Downstream_Signaling->Cellular_Phenotype Mechanism_Defined Mechanism of Action Defined Cellular_Phenotype->Mechanism_Defined

Caption: Phase 3 Workflow: Elucidating the Molecular Mechanism of Action.

Conclusion: A Path Forward

The journey to elucidate the mechanism of action of a novel compound like this compound is a systematic process of hypothesis, experimentation, and refinement. While the specific molecular target of this compound is not yet publicly known, the experimental framework outlined in this guide provides a robust and logical path to its discovery and characterization. By following this multi-phased approach, researchers can efficiently and effectively unravel the pharmacological mysteries of new chemical entities, paving the way for their potential development as therapeutic agents.

References

(S)-2-Ethylmorpholine: A Technical Guide to a Privileged Chiral Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

This technical guide serves as an in-depth resource for researchers, medicinal chemists, and drug development professionals on the emerging potential of (S)-2-Ethylmorpholine. We will explore the core physicochemical attributes of this chiral scaffold, its established roles, and novel, high-potential research applications, grounded in authoritative scientific insights.

A Profile of a Privileged Chiral Scaffold: this compound

The morpholine heterocycle is a well-established "privileged structure" in medicinal chemistry, featured in numerous FDA-approved drugs.[1][2][3] Its prevalence stems from a unique combination of advantageous properties: the oxygen atom often enhances aqueous solubility and can act as a hydrogen bond acceptor, while the nitrogen atom provides a versatile point for synthetic modification and can be crucial for target engagement.[2] The morpholine ring is known to bestow favorable metabolic stability and pharmacokinetic (PK) properties, making it a go-to scaffold for improving drug-like qualities.[1][3][4]

Introducing chirality, specifically the (S)-ethyl group at the 2-position, adds a critical third dimension to this scaffold. This stereocenter allows for precise, three-dimensional interactions with biological targets, which can lead to significant improvements in potency and selectivity compared to achiral or racemic counterparts.

Table 1: Physicochemical Properties of 2-Ethylmorpholine

PropertyValueSource
Molecular FormulaC₆H₁₃NOSigma-Aldrich
Molecular Weight115.17 g/mol Sigma-Aldrich
FormSolidSigma-Aldrich
InChI KeyRGNFMQJLAOONTP-UHFFFAOYSA-NSigma-Aldrich

Note: Data is for the racemic 2-ethylmorpholine. The (S)-enantiomer shares these base properties, with its chirality being the key differentiating factor.

The synthesis of chiral 2-substituted morpholines has become increasingly sophisticated, with methods like asymmetric hydrogenation of dehydromorpholines and organocatalytic halocyclization providing excellent enantioselectivity.[5][6] These advancements make scaffolds like this compound more accessible for library synthesis and systematic structure-activity relationship (SAR) studies.[2][7]

Frontier Applications: Exploring New Therapeutic Horizons

While direct applications of this compound itself are not extensively documented in mainstream literature, its structural motifs are present in various bioactive molecules. Based on the known pharmacology of substituted morpholines, we can project several high-potential research applications.[8][9]

Application I: Novel Kinase Inhibitors in Oncology

The morpholine ring is a cornerstone in the design of kinase inhibitors, particularly in oncology. It is frequently used to modulate pharmacokinetic properties and can form key hydrogen bonds in the hinge region of many kinases.[9] The development of drugs targeting the phosphatidylinositol 3-kinase (PI3K)/mTOR pathway, critical in many cancers, often incorporates morpholine moieties.[10]

Scientific Rationale: The (S)-2-ethyl group can serve as a chiral vector, projecting into a specific hydrophobic pocket of a kinase active site. This stereospecific interaction can enhance binding affinity and, crucially, selectivity for the target kinase over anti-targets, thereby reducing off-target toxicities.

Proposed Research Workflow:

G cluster_0 Phase 1: Library Synthesis cluster_1 Phase 2: In Vitro Screening cluster_2 Phase 3: Lead Optimization A Start with this compound B N-Arylation/Alkylation (e.g., Buchwald-Hartwig) A->B C Couple to diverse kinase-targeting cores B->C D Focused Library (50-100 compounds) C->D E Primary Screen: Kinase Panel (e.g., PI3K family) D->E Advance to Screening F Identify Hits (IC50 < 1 µM) E->F G Secondary Screen: Cell-based Proliferation Assays (e.g., MCF-7, U-87) F->G H Confirm On-Target Activity (e.g., Western Blot for p-Akt) G->H I Analyze SAR Data H->I Advance Hits J Synthesize Analogs (Modify ethyl group & core) I->J K ADME/Tox Profiling (Microsomal stability, CYP inhibition) J->K L Select Preclinical Candidate K->L

Caption: Kinase Inhibitor Discovery Workflow.

Experimental Protocol: Synthesis of a Focused Library

  • N-Arylation of this compound: To a solution of this compound (1.0 eq) and a substituted aryl bromide (1.1 eq) in toluene, add Pd₂(dba)₃ (0.02 eq), BINAP (0.04 eq), and NaOtBu (1.4 eq).

  • Reaction Execution: Degas the mixture and heat to 100 °C for 12-18 hours under an inert atmosphere (N₂ or Ar). Monitor reaction completion by TLC or LC-MS.

  • Work-up and Purification: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the desired N-arylated-(S)-2-ethylmorpholine intermediate.

  • Rationale: The Buchwald-Hartwig amination is a robust and versatile C-N bond-forming reaction with high functional group tolerance, making it ideal for library synthesis. The choice of a chiral phosphine ligand like BINAP helps preserve the stereochemical integrity of the morpholine scaffold.

Application II: Modulators of CNS Receptors

Morpholine is a valuable scaffold for developing drugs targeting the central nervous system (CNS) due to its ability to improve brain permeability and provide a favorable balance between lipophilicity and hydrophilicity.[10] Its reduced pKa value compared to other cyclic amines can be advantageous for interacting with CNS targets. Substituted morpholines have been investigated for a range of CNS activities, including antidepressant and analgesic properties.[8][11]

Scientific Rationale: The ethyl group on the chiral center can provide a key lipophilic interaction within the binding sites of G-protein coupled receptors (GPCRs) or ion channels in the brain. The specific (S)-configuration can ensure a precise fit that distinguishes it from the (R)-enantiomer, potentially leading to a unique pharmacological profile (e.g., agonist vs. antagonist activity) or improved selectivity for a specific receptor subtype.

Proposed Research Workflow:

G A Library of this compound Analogs B Primary Binding Assays (e.g., Dopamine, Serotonin Receptor Panels) A->B Screening C Functional Assays (e.g., cAMP, Calcium Flux) B->C Characterize Hits D In Vitro BBB Permeability Assay (e.g., PAMPA, Caco-2) C->D Assess CNS Penetration E Lead Compound Selection D->E Prioritize Leads F In Vivo PK/PD Studies (Rodent Model) E->F Evaluate In Vivo G Behavioral Models (e.g., Forced Swim Test, Hot Plate Test) F->G Assess Efficacy

Caption: CNS Drug Discovery Cascade.

Experimental Protocol: In Vitro Blood-Brain Barrier (BBB) Permeability Assay (PAMPA)

  • Preparation: Prepare a donor plate with a pH 7.4 buffer containing the test compounds (e.g., 10 µM). Prepare an acceptor plate with a pH 7.4 buffer.

  • Membrane Coating: Coat a 96-well filter plate (PVDF membrane) with a brain lipid solution (e.g., porcine brain lipid in dodecane).

  • Assay Assembly: Add the test compounds to the donor wells. Place the lipid-coated filter plate on top of the donor plate, and then place the acceptor plate on top of the filter plate, creating a "sandwich."

  • Incubation: Incubate the plate sandwich at room temperature for 4-16 hours.

  • Quantification: After incubation, determine the concentration of the compound in both the donor and acceptor wells using LC-MS/MS.

  • Calculate Permeability: Calculate the effective permeability (Pe) for each compound. Compounds with high Pe values are predicted to have good passive BBB penetration.

  • Rationale: The PAMPA-BBB assay is a high-throughput, non-cell-based method that provides a preliminary assessment of a compound's ability to cross the BBB by passive diffusion. It is a cost-effective way to prioritize compounds for more complex cell-based or in vivo studies. Including known CNS-penetrant and non-penetrant drugs as controls (e.g., carbamazepine and atenolol) is critical for validating the assay.

Conclusion and Future Outlook

This compound represents a synthetically accessible and highly valuable chiral building block for modern drug discovery. Its inherent properties, derived from the morpholine core, offer a solid foundation for developing molecules with favorable ADME profiles. The addition of the (S)-ethyl stereocenter provides a critical handle for achieving high potency and selectivity. The proposed research applications in oncology and CNS disorders are just two examples of its potential. As synthetic methodologies for chiral morpholines continue to advance, the systematic exploration of scaffolds like this compound will undoubtedly unlock new therapeutic opportunities across a wide range of diseases.[2][7]

References

A Senior Application Scientist's Guide to Sourcing (S)-2-Ethylmorpholine for Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of (S)-2-Ethylmorpholine in Modern Drug Discovery

This compound, a chiral heterocyclic compound, represents a critical structural motif in contemporary medicinal chemistry. The morpholine ring, in particular, is a versatile scaffold valued for its ability to improve the physicochemical properties of drug candidates, such as aqueous solubility and metabolic stability. Its unique conformational flexibility and the presence of a weak basic nitrogen atom allow it to engage in various hydrophilic and lipophilic interactions, which can be pivotal for enhancing a compound's pharmacokinetic/pharmacodynamic (PK/PD) profile.[1] In the development of drugs targeting the central nervous system (CNS), for instance, the morpholine moiety is often incorporated to help molecules cross the blood-brain barrier, a significant challenge in the field.[1][2] Given its role as a key intermediate and building block, securing a reliable and high-purity supply of this compound is a foundational step for any research program in this domain. This guide provides an in-depth, experience-driven framework for researchers, scientists, and procurement specialists to navigate the complexities of sourcing this specialty chemical.

Part 1: Identifying and Vetting Potential Suppliers

The landscape for chemical suppliers is diverse, ranging from large-scale manufacturers to specialized distributors and online marketplaces. The primary distinction lies in their position within the supply chain, which influences factors like cost, available quantities, and the depth of technical documentation provided.

Types of Suppliers:

  • Manufacturers: These entities synthesize the compound in-house. Purchasing directly from a manufacturer, such as Bouling Chemical Co., Limited, can be cost-effective for larger quantities and often provides the most comprehensive batch-specific data.[3]

  • Distributors: Global distributors like Sigma-Aldrich (Merck), Fisher Scientific, and BLD Pharm stock products from various manufacturers.[4][5][6] They offer the convenience of a wide catalog and established logistics but may have less direct control over the manufacturing process.

  • Specialty Chemical Providers: Companies like Synthonix and AChemBlock focus on providing unique or chiral building blocks for research and development, often offering smaller, research-scale quantities.[7][8]

A curated list of potential suppliers is presented below for initial consideration.

Supplier NameTypeNotesCAS Number(s)
Bouling Chemical Co., Limited ManufacturerOffers gram-scale to larger quantities; direct contact for pricing.[3]74572-13-7
Sigma-Aldrich (Merck) DistributorOffers various morpholine derivatives; notes that some products are for early discovery and the buyer assumes responsibility for confirming purity.[5]74572-13-7, 52769-10-5
BLD Pharm DistributorProvides this compound hydrochloride, often requiring cold-chain transportation.[4]1432794-09-6 (HCl salt)
Manus Aktteva Biopharma LLP SupplierGlobal supplier for R&D, pilot, and commercial requirements.[9]74572-13-7
Synthonix Specialty ProviderTypically stocks the compound with 95%+ purity; notes it is considered Dangerous Goods for shipping.[7]74572-13-7
Fisher Scientific DistributorLists the compound from partners like Chemscene.[6]52769-10-5
ChemicalBook Marketplace/DatabaseAggregates information and lists multiple suppliers, including ForeChem and JinYan Chemicals.[10][11]74572-13-7, 52769-10-5

Part 2: The Cornerstone of Quality: Specifications and Documentation

In drug development, the purity and identity of a starting material are non-negotiable. An impurity in a key building block can lead to unforeseen side reactions, failed syntheses, and, most critically, irreproducible biological data. Therefore, a rigorous evaluation of product specifications and accompanying documentation is a self-validating system that ensures experimental integrity.

Key Technical Specifications:

Before any purchase, researchers must verify that the supplier's specifications meet the demands of their experimental work.

ParameterTypical SpecificationImportance in a Research Context
Chemical Name This compoundEnsures the correct stereoisomer is being sourced, which is critical for stereospecific biological activity.
CAS Number 74572-13-7 (Note: The racemic form is 52769-10-5)An unambiguous identifier that prevents confusion with related compounds or different isomers.[6][10][12][13]
Molecular Formula C6H13NOConfirms the basic elemental composition.[3]
Molecular Weight ~115.17 g/mol Essential for accurate molar calculations in reaction stoichiometry.[3]
Purity ≥95% to ≥99%The required purity level depends on the application. Early-stage synthesis may tolerate ≥95%, while late-stage development or sensitive assays demand higher purity (e.g., ≥99%).[5][7]
Appearance Liquid (typically)A simple physical check upon receipt to ensure it matches the expected form.[3][5]
Storage Conditions Inert atmosphere, 2-8°C, keep in dark place.Crucial for maintaining the compound's stability and preventing degradation over time.[5]

Mandatory Documentation:

  • Certificate of Analysis (CoA): This is the most critical document. It provides batch-specific data on the identity and purity of the compound, typically determined by methods like NMR (Nuclear Magnetic Resonance), LC-MS (Liquid Chromatography-Mass Spectrometry), and/or GC (Gas Chromatography). Always request a batch-specific CoA before purchase.

  • Safety Data Sheet (SDS): This document contains essential information on handling, storage, hazards, and emergency procedures.[14][15] It details necessary personal protective equipment (PPE), first-aid measures, and disposal guidelines. Morpholine and its derivatives are often classified as corrosive, flammable, and toxic, making the SDS indispensable for lab safety.[16][17][18]

Part 3: The Procurement Workflow: A Step-by-Step Protocol

The process of acquiring a specialty chemical like this compound is more involved than a standard lab supply order. It requires careful planning, communication, and documentation to ensure timeliness, quality, and compliance.[19][20]

Step 1: Requirement Definition & Supplier Identification

  • Define the required quantity, purity level, and deadline.

  • Use the supplier table and further database searches (e.g., PubChem, ChemicalBook) to identify a shortlist of 2-3 potential suppliers.[11][13]

Step 2: Initial Inquiry & Documentation Request

  • Contact the shortlisted suppliers. For non-catalog items or bulk orders, this will involve a formal Request for Quotation (RFQ).[19]

  • Crucially, request a representative or batch-specific Certificate of Analysis (CoA) and the Safety Data Sheet (SDS).

Step 3: Quotation and Supplier Vetting

  • Evaluate the received quotes based on price, lead time, and shipping costs.

  • Scrutinize the CoA to ensure the purity and analytical methods meet your requirements.

  • Assess the supplier's responsiveness and technical support.

Step 4: Purchase Order (PO) and Confirmation

  • Once a supplier is selected, raise a formal Purchase Order through your institution's procurement system. This creates a legally binding contract.

  • Ensure the PO includes the exact chemical name, CAS number, quantity, purity, and agreed-upon price.

  • Receive an order confirmation from the supplier with an estimated delivery date.

Step 5: Logistics and Shipping

  • The supplier will package the chemical according to transport regulations. Morpholine derivatives are often classified as hazardous materials (e.g., UN 2920 or UN 2054), requiring specific labeling and handling by certified carriers.[7][16][17][21]

  • Track the shipment and prepare for its arrival, ensuring the receiving area is aware of the handling requirements.

Step 6: Receiving and Quality Verification

  • Upon receipt, immediately inspect the package for damage.

  • Verify the product label against the PO and the CoA.

  • Log the chemical into your laboratory's inventory system. It is good practice to assign an internal lot number and link it to the supplier's batch number and CoA.

  • Store the compound under the conditions specified in the SDS and on the product label (e.g., refrigerated, under inert gas).[3]

Procurement_Workflow cluster_Planning Phase 1: Planning & Vetting cluster_Execution Phase 2: Execution cluster_Logistics Phase 3: Logistics & Receipt Req 1. Define Requirements (Purity, Quantity) ID 2. Identify Suppliers Req->ID PO 5. Create Purchase Order Inquiry 3. Request Quote & Docs (CoA, SDS) ID->Inquiry Confirm 6. Receive Confirmation Vet 4. Evaluate & Select Inquiry->Vet Ship 7. Shipping & Tracking (Hazardous Goods Compliance) Vet->PO Receive 8. Receive & Inspect PO->Confirm Confirm->Ship Ship->Receive QC 9. Log & Store Properly Receive->QC

Procurement workflow for specialty chemicals.

Part 4: Regulatory, Shipping, and Handling Protocols

Adherence to safety and regulatory standards is paramount. Morpholine and its derivatives are regulated substances due to their potential hazards.

  • Shipping: These compounds are typically shipped as Dangerous Goods, often under Class 8 (Corrosive) and sometimes with a Class 3 (Flammable) subsidiary risk.[7][17] This necessitates special packaging and handling, which contributes to the overall cost. The UN number (e.g., UN2054 for Morpholine) provides universal identification for transport authorities.[16][18][21]

  • Storage: Proper storage is crucial for both safety and chemical integrity. This compound should be stored in a cool, dry, well-ventilated area away from heat sources and oxidizing agents.[3] The container must be tightly sealed to prevent contamination and evaporation.[3] Storage at 2-8°C in an inert atmosphere is often recommended.[5]

  • Handling: Always handle this chemical inside a fume hood while wearing appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[17] Avoid inhalation of vapors and direct contact with skin and eyes.[15]

Conclusion: Best Practices for Strategic Sourcing

Sourcing this compound effectively is a strategic process that directly impacts the efficiency and success of research and development projects. The core principles are diligence, documentation, and safety. By systematically identifying and vetting suppliers, demanding comprehensive, batch-specific documentation, and adhering to strict handling and procurement protocols, researchers can ensure a reliable supply of this high-quality building block. This foundational work enables the confident pursuit of novel therapeutics and validates the scientific integrity of the subsequent research.

References

Methodological & Application

asymmetric synthesis using (S)-2-Ethylmorpholine as a chiral auxiliary

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to the principles and applications of morpholine-based chiral auxiliaries in asymmetric synthesis, with a focus on the potential use of (S)-2-Ethylmorpholine. This document provides researchers, scientists, and drug development professionals with the theoretical framework, detailed experimental protocols, and mechanistic insights required for leveraging this class of auxiliaries in the stereocontrolled synthesis of chiral molecules.

Introduction: The Logic of Morpholine Scaffolds in Asymmetric Control

Chiral auxiliaries are a cornerstone of asymmetric synthesis, enabling the conversion of prochiral substrates into specific enantiomers. The efficacy of an auxiliary hinges on its ability to rigidly orient a substrate, thereby exposing one prochiral face to incoming reagents while shielding the other. The morpholine scaffold offers a compelling platform for such control. Its chair-like conformation, akin to cyclohexane, provides a structurally well-defined and conformationally restrained framework.

This compound, while not extensively documented as a standalone commercial auxiliary, represents an ideal model for this class. By forming a chiral amide with a prochiral carboxylic acid, the ethyl group at the C-2 position acts as a powerful stereodirecting element. It projects over one face of the derived enolate, creating a significant steric barrier that dictates the trajectory of electrophilic attack. This guide will extrapolate from well-established principles of related morpholinone and lactam-based auxiliaries to provide a practical framework for its application.

Core Application: Asymmetric Alkylation of Carboxylic Acid Derivatives

One of the most powerful applications for this type of auxiliary is the asymmetric α-alkylation of carboxylic acids. The process involves three key stages: attachment of the auxiliary to form a chiral amide, diastereoselective enolate formation and alkylation, and finally, cleavage of the auxiliary to yield the enantiomerically enriched product.

Mechanism of Stereodirection

The high fidelity of the stereochemical outcome is dictated by the formation of a geometrically defined (Z)-enolate, which is stabilized by chelation with the lithium cation. The C-2 ethyl group of the morpholine ring then effectively blocks the si-face of the enolate. Consequently, the electrophile (E+) is forced to approach from the less hindered re-face, leading to the formation of a single diastereomer.

Below is a conceptual workflow illustrating this process.

G cluster_0 Step 1: Auxiliary Attachment cluster_1 Step 2: Diastereoselective Alkylation cluster_2 Step 3: Auxiliary Cleavage ProchiralAcid Prochiral Carboxylic Acid Derivative (e.g., Acyl Chloride) ChiralAmide Chiral Morpholine Amide ProchiralAcid->ChiralAmide Acylation Auxiliary This compound Auxiliary->ChiralAmide Amide_input ChiralAmide->Amide_input Enolate Lithium (Z)-Enolate Formation (LDA, THF, -78 °C) Alkylation Electrophilic Attack (E-X, e.g., BnBr) Enolate->Alkylation Approach from unhindered re-face AlkylatedProduct Alkylated Diastereomer Alkylation->AlkylatedProduct Alkylated_input AlkylatedProduct->Alkylated_input Cleavage Hydrolysis (e.g., 6N HCl, reflux) FinalProduct Enantiomerically Enriched Carboxylic Acid Cleavage->FinalProduct RecoveredAux Recovered Auxiliary Cleavage->RecoveredAux cluster_0 cluster_0 cluster_1 cluster_1 cluster_2 cluster_2

Application Notes and Protocols for the Chiral Resolution of Racemic Acids Using (S)-2-Ethylmorpholine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative of Chirality in Modern Drug Development

In the landscape of modern pharmacology, the chirality of a drug molecule is a critical determinant of its therapeutic efficacy and safety profile. Enantiomers, non-superimposable mirror-image isomers of a chiral compound, can exhibit markedly different pharmacological and toxicological properties. Consequently, the production of enantiomerically pure drugs is a paramount objective in the pharmaceutical industry. One of the most robust and scalable methods for achieving this is through chiral resolution, a process that separates a racemic mixture into its constituent enantiomers.[1]

This guide provides a comprehensive overview and detailed protocols for the application of (S)-2-ethylmorpholine as a chiral resolving agent, with a particular focus on the resolution of racemic carboxylic acids, such as the widely used non-steroidal anti-inflammatory drugs (NSAIDs) ibuprofen and naproxen.

This compound: A Profile of the Resolving Agent

This compound is a chiral amine that serves as an effective resolving agent for racemic acids. Its efficacy stems from its ability to form diastereomeric salts with the enantiomers of the acid. These diastereomeric salts, unlike the original enantiomers, possess different physical properties, most notably solubility, which allows for their separation by fractional crystallization.[1]

Key Properties of this compound:

PropertyValue
Molecular FormulaC₆H₁₃NO
Molecular Weight115.17 g/mol
AppearanceTypically a solid
Chirality(S)-enantiomer

The Principle of Chiral Resolution via Diastereomeric Salt Formation

The fundamental principle of this resolution technique lies in the conversion of a pair of enantiomers into a pair of diastereomers. When a racemic acid (a 50:50 mixture of (R)- and (S)-enantiomers) is reacted with an enantiomerically pure base like this compound, two diastereomeric salts are formed:

  • ((R)-acid) • (this compound)

  • ((S)-acid) • (this compound)

These diastereomers have distinct three-dimensional structures and, consequently, different physical properties, including melting points, boiling points, and crucially, solubilities in a given solvent. By carefully selecting a solvent system, one diastereomeric salt can be preferentially crystallized from the solution, leaving the other, more soluble diastereomer in the mother liquor. The crystallized salt can then be isolated, and the desired enantiomer of the acid can be regenerated by treatment with a strong acid.

Experimental Workflow: A Visual Guide

The following diagram illustrates the key stages involved in the chiral resolution of a racemic acid using this compound.

Chiral_Resolution_Workflow cluster_0 Salt Formation cluster_1 Crystallization cluster_2 Separation cluster_3 Liberation & Isolation cluster_4 Recovery (Optional) Racemic_Acid Racemic Acid ((R)-Acid + (S)-Acid) Reaction_Vessel Reaction & Dissolution Racemic_Acid->Reaction_Vessel Resolving_Agent This compound Resolving_Agent->Reaction_Vessel Solvent Solvent Solvent->Reaction_Vessel Cooling Controlled Cooling & Agitation Reaction_Vessel->Cooling Solution of Diastereomeric Salts Filtration Filtration Cooling->Filtration Crystals Crystals of Less Soluble Diastereomeric Salt ((S)-Acid • (S)-Base) Filtration->Crystals Solid Mother_Liquor Mother Liquor Enriched in More Soluble Diastereomer ((R)-Acid • (S)-Base) Filtration->Mother_Liquor Liquid Acidification Acidification (e.g., HCl) Crystals->Acidification Recovery_Acidification Acidification Mother_Liquor->Recovery_Acidification Extraction Solvent Extraction Acidification->Extraction Evaporation Solvent Evaporation Extraction->Evaporation Pure_Enantiomer Pure (S)-Enantiomer Evaporation->Pure_Enantiomer Recovery_Extraction Extraction & Purification Recovery_Acidification->Recovery_Extraction Recovered_Agent Recovered this compound Recovery_Extraction->Recovered_Agent

Caption: Chiral Resolution Workflow Diagram.

Protocol 1: Chiral Resolution of Racemic Ibuprofen

This protocol provides a detailed methodology for the resolution of racemic ibuprofen using this compound.

Materials:

  • Racemic Ibuprofen

  • This compound

  • Methanol

  • Ethyl Acetate

  • Hydrochloric Acid (HCl), 2M

  • Sodium Sulfate (anhydrous)

  • Standard laboratory glassware (flasks, beakers, funnel, etc.)

  • Magnetic stirrer and hotplate

  • Rotary evaporator

  • Filtration apparatus (Büchner funnel, filter paper)

  • Chiral HPLC system for enantiomeric excess determination

Procedure:

  • Salt Formation:

    • In a 250 mL Erlenmeyer flask, dissolve 10.3 g (50 mmol) of racemic ibuprofen in 100 mL of methanol with gentle heating and stirring.

    • In a separate beaker, dissolve 5.76 g (50 mmol) of this compound in 25 mL of methanol.

    • Slowly add the this compound solution to the ibuprofen solution with continuous stirring.

    • Stir the resulting clear solution at room temperature for 30 minutes.

  • Crystallization:

    • Slowly add 50 mL of ethyl acetate to the solution while stirring. The solution should become slightly turbid.

    • Cover the flask and allow it to stand undisturbed at room temperature overnight to facilitate slow crystallization. For improved yield, the flask can be subsequently placed in a refrigerator (4 °C) for an additional 24 hours.

  • Isolation of the Diastereomeric Salt:

    • Collect the resulting white crystalline solid by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of cold ethyl acetate (2 x 10 mL) to remove any adhering mother liquor.

    • Dry the crystals in a vacuum oven at 40 °C to a constant weight. This solid is the diastereomeric salt of (S)-ibuprofen and this compound.

  • Liberation of (S)-Ibuprofen:

    • Suspend the dried diastereomeric salt in 100 mL of water.

    • With vigorous stirring, slowly add 2M HCl until the pH of the solution is approximately 1-2. This will protonate the ibuprofen and deprotonate the morpholine, breaking the salt.

    • Extract the aqueous suspension with dichloromethane (3 x 50 mL).

    • Combine the organic extracts and wash them with brine (2 x 25 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield (S)-ibuprofen as a white solid.

  • Analysis of Enantiomeric Excess:

    • Determine the enantiomeric excess (e.e.) of the recovered ibuprofen using a suitable chiral HPLC method.[2][3]

Protocol 2: Synthesis of this compound

A reliable method for the synthesis of enantiomerically pure this compound is crucial for its application as a resolving agent. A common approach involves the use of a chiral starting material, such as (S)-alaninol.

Materials:

  • (S)-Alaninol

  • Chloroacetyl chloride

  • Sodium bicarbonate

  • Lithium aluminum hydride (LiAlH₄)

  • Tetrahydrofuran (THF), anhydrous

  • Diethyl ether

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Standard laboratory glassware for synthesis under inert atmosphere

Procedure (Illustrative - requires optimization and adherence to safety protocols):

  • N-Chloroacetylation of (S)-Alaninol:

    • Dissolve (S)-alaninol in a suitable solvent (e.g., dichloromethane) containing a base (e.g., triethylamine or sodium bicarbonate).

    • Cool the mixture in an ice bath and slowly add chloroacetyl chloride.

    • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

    • Work up the reaction by washing with water and brine, drying the organic layer, and removing the solvent to obtain the N-chloroacetylated intermediate.

  • Intramolecular Cyclization:

    • The N-chloroacetylated intermediate can be cyclized to the morpholinone precursor under basic conditions. This often involves treatment with a strong base like sodium hydride in an anhydrous solvent such as THF.

  • Reduction of the Morpholinone:

    • The resulting morpholinone is then reduced to this compound. A powerful reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous solvent like THF or diethyl ether is typically used.

    • The reaction is performed under an inert atmosphere (e.g., nitrogen or argon) and requires careful quenching of the excess reducing agent.

  • Purification:

    • After an appropriate workup to remove aluminum salts, the crude this compound is purified by distillation or chromatography to yield the final product.

Analytical Methods for Determining Enantiomeric Excess

Accurate determination of the enantiomeric excess of the resolved acid is critical to validate the success of the resolution process.

Chiral High-Performance Liquid Chromatography (HPLC):

Chiral HPLC is the most widely used and accurate method for determining enantiomeric purity.[2][4][5]

  • Principle: The separation is achieved on a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times.

  • Typical Columns: Polysaccharide-based columns (e.g., cellulose or amylose derivatives) are commonly used for the separation of profen enantiomers.[2][4]

  • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol) with a small amount of an acidic additive (e.g., trifluoroacetic acid or acetic acid) is often employed.[6][7]

  • Detection: UV detection at a wavelength where the analyte absorbs strongly is typically used.

Example HPLC Conditions for Ibuprofen Enantiomers: [3][8]

ParameterCondition
Column Chiralcel® OJ-H (or similar)
Mobile Phase n-Hexane/Isopropanol/Trifluoroacetic Acid (90:10:0.1, v/v/v)
Flow Rate 1.0 mL/min
Detection UV at 220 nm
Column Temp. 25 °C

Polarimetry:

Polarimetry measures the rotation of plane-polarized light by a chiral compound in solution.[9][10] While it is a classical method, it is generally less accurate than chiral chromatography for determining enantiomeric excess due to its sensitivity to impurities and non-linear responses at low e.e. values.[9]

  • Principle: The observed optical rotation of a mixture of enantiomers is directly proportional to the enantiomeric excess.

  • Calculation: Enantiomeric Excess (% e.e.) = ([α]observed / [α]max) x 100 Where:

    • [α]observed is the specific rotation of the sample.

    • [α]max is the specific rotation of the pure enantiomer.

Troubleshooting and Optimization

Several factors can influence the efficiency of a chiral resolution. Careful optimization is often necessary to achieve high yields and enantiomeric purities.

  • Solvent Selection: The choice of solvent is critical. A systematic screening of different solvents and solvent mixtures is recommended to find a system where the difference in solubility between the two diastereomeric salts is maximized.

  • Stoichiometry of the Resolving Agent: While a 1:1 molar ratio of the racemic acid to the resolving agent is a common starting point, varying this ratio can sometimes improve the resolution efficiency.

  • Temperature and Cooling Rate: The crystallization temperature and the rate of cooling can significantly impact the crystal size, purity, and yield. A slow, controlled cooling process generally yields better results.

  • Seeding: Introducing a small crystal of the desired pure diastereomeric salt (a seed crystal) can induce crystallization and improve the selectivity of the process.

Conclusion

Chiral resolution by diastereomeric salt formation remains a powerful and economically viable technique for the large-scale production of enantiomerically pure compounds. This compound has demonstrated its utility as an effective resolving agent for racemic carboxylic acids. By understanding the underlying principles and systematically optimizing the experimental parameters as outlined in these application notes and protocols, researchers and drug development professionals can successfully implement this methodology to obtain the desired enantiomers with high purity and yield.

References

experimental protocol for (S)-2-Ethylmorpholine mediated reactions

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to the synthesis and potential applications of (S)-2-Ethylmorpholine and related chiral morpholine scaffolds, tailored for researchers and drug development professionals. This document provides a detailed exploration of modern asymmetric synthetic protocols, the rationale behind experimental design, and safety considerations.

Introduction: The Significance of the Chiral Morpholine Scaffold

The morpholine ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs and biologically active compounds.[1] Its unique properties, including metabolic stability, aqueous solubility, and its ability to act as a hydrogen bond acceptor, make it an attractive component in drug design. When functionalized with a stereocenter, particularly at the C-2 position as seen in this compound, the resulting chiral morpholine can impart specific three-dimensional conformations that are critical for selective interactions with biological targets like enzymes and receptors.[2]

However, accessing enantiomerically pure substituted morpholines presents a significant synthetic challenge.[2][3] Traditional methods often rely on chiral pool starting materials or the resolution of racemic mixtures, which can be inefficient.[4] This guide focuses on modern catalytic asymmetric methods that provide direct, efficient, and highly stereoselective access to 2-substituted chiral morpholines, using the synthesis of this compound as a representative example. We will delve into the mechanistic underpinnings of these reactions, provide detailed experimental protocols, and discuss the potential applications of these valuable chiral building blocks.

Part 1: Catalytic Asymmetric Synthesis of 2-Substituted Chiral Morpholines

A major advancement in the synthesis of 2-substituted chiral morpholines is the direct asymmetric hydrogenation of the corresponding dehydromorpholine precursors. This method is characterized by its high atom economy, operational simplicity, and, most importantly, excellent enantioselectivity.[5]

Methodology: Asymmetric Hydrogenation of 2-Alkyl-3,4-dihydro-2H-1,4-oxazines

The rhodium-catalyzed asymmetric hydrogenation of 2-substituted dehydromorpholines provides a direct and highly effective route to the desired chiral morpholines. The success of this transformation hinges on the use of a chiral bisphosphine ligand that forms a complex with the rhodium center, creating a chiral environment that directs the hydrogenation to one face of the substrate.[6]

Causality and Mechanistic Insight: The choice of catalyst is paramount. A complex formed from a rhodium precursor, such as [Rh(COD)₂]BF₄, and a chiral bisphosphine ligand with a large bite angle, like (R)-SKP, has proven to be highly effective. The large bite angle of the ligand is thought to create a more rigid and well-defined chiral pocket around the metal center. This steric and electronic environment forces the dehydromorpholine substrate to coordinate in a specific orientation, exposing one of its prochiral faces to the incoming hydrogen, leading to high enantioselectivity.[5]

G cluster_prep Catalyst Preparation cluster_reaction Asymmetric Hydrogenation cluster_workup Workup & Purification Rh_prec [Rh(COD)₂]BF₄ Catalyst Active Rh-SKP Catalyst Rh_prec->Catalyst Stir in DCM (30 min) SKP_ligand (R)-SKP Ligand SKP_ligand->Catalyst Autoclave Stainless-Steel Autoclave Catalyst->Autoclave Substrate 2-Ethyl-dehydromorpholine Substrate->Autoclave Product This compound Autoclave->Product Stir at RT (24 h) H2 H₂ Gas (50 atm) H2->Autoclave Solvent_Removal Remove Solvent Product->Solvent_Removal Purification Column Chromatography Solvent_Removal->Purification Final_Product Pure this compound Purification->Final_Product

Caption: Workflow for Asymmetric Hydrogenation.

Quantitative Data Summary for Asymmetric Hydrogenation

The following table summarizes the results for the asymmetric hydrogenation of various 2-substituted dehydromorpholines using a Rhodium-SKP catalyst system.

EntrySubstrate R-GroupProductYield (%)ee (%)
1Phenyl(S)-2-Phenylmorpholine>9998
24-Methoxyphenyl(S)-2-(4-Methoxyphenyl)morpholine>9999
32-Thienyl(S)-2-(2-Thienyl)morpholine>9997
4Ethyl This compound >99 96
5Cyclohexyl(S)-2-Cyclohexylmorpholine>9995
(Data adapted from representative procedures for asymmetric hydrogenation of dehydromorpholines)
Detailed Experimental Protocol: Synthesis of this compound

This protocol is a representative example based on established methods for the asymmetric hydrogenation of dehydromorpholines.[6]

Materials:

  • [Rh(COD)₂]BF₄ (1.0 mg, 0.0025 mmol, 1 mol%)

  • (R)-SKP (chiral bisphosphine ligand) (1.6 mg, 0.00275 mmol, 1.1 mol%)

  • 2-Ethyl-3,4-dihydro-2H-1,4-oxazine (28.3 mg, 0.25 mmol, 1.0 equiv)

  • Anhydrous Dichloromethane (DCM) (2.0 mL)

  • Hydrogen gas (high purity)

  • Stainless-steel autoclave

Procedure:

  • Catalyst Preparation:

    • Inside a nitrogen-filled glovebox, charge a Schlenk tube with [Rh(COD)₂]BF₄ (1.0 mg) and (R)-SKP (1.6 mg).

    • Add 1.0 mL of anhydrous DCM.

    • Stir the mixture at room temperature for 30 minutes. The solution should turn a clear, orange-red color, indicating the formation of the active catalyst.

  • Substrate Preparation:

    • In a separate vial, dissolve 2-ethyl-3,4-dihydro-2H-1,4-oxazine (28.3 mg) in 1.0 mL of anhydrous DCM.

  • Reaction Setup:

    • Transfer the substrate solution to the catalyst solution via syringe.

    • Transfer the resulting mixture to a stainless-steel autoclave equipped with a magnetic stir bar.

    • Seal the autoclave securely.

  • Hydrogenation:

    • Remove the autoclave from the glovebox.

    • Purge the autoclave with hydrogen gas three times to remove any residual air.

    • Pressurize the autoclave to 50 atm with hydrogen gas.

    • Stir the reaction mixture vigorously at room temperature for 24 hours.

  • Workup and Purification:

    • Carefully vent the autoclave to release the hydrogen pressure.

    • Open the autoclave and transfer the reaction mixture to a round-bottom flask.

    • Remove the solvent (DCM) under reduced pressure using a rotary evaporator.

    • The resulting crude product can be purified by silica gel column chromatography to yield the pure this compound. The enantiomeric excess (ee%) should be determined by chiral HPLC analysis.

Part 2: Applications of this compound

While this compound is not as established as a chiral auxiliary compared to compounds like Evans' oxazolidinones or pseudoephedrine[7][8], its structure suggests significant potential in two key areas: as a chiral ligand and as a versatile building block.

Potential as a Chiral Ligand

The this compound structure contains two potential coordination sites for a metal: the nitrogen and oxygen atoms. This allows it to act as a bidentate ligand. The fixed stereocenter adjacent to these coordination sites can create a chiral environment around a metal center, making it a promising candidate for use in asymmetric catalysis.

G cluster_ligand This compound Ligand Coordination Potential Bidentate Coordination N N C1 N->C1 Metal Metal Center N->Metal N-coordination O O C3 O->C3 O->Metal O-coordination Et Et C2 C1->C2 C2->O C2->Et C4 C3->C4 C4->N C_Et

Caption: Bidentate Coordination of this compound.

This coordination mode could be exploited in various metal-catalyzed reactions, such as asymmetric reductions, alkylations, or cyclizations, where the ligand's chirality would be transferred to the product.

Use as a Chiral Building Block

One of the most immediate and valuable applications of enantiopure this compound is its use as a chiral building block. In this approach, the entire chiral morpholine unit is incorporated into a larger target molecule. This is a common strategy in drug discovery, where introducing a pre-formed, stereochemically defined fragment can simplify the synthesis of complex targets and explore new chemical space.[4] For example, the nitrogen atom of this compound can be functionalized via N-alkylation or N-acylation to attach it to other parts of a molecule, preserving the critical C-2 stereocenter.

Part 3: Safety, Handling, and Characterization

Safety and Handling: this compound, as a morpholine derivative, should be handled with appropriate care. Morpholine and its analogues are classified as corrosive, flammable, and toxic upon contact or inhalation.[9][10]

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile rubber), safety goggles, and a lab coat.

  • Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of vapors.[11]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from ignition sources and incompatible materials such as strong oxidizing agents and strong acids.[11]

  • Spills: In case of a spill, absorb with an inert material and dispose of it as hazardous waste. Ensure the area is well-ventilated.

Hazard ClassGHS ClassificationPrecautionary Statement Codes
Skin Corrosion/IrritationCategory 1B / 2P264, P280, P302+P352
Eye DamageCategory 1P280, P305+P351+P338
Acute ToxicityCategory 3 / 4P261, P271
FlammabilityFlammable LiquidP210
(Data synthesized from safety data sheets for morpholine and 2-ethylmorpholine)[9][10]

Characterization: The primary method for determining the stereochemical purity (enantiomeric excess) of the final product is chiral High-Performance Liquid Chromatography (HPLC) . This technique uses a chiral stationary phase to separate the two enantiomers, allowing for their quantification.

Conclusion

While this compound is not yet a widely documented chiral auxiliary, its value as a chiral building block is clear. The development of robust and highly selective catalytic asymmetric methods, such as the asymmetric hydrogenation of dehydromorpholines, has made this and related chiral morpholines readily accessible. These protocols provide researchers and drug development professionals with powerful tools to synthesize enantiopure morpholine-containing compounds, enabling the exploration of their potential in creating novel and effective therapeutics. The continued development of asymmetric routes to such scaffolds remains a vital and active area of chemical research.

References

large-scale synthesis of (S)-2-Ethylmorpholine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Large-Scale Synthesis of (S)-2-Ethylmorpholine

Abstract

This compound is a valuable chiral building block in medicinal chemistry, frequently incorporated into pharmacologically active molecules to enhance their efficacy and pharmacokinetic properties.[1] This application note provides a detailed, scalable, and robust two-stage protocol for the synthesis of this compound with high enantiopurity. The strategy hinges on the asymmetric hydrogenation of a dehydromorpholine precursor using a highly efficient rhodium-bisphosphine catalyst.[2][3] This method is distinguished by its high yield, exceptional enantioselectivity, and amenability to gram-scale production, making it suitable for drug development and manufacturing environments.[4]

Introduction and Strategic Overview

The morpholine moiety is a privileged scaffold in drug discovery due to its favorable properties, including metabolic stability, aqueous solubility, and the ability to improve the blood-brain barrier permeability of drug candidates.[1] The introduction of a chiral center, as in this compound, allows for precise three-dimensional interactions with biological targets, often leading to improved potency and reduced off-target effects.

Traditional synthetic routes to chiral morpholines can be cumbersome, often requiring multi-step sequences or the use of chiral pool starting materials that limit structural diversity.[5] Modern catalytic methods offer a more elegant and efficient solution. The strategy detailed herein involves creating the morpholine ring first as an achiral unsaturated precursor, followed by a highly controlled asymmetric hydrogenation to establish the desired stereocenter. This "after cyclization" approach is renowned for its operational simplicity and atom economy.[2][4]

The selected pathway involves two primary stages:

  • Synthesis of 2-Ethyl-5,6-dihydro-4H-1,4-oxazine: An achiral precursor is synthesized via a condensation and cyclization reaction.

  • Asymmetric Hydrogenation: The precursor is subjected to hydrogenation using a chiral Rhodium catalyst to yield this compound with high enantiomeric excess (ee).

G cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Asymmetric Hydrogenation cluster_2 A Starting Materials (e.g., Amino Alcohol, Aldehyde) B Condensation & Cyclization A->B C 2-Ethyl-dehydromorpholine (Achiral Precursor) B->C D Asymmetric Hydrogenation (Chiral Rh-Catalyst, H2) C->D E Crude this compound D->E F Purification (Distillation) E->F G Final Product This compound (>99% ee) F->G

Experimental Protocols

Safety Precaution: All operations should be conducted in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn. Reactions involving hydrogen gas require specialized high-pressure equipment and adherence to strict safety protocols.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
2-Aminobutanol≥98%CommercialStarting material for precursor
2-Chloroacetaldehyde (50 wt% in H₂O)ReagentCommercial
TolueneAnhydrousCommercialSolvent
Sodium Bicarbonate (NaHCO₃)ReagentCommercialBase
[Rh(COD)₂]BF₄Catalyst GradeCommercialRhodium precursor
(R,R)-SKP (or similar bisphosphine ligand)Catalyst GradeCommercialChiral ligand
Dichloromethane (DCM)AnhydrousCommercialSolvent for hydrogenation
Hydrogen (H₂)High Purity (≥99.999%)Gas Supplier
Celite®Filtration GradeCommercialFilter aid
Stage 1: Synthesis of 2-Ethyl-5,6-dihydro-4H-1,4-oxazine (Precursor)

This procedure outlines a representative synthesis for the dehydromorpholine precursor.

Protocol Steps:

  • Reaction Setup: To a 2 L three-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel, add 2-aminobutanol (89.14 g, 1.0 mol) and toluene (1 L).

  • Base Addition: Add sodium bicarbonate (168 g, 2.0 mol) to the stirred solution.

  • Aldehyde Addition: Heat the mixture to 80 °C. Add 2-chloroacetaldehyde (157 g of 50 wt% solution, 1.0 mol) dropwise via the dropping funnel over 1 hour. The reaction is exothermic; maintain the temperature below 95 °C.

  • Cyclization: After the addition is complete, heat the reaction mixture to reflux (approx. 110 °C) for 4-6 hours. Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature. Filter the solid salts and wash the filter cake with toluene (2 x 100 mL).

  • Isolation: Concentrate the combined filtrate under reduced pressure to remove the toluene. The resulting crude oil is purified by vacuum distillation to yield 2-ethyl-5,6-dihydro-4H-1,4-oxazine as a colorless to pale yellow liquid.

Stage 2: Asymmetric Hydrogenation to this compound

This stage is the critical stereochemistry-defining step. The protocol is adapted from established methods for asymmetric hydrogenation of dehydromorpholines.[2][4]

Catalyst Preparation (In-situ):

  • In a glovebox, add [Rh(COD)₂]BF₄ (40.6 mg, 0.1 mmol) and the chiral bisphosphine ligand (e.g., (R,R)-SKP, ~0.11 mmol) to a flame-dried Schlenk flask.

  • Add degassed, anhydrous dichloromethane (20 mL).

  • Stir the solution at room temperature for 30 minutes to form the active catalyst complex.

Hydrogenation Protocol:

  • Reactor Setup: Charge a 1 L high-pressure stainless-steel autoclave with a solution of the 2-ethyl-5,6-dihydro-4H-1,4-oxazine precursor (113.15 g, 1.0 mol) in anhydrous, degassed dichloromethane (500 mL).

  • Catalyst Addition: Transfer the prepared catalyst solution to the autoclave via cannula under an inert atmosphere (e.g., Argon).

  • Reaction Execution: Seal the autoclave. Purge the system three times with nitrogen, followed by three purges with hydrogen gas.

  • Pressurize the reactor to 50 bar with hydrogen.

  • Begin vigorous stirring and maintain the reaction temperature at 50 °C.

  • Monitor the reaction by observing hydrogen uptake. The reaction is typically complete within 12-24 hours.

  • Confirmation of Completion: After hydrogen uptake ceases, take a sample for GC-MS analysis to confirm the complete conversion of the precursor.

G

Product Isolation and Purification
  • Depressurization: After cooling the reactor to room temperature, carefully vent the excess hydrogen gas.

  • Catalyst Removal: Pass the reaction mixture through a short plug of Celite® or silica gel to remove the rhodium catalyst. Wash the plug with dichloromethane (2 x 50 mL).

  • Solvent Removal: Concentrate the combined filtrate under reduced pressure to yield the crude this compound.

  • Final Purification: Purify the crude product by vacuum distillation to obtain the final product as a clear, colorless liquid.

Results and Quality Control

Proper execution of this protocol should yield this compound meeting the specifications required for pharmaceutical development.

ParameterExpected ValueAnalytical Method
Chemical Yield>85% (for hydrogenation step)Gravimetric
Chemical Purity≥99.0%GC-MS, ¹H NMR, ¹³C NMR
Enantiomeric Excess (ee)≥99%Chiral HPLC or Chiral GC
AppearanceColorless LiquidVisual Inspection
Molecular Weight115.17 g/mol [6][7]Mass Spectrometry

Rationale for High Enantioselectivity: The success of this synthesis relies on the chiral environment created by the bisphosphine ligand coordinated to the rhodium center. The large "bite angle" of ligands like SKP creates a well-defined steric pocket that forces the incoming dehydromorpholine substrate to coordinate in a specific orientation.[2] Subsequent delivery of hydrogen from the metal center to one face of the C=N double bond is heavily favored, leading to the formation of one enantiomer in high excess.[4]

Conclusion

This application note details a highly efficient and scalable synthesis of this compound. The key asymmetric hydrogenation step, leveraging a state-of-the-art rhodium-bisphosphine catalyst system, provides the target compound in excellent yield and with exceptional enantiopurity.[3] This robust protocol is designed to be a reliable method for researchers and drug development professionals requiring access to this important chiral building block on a large scale.

References

(S)-2-Ethylmorpholine: A Chiral Scaffold for Advancing Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocols

Introduction: The Strategic Value of (S)-2-Ethylmorpholine

In the landscape of modern medicinal chemistry, the morpholine heterocycle is recognized as a privileged scaffold. Its frequent incorporation into bioactive molecules stems from a unique combination of advantageous physicochemical and metabolic properties.[1] The morpholine ring, with its inherent polarity from the oxygen atom and a non-planar, chair-like conformation, often imparts improved aqueous solubility, metabolic stability, and a favorable pharmacokinetic (PK) profile to drug candidates.[2] Specifically, its weak basicity (pKa typically around 8.5-9.0) and ability to act as a hydrogen bond acceptor are key features that medicinal chemists leverage to optimize drug-like properties and enhance target engagement.[2]

The strategic introduction of chirality elevates the utility of this scaffold. This compound is a chiral building block that offers a distinct three-dimensional vector for probing the active sites of biological targets. The stereochemically defined ethyl group at the C-2 position can establish critical van der Waals interactions within a binding pocket, leading to enhanced potency and selectivity for the target protein over off-target isoforms. This stereochemical control is paramount in designing safer and more effective therapeutics by minimizing interactions that could lead to adverse effects.

This guide provides a detailed overview of this compound, including its physicochemical properties, synthetic protocols for its incorporation into lead compounds, and case studies illustrating its successful application in drug discovery.

Physicochemical and Pharmacokinetic Profile

The drug-like characteristics of this compound are rooted in its fundamental physical and chemical properties. These attributes often translate to improved absorption, distribution, metabolism, and excretion (ADME) profiles in the resulting drug candidates.

PropertyValueRationale for Significance in Drug Design
Molecular Formula C₆H₁₃NOLow molecular weight contributes favorably to ligand efficiency.
Molecular Weight 115.17 g/mol [3]Falls well within the parameters of Lipinski's Rule of Five for oral bioavailability.
Appearance Liquid to Solid[3]Physical state is relevant for handling and formulation considerations.
Boiling Point ~155 - 163 °C[3][4]Indicates volatility and is a key parameter for purification by distillation.
pKa (predicted) 9.01 ± 0.40[4]The basic nitrogen can be protonated at physiological pH, enhancing aqueous solubility.
Solubility Miscible in water[3]High water solubility is advantageous for formulation and bioavailability.

Synthetic Protocols for Incorporation

The versatility of this compound allows for its incorporation into a wide array of molecular architectures using standard, robust chemical transformations. The secondary amine of the morpholine ring serves as a nucleophilic handle for various coupling reactions.

Synthesis of the this compound Building Block

The most common route to chiral 2-substituted morpholines starts from the corresponding chiral amino alcohol. This compound is readily synthesized from the commercially available (S)-2-aminobutanol.[5][6] The general strategy involves a two-step process: N-alkylation with a 2-haloethanol followed by an intramolecular cyclization.

G cluster_0 Synthesis of this compound S-2-aminobutanol S-2-aminobutanol Intermediate Intermediate S-2-aminobutanol->Intermediate 1. 2-Chloroethanol, Base S-2-Ethylmorpholine S-2-Ethylmorpholine Intermediate->S-2-Ethylmorpholine 2. Strong Base (e.g., NaH) Intramolecular Su20992

Caption: General synthetic scheme for this compound.

Protocol 1: Amide Bond Formation via Acylation

Amide bonds are one of the most common linkages in pharmaceuticals. Coupling this compound with a carboxylic acid is a fundamental transformation for building drug candidates.

Rationale: This protocol utilizes a peptide coupling reagent, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), to activate the carboxylic acid, facilitating nucleophilic attack by the morpholine nitrogen.[7] A non-nucleophilic base like DIEA (N,N-Diisopropylethylamine) is used to scavenge the acid formed during the reaction without competing in the coupling.[7]

Step-by-Step Methodology:

  • Dissolution: Dissolve the carboxylic acid (1.0 eq) in an anhydrous aprotic solvent such as DMF or DCM.

  • Addition of Reagents: Add HATU (1.1 eq) and DIEA (2.0 eq) to the solution and stir for 5-10 minutes at room temperature to pre-activate the acid.

  • Amine Addition: Add this compound (1.2 eq) to the reaction mixture.

  • Reaction: Stir the reaction at room temperature for 2-16 hours. Monitor progress by TLC or LC-MS.

  • Work-up: Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with aqueous NaHCO₃ solution, water, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

G cluster_1 Workflow: Amide Coupling Carboxylic_Acid R-COOH Activated_Ester Activated Ester (e.g., HATU-Ester) Carboxylic_Acid->Activated_Ester HATU, DIEA S-2-Ethylmorpholine This compound Product Amide Product S-2-Ethylmorpholine->Product Activated_Ester->Product

Caption: Workflow for amide bond formation.

Protocol 2: C-N Bond Formation via Reductive Amination

Reductive amination is a powerful method for forming carbon-nitrogen bonds, allowing for the alkylation of the morpholine nitrogen.[8] This one-pot procedure involves the formation of an iminium ion intermediate from a carbonyl compound, which is then reduced in situ.[9]

Rationale: Sodium triacetoxyborohydride (STAB) is a mild and selective reducing agent, ideal for the in situ reduction of the iminium ion intermediate formed from the condensation of this compound with an aldehyde or ketone.[9] Its selectivity allows the reaction to proceed without significant reduction of the starting carbonyl compound.

Step-by-Step Methodology:

  • Dissolution: Dissolve the aldehyde or ketone (1.0 eq) and this compound (1.1 eq) in a suitable solvent, typically a chlorinated solvent like dichloroethane (DCE) or THF.

  • Acid Catalyst (Optional): Add a catalytic amount of acetic acid to facilitate iminium ion formation.

  • Reducing Agent: Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise to the mixture.

  • Reaction: Stir the reaction at room temperature for 4-24 hours. Monitor progress by TLC or LC-MS.

  • Work-up: Quench the reaction by the slow addition of aqueous saturated NaHCO₃ solution. Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.

G cluster_2 Workflow: Reductive Amination Carbonyl Aldehyde / Ketone Iminium Iminium Ion Intermediate Carbonyl->Iminium Amine This compound Amine->Iminium Product Tertiary Amine Product Iminium->Product NaB(OAc)₃H

Caption: Workflow for reductive amination.

Protocol 3: N-Arylation via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that is indispensable for the synthesis of aryl amines, a common motif in kinase inhibitors and other targeted therapies.[10]

Rationale: This reaction enables the formation of a C(aryl)-N bond, which is difficult to achieve via classical methods. The choice of a palladium precursor, a sterically hindered phosphine ligand (like XPhos), and a suitable base are critical for an efficient catalytic cycle.[11][12]

Step-by-Step Methodology:

  • Flask Preparation: To an oven-dried flask, add the aryl halide (or triflate) (1.0 eq), palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), and phosphine ligand (e.g., XPhos, 4-10 mol%).

  • Inert Atmosphere: Seal the flask and purge with an inert gas (e.g., argon or nitrogen).

  • Addition of Reagents: Add the base (e.g., NaOtBu or Cs₂CO₃, 1.5-2.0 eq), followed by anhydrous, degassed solvent (e.g., toluene or dioxane).

  • Amine Addition: Add this compound (1.2-1.5 eq) to the mixture.

  • Reaction: Heat the reaction mixture (typically 80-110 °C) until the starting material is consumed, as monitored by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite to remove palladium residues.

  • Purification: Concentrate the filtrate and purify the crude product by flash column chromatography.

G cluster_3 Workflow: Buchwald-Hartwig N-Arylation Aryl_Halide Aryl-X (X = Br, Cl, OTf) Product N-Aryl Product Aryl_Halide->Product Amine This compound Amine->Product Catalyst Pd(0) Catalyst + Ligand + Base Catalyst->Product

Caption: Workflow for Buchwald-Hartwig N-Arylation.

Case Studies in Drug Discovery

The strategic use of substituted morpholines is well-documented in numerous clinical candidates and approved drugs. While specific examples of this compound are less prevalent in publicly available literature than the parent morpholine scaffold, its utility can be inferred from closely related structures in advanced development.

Case Study 1: Aprepitant - A Neurokinin-1 (NK₁) Receptor Antagonist

Aprepitant is an approved antiemetic drug used to prevent chemotherapy-induced nausea and vomiting.[13] Its structure features a complex morpholine-derived core, specifically a (2R,3S)-2-((R)-1-(3,5-bis(trifluoromethyl)phenyl)ethoxy)-3-(4-fluorophenyl)morpholine. Although not containing a simple 2-ethyl group, the stereochemically rich substituted morpholine ring is crucial for its activity.

Mechanism of Action: Aprepitant is a selective high-affinity antagonist of the human substance P/neurokinin 1 (NK₁) receptor.[14][15] Substance P is a key neurotransmitter involved in the vomiting reflex.[16] By crossing the blood-brain barrier and blocking NK₁ receptors in the brain's vomiting center, aprepitant prevents the emetic signals triggered by chemotherapy.[15][17] The specific stereochemistry of the morpholine and its substituents is critical for achieving the correct orientation within the G-protein coupled NK₁ receptor, demonstrating the power of chiral building blocks in defining pharmacology.

G cluster_4 Mechanism: Aprepitant Action Chemotherapy Chemotherapy Substance_P Substance P Release Chemotherapy->Substance_P NK1_Receptor NK₁ Receptor (in Brain) Substance_P->NK1_Receptor Vomiting_Reflex Vomiting Reflex NK1_Receptor->Vomiting_Reflex Aprepitant Aprepitant Aprepitant->NK1_Receptor Blocks

Caption: Aprepitant blocks Substance P from activating NK₁ receptors.

Case Study 2: PI3K/mTOR Inhibitors in Oncology

The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth and survival and is frequently dysregulated in cancer.[18] Many inhibitors of this pathway incorporate a morpholine moiety, which often forms a key hydrogen bond with the hinge region of the kinase domain.[19][20]

Example Compound: GDC-0941 (Pictilisib) GDC-0941 is a potent, orally bioavailable inhibitor of Class I PI3 kinases.[21] Its structure features a 4-morpholinothieno[3,2-d]pyrimidine core.[21][22] The oxygen atom of the morpholine ring is known to form a critical hydrogen bond with the backbone amide of Valine 851 (in p110α), anchoring the inhibitor in the ATP-binding pocket.[21] While GDC-0941 itself uses an unsubstituted morpholine, the development of next-generation inhibitors often involves exploring substitutions on this ring to enhance selectivity or improve properties. An (S)-2-ethyl substitution in this context could provide a vector to engage with nearby amino acid residues, potentially increasing potency or achieving isoform selectivity (e.g., for p110α over p110β).

Compound/ClassTarget(s)Therapeutic AreaRole of this compound (Hypothetical)
Aprepitant Analogues NK₁ ReceptorAntiemeticThe chiral center defines the 3D orientation of substituents essential for high-affinity receptor binding.
PI3K/mTOR Inhibitors PI3Kα, δ, mTOR[23]OncologyThe ethyl group could probe for additional hydrophobic pockets near the kinase hinge region, potentially improving potency or selectivity.

Conclusion and Future Perspectives

This compound is a valuable chiral building block for drug discovery, combining the well-established pharmacokinetic benefits of the morpholine scaffold with the specificity afforded by a stereocenter. Its utility lies in its ability to impart favorable drug-like properties while providing a defined three-dimensional handle to optimize ligand-target interactions. The synthetic protocols for its incorporation are robust and widely applicable, allowing for its integration into diverse chemical libraries. As the demand for highly selective and potent therapeutics continues to grow, particularly in oncology and neuroscience, the strategic application of chiral building blocks like this compound will remain a cornerstone of modern medicinal chemistry.

References

The Strategic Incorporation of (S)-2-Ethylmorpholine in the Synthesis of Potent Bioactive Compounds: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Status of the Chiral Morpholine Scaffold in Medicinal Chemistry

The morpholine moiety is a cornerstone in modern drug discovery, recognized as a "privileged scaffold" due to its frequent appearance in a wide array of bioactive compounds.[1][2] Its favorable physicochemical properties, such as improved aqueous solubility, metabolic stability, and the ability to form crucial hydrogen bond interactions, make it an attractive component for optimizing the pharmacokinetic and pharmacodynamic profiles of drug candidates.[3][4] The introduction of chirality to the morpholine ring, as in (S)-2-Ethylmorpholine, provides a three-dimensional diversity that is critical for enhancing potency and selectivity for specific biological targets.[5] This guide provides a detailed exploration of the application of this compound in the synthesis of high-value bioactive compounds, with a particular focus on the development of synthetic REV-ERB agonists.

The nuclear receptors REV-ERBα and REV-ERBβ are key regulators of the circadian rhythm and metabolism, making them promising therapeutic targets for a range of conditions, including metabolic diseases, sleep disorders, and certain cancers. The development of synthetic agonists for these receptors has been a significant area of research, and the chiral morpholine scaffold has proven to be a valuable component in the design of potent and selective modulators.

Featured Application: Synthesis of a Potent REV-ERB Agonist

This section details the synthesis of a potent REV-ERB agonist that incorporates the this compound scaffold. The following protocol is based on established synthetic methodologies for this class of compounds and is intended to provide a comprehensive guide for researchers in the field.

Synthetic Workflow Overview

The overall synthetic strategy involves a multi-step process, beginning with the functionalization of this compound, followed by a key coupling reaction to assemble the final bioactive molecule.

Synthetic Workflow A this compound B Intermediate 1 (N-Functionalized Morpholine) A->B N-Alkylation/Acylation D Final Bioactive Compound (REV-ERB Agonist) B->D Coupling Reaction C Intermediate 2 (Aromatic Building Block) C->D

Caption: General synthetic workflow for the preparation of a REV-ERB agonist.

Detailed Experimental Protocol: Synthesis of a Representative this compound-Containing REV-ERB Agonist

This protocol describes the synthesis of a potent REV-ERB agonist. Researchers should adhere to all standard laboratory safety procedures.

Materials and Reagents
Reagent/MaterialGradeSupplier
This compound hydrochloride≥98%Commercially Available
4-(Trifluoromethyl)benzyl bromide≥98%Commercially Available
4-Sulfamoylbenzoic acid≥98%Commercially Available
Triphosgene≥98%Commercially Available
Triethylamine (TEA)Anhydrous, ≥99.5%Commercially Available
Dichloromethane (DCM)Anhydrous, ≥99.8%Commercially Available
N,N-Dimethylformamide (DMF)Anhydrous, ≥99.8%Commercially Available
Diisopropylethylamine (DIPEA)≥99%Commercially Available
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)≥98%Commercially Available
Silica Gel230-400 meshCommercially Available
Step 1: Synthesis of (S)-2-Ethyl-4-(4-(trifluoromethyl)benzyl)morpholine (Intermediate 1)

Causality: This initial step involves the N-alkylation of the this compound core. The secondary amine of the morpholine acts as a nucleophile, displacing the bromide from 4-(trifluoromethyl)benzyl bromide. This reaction attaches a key aromatic component of the final REV-ERB agonist.

Procedure:

  • To a solution of this compound hydrochloride (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/mmol), add triethylamine (2.2 eq) at 0 °C under a nitrogen atmosphere.

  • Stir the mixture for 15 minutes at 0 °C to neutralize the hydrochloride salt.

  • Add 4-(Trifluoromethyl)benzyl bromide (1.1 eq) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford Intermediate 1 .

Step 2: Synthesis of (S)-2-Ethyl-N-(4-(N-(4-(trifluoromethyl)benzyl)sulfamoyl)benzyl)morpholine-4-carboxamide (Final Compound)

Causality: This final step involves the formation of a carboxamide bond, linking the N-functionalized morpholine (Intermediate 1) with the second aromatic building block. The use of a coupling agent like HATU facilitates the amide bond formation between the carboxylic acid and the amine.

Procedure:

  • To a solution of 4-sulfamoylbenzoic acid (1.2 eq) in anhydrous N,N-Dimethylformamide (DMF, 10 mL/mmol), add HATU (1.3 eq) and diisopropylethylamine (DIPEA, 3.0 eq).

  • Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.

  • Add a solution of Intermediate 1 (1.0 eq) in anhydrous DMF to the reaction mixture.

  • Stir the reaction at room temperature for 12-16 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of methanol in dichloromethane) to yield the final compound.

Data Presentation

Table 1: Representative Reaction Parameters and Yields

StepKey ReagentsSolventReaction Time (h)Typical Yield (%)
1This compound HCl, 4-(Trifluoromethyl)benzyl bromide, TEADCM12-1675-85
2Intermediate 1, 4-Sulfamoylbenzoic acid, HATU, DIPEADMF12-1660-70

Logical Relationships in Bioactive Compound Synthesis

The synthesis of complex bioactive molecules from chiral building blocks like this compound follows a logical progression of bond-forming reactions designed to construct the target molecule with high stereochemical purity.

Synthesis Logic Start Chiral Building Block (this compound) Func Functionalization of Core Scaffold (e.g., N-Alkylation) Start->Func Introduces key substituent Couple Coupling of Key Fragments (e.g., Amide Bond Formation) Func->Couple Prepares for final assembly Final Bioactive Target Molecule (e.g., REV-ERB Agonist) Couple->Final Forms the complete carbon skeleton Purify Purification and Characterization Final->Purify Ensures purity and identity

Caption: Logical flow of the synthetic strategy.

Conclusion and Future Perspectives

The use of this compound as a chiral building block provides a reliable and efficient route to novel bioactive compounds with significant therapeutic potential. The protocols outlined in this guide demonstrate a practical approach to the synthesis of a potent REV-ERB agonist, highlighting the importance of this scaffold in medicinal chemistry. Future work in this area will likely focus on the development of new synthetic methodologies to further diversify the substitutions on the morpholine ring, leading to the discovery of next-generation therapeutics with enhanced efficacy and safety profiles.

References

Catalytic Applications of (S)-2-Ethylmorpholine Derivatives: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rising Prominence of Chiral Morpholines in Catalysis

The morpholine scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous approved pharmaceuticals. The precise three-dimensional arrangement of substituents on the morpholine ring can dramatically alter a molecule's biological activity. This has consequently fueled a demand for robust and efficient methods to synthesize enantiomerically pure morpholine derivatives.[1][2] Beyond their therapeutic importance, chiral morpholines, particularly derivatives of (S)-2-Ethylmorpholine, are emerging as a versatile class of compounds in the field of asymmetric catalysis. Their unique structural and electronic properties make them promising candidates for use as both chiral ligands in metal-catalyzed reactions and as standalone organocatalysts.

This guide provides an in-depth exploration of the catalytic applications of this compound and its derivatives. We will delve into key synthetic strategies for accessing these chiral building blocks, present detailed application notes and protocols for their use in asymmetric hydrogenation and organocatalysis, and discuss the underlying mechanistic principles that govern their reactivity and stereoselectivity.

I. Asymmetric Synthesis of 2-Substituted Chiral Morpholines

A significant breakthrough in the synthesis of 2-substituted chiral morpholines, such as this compound, is the asymmetric hydrogenation of the corresponding dehydromorpholines.[2][3] This method is highly efficient and atom-economical, providing direct access to the desired chiral products in high yields and with excellent enantioselectivity.

Workflow for Asymmetric Hydrogenation

sub Prochiral Dehydromorpholine react Reaction in Autoclave (Room Temperature, 24h) sub->react cat Chiral Rh-Bisphosphine Catalyst (e.g., [Rh(COD)2]BF4 + (R)-SKP) cat->react sol Anhydrous DCM sol->react h2 H2 (50 atm) h2->react workup Work-up (Solvent Removal) react->workup purify Purification (Flash Chromatography) workup->purify prod Enantioenriched 2-Substituted Morpholine (e.g., (R)-2-Phenylmorpholine) purify->prod

Caption: General workflow for the asymmetric hydrogenation of dehydromorpholines.

II. Application Note 1: this compound Derivatives as Ligands in Asymmetric Hydrogenation

The rhodium-catalyzed asymmetric hydrogenation of 2-substituted dehydromorpholines offers a direct pathway to chiral morpholines. The success of this transformation hinges on the use of a chiral bisphosphine ligand, which coordinates to the rhodium center and creates a chiral environment, directing the hydrogenation to one face of the substrate. While a variety of chiral ligands can be employed, the principles are directly applicable to the use of novel ligands derived from this compound. The morpholine oxygen can play a crucial role in secondary interactions with the substrate, enhancing stereocontrol.

Protocol 1: Rhodium-Catalyzed Asymmetric Hydrogenation of a Prochiral Dehydromorpholine

This protocol is adapted from established procedures for the asymmetric hydrogenation of 2-phenyl-3,4-dihydro-2H-1,4-oxazine and serves as a template for other 2-substituted dehydromorpholines.[1]

Materials:

  • [Rh(COD)₂]BF₄ (Rhodium(I) bis(1,5-cyclooctadiene) tetrafluoroborate)

  • (R)-SKP (Chiral bisphosphine ligand)

  • 2-Phenyl-3,4-dihydro-2H-1,4-oxazine (Substrate)

  • Anhydrous Dichloromethane (DCM)

  • Hydrogen gas (high purity)

  • Schlenk tube

  • Stainless-steel autoclave

  • Standard glassware for organic synthesis

  • Silica gel for column chromatography

Procedure:

  • Catalyst Preparation:

    • In a nitrogen-filled glovebox, charge a Schlenk tube with [Rh(COD)₂]BF₄ (1.0 mg, 0.0025 mmol) and (R)-SKP (1.6 mg, 0.00275 mmol).

    • Add anhydrous DCM (1.0 mL) and stir the mixture at room temperature for 30 minutes to form the catalyst solution.

  • Substrate Preparation:

    • In a separate vial, dissolve 2-phenyl-3,4-dihydro-2H-1,4-oxazine (40.3 mg, 0.25 mmol) in anhydrous DCM (1.0 mL).

  • Reaction Setup:

    • Transfer the substrate solution to the catalyst solution.

    • Transfer the resulting mixture to a stainless-steel autoclave.

  • Hydrogenation:

    • Seal the autoclave and purge with hydrogen gas three times.

    • Pressurize the autoclave to 50 atm with hydrogen.

    • Stir the reaction mixture at room temperature for 24 hours.

  • Work-up and Purification:

    • After 24 hours, carefully release the pressure from the autoclave.

    • Remove the solvent from the reaction mixture under reduced pressure.

    • Purify the residue by flash column chromatography on silica gel (eluent: petroleum ether/ethyl acetate = 5:1) to yield the desired (R)-2-phenylmorpholine.

Expected Outcome:

This procedure typically affords the product in high yield (>95%) and excellent enantioselectivity (>99% ee).[2][3]

III. Application Note 2: this compound Derivatives in Organocatalysis

The field of organocatalysis, which utilizes small organic molecules as catalysts, has revolutionized asymmetric synthesis.[4] Chiral secondary amines, particularly those derived from proline, are highly effective catalysts for a variety of transformations that proceed through enamine or iminium ion intermediates.[4] While the pyrrolidine ring of proline is a privileged scaffold in organocatalysis, there is growing interest in exploring other heterocyclic systems, such as morpholines.[5][6][7]

Derivatives of this compound, especially those incorporating a carboxylic acid or other functional group, are promising candidates for organocatalysts. The morpholine nitrogen can form an enamine with an aldehyde or ketone, while the stereocenter at the 2-position can effectively control the facial selectivity of the subsequent reaction with an electrophile. The presence of the oxygen atom in the morpholine ring can influence the catalyst's conformation and reactivity.[5][6][7]

Protocol 2: Organocatalytic Michael Addition of an Aldehyde to a Nitroolefin

This protocol is a representative example of an organocatalyzed reaction where a chiral morpholine derivative could be employed. It is based on established methodologies for similar transformations.[5][6][7]

Materials:

  • This compound-based catalyst (e.g., a β-morpholine amino acid)

  • Propanal (or other aldehyde)

  • trans-β-Nitrostyrene (or other nitroolefin)

  • Isopropanol (or other suitable solvent)

  • Standard glassware for organic synthesis

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup:

    • To a stirred solution of trans-β-nitrostyrene (0.5 mmol) in isopropanol (1.0 mL) at room temperature, add the this compound-based catalyst (0.05 mmol, 10 mol%).

    • Add propanal (1.5 mmol, 3.0 equivalents).

  • Reaction:

    • Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification:

    • Once the reaction is complete, concentrate the mixture under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired Michael adduct.

Expected Outcome:

The reaction is expected to produce the corresponding γ-nitroaldehyde with high diastereoselectivity and good to excellent enantioselectivity, depending on the specific catalyst structure and reaction conditions.[5][6][7]

IV. Mechanistic Considerations

Understanding the reaction mechanism is crucial for optimizing existing catalytic systems and designing new catalysts.

Asymmetric Hydrogenation

In the rhodium-catalyzed asymmetric hydrogenation, the dehydromorpholine substrate coordinates to the chiral rhodium complex. The stereochemical outcome is determined by the facial selectivity of the hydrogen addition, which is controlled by the chiral ligand. Mechanistic studies suggest that for certain substrates, hydrogen-bonding interactions between the substrate and the catalyst ligand can play a key role in achieving high enantioselectivity.[8]

Organocatalytic Michael Addition

The organocatalytic Michael addition proceeds through a catalytic cycle involving the formation of a chiral enamine intermediate from the aldehyde and the secondary amine catalyst. This enamine then attacks the nitroolefin in a stereocontrolled manner. The stereochemistry of the product is dictated by the catalyst's ability to shield one face of the enamine. The carboxylic acid group on some morpholine-based catalysts is believed to play a crucial role in activating the nitroolefin and stabilizing the transition state through hydrogen bonding.[5][6][7]

cat Chiral Morpholine Catalyst enamine Chiral Enamine Intermediate cat->enamine + Aldehyde ald Aldehyde ald->enamine add Michael Addition enamine->add + Nitroolefin nitro Nitroolefin nitro->add hydro Hydrolysis add->hydro hydro->cat Catalyst Regeneration prod Chiral Product hydro->prod

Caption: Catalytic cycle for the organocatalytic Michael addition.

V. Data Summary

The following table summarizes representative results for the catalytic asymmetric synthesis of chiral morpholines.

EntryCatalyst/LigandSubstrateProductYield (%)ee (%)Reference
1[Rh(COD)₂]BF₄ / (R)-SKP2-Phenyl-3,4-dihydro-2H-1,4-oxazine(R)-2-Phenylmorpholine>9999[2][3]
2Chiral β-morpholine amino acidPropanal / trans-β-Nitrostyreneγ-Nitroaldehyde>9590-99[5][6][7]

VI. Conclusion

Derivatives of this compound represent a promising and underexplored class of chiral molecules for asymmetric catalysis. Their synthesis can be achieved with high efficiency and stereocontrol through methods like asymmetric hydrogenation. The protocols and application notes provided in this guide serve as a starting point for researchers to explore their potential as both chiral ligands in metal-catalyzed reactions and as organocatalysts in a wide range of asymmetric transformations. Further research into the synthesis of novel this compound derivatives and their application in catalysis is expected to lead to the development of new and highly efficient methods for the synthesis of enantiomerically pure compounds for the pharmaceutical and fine chemical industries.

References

Application Notes & Protocols for the Comprehensive Characterization of (S)-2-Ethylmorpholine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive suite of analytical methodologies for the definitive characterization of (S)-2-Ethylmorpholine, a chiral synthetic building block of increasing importance in pharmaceutical development. The protocols herein are designed for researchers, quality control analysts, and drug development professionals, offering robust, validated approaches for structural elucidation, purity assessment, and stereospecific identification. We detail advanced protocols for chiral High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for enantiomeric purity determination, alongside spectroscopic techniques including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy for unambiguous structural confirmation. Each protocol is presented with an emphasis on the scientific rationale behind methodological choices, ensuring both technical accuracy and practical applicability in a regulated environment.

Introduction: The Significance of Stereochemical Purity

This compound is a key heterocyclic amine utilized in the synthesis of various active pharmaceutical ingredients (APIs). As with many chiral molecules, the biological activity of its enantiomers can differ dramatically. One enantiomer may elicit the desired therapeutic effect, while the other could be inactive or, in some cases, contribute to adverse effects. Therefore, the ability to selectively synthesize and analytically confirm the enantiomeric purity of this compound is critical for ensuring the safety and efficacy of the final drug product. This guide establishes a multi-faceted analytical workflow to provide a complete chemical and stereochemical profile of the molecule.

Physicochemical Properties

A foundational step in any analytical endeavor is understanding the basic physical and chemical properties of the analyte.

PropertyValueSource(s)
Molecular Formula C₆H₁₃NO[1][2]
Molar Mass 115.17 g/mol [1][2]
Appearance Colorless to pale yellow liquid[1]
Boiling Point Approx. 161 - 163 °C[1]
Density Approx. 0.92 g/cm³[1]
Solubility Miscible in water and common organic solvents[1]
SMILES C[C@H]1COCCN1
InChI Key RGNFMQJLAOONTP-QFIPXVFZSA-N

Overall Analytical Workflow

The comprehensive characterization of this compound involves a sequence of orthogonal analytical techniques. This ensures that all aspects of the molecule's identity, structure, purity, and stereochemistry are thoroughly vetted. The logical flow of this process is designed to first confirm the molecular structure and then quantify its specific stereoisomeric form.

Analytical_Workflow cluster_0 PART 1: Structural Confirmation & Identity cluster_1 PART 2: Enantiomeric Purity & Quantification cluster_2 PART 3: Method Validation & Reporting NMR NMR Spectroscopy (¹H, ¹³C, DEPT, COSY) - Atomic Connectivity - Structural Backbone Chiral_HPLC Chiral HPLC - Primary method for ee% - High versatility NMR->Chiral_HPLC MS Mass Spectrometry (EI/ESI) - Molecular Weight - Fragmentation Pattern MS->Chiral_HPLC FTIR FTIR Spectroscopy - Functional Group ID (C-O, C-N, N-H) FTIR->Chiral_HPLC Validation Method Validation (ICH Q2(R1)) - Accuracy, Precision, Linearity Chiral_HPLC->Validation Chiral_GC Chiral GC - Alternative for volatile samples - High resolution Chiral_GC->Validation Alternative Method Report Certificate of Analysis - Final Report Validation->Report Sample Sample: this compound Sample->NMR Sample->MS Sample->FTIR

Caption: Overall workflow for the characterization of this compound.

Part 1: Structural Elucidation and Identification

Before assessing enantiomeric purity, it is imperative to confirm the molecular structure and identity of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides unequivocal information about the carbon-hydrogen framework of the molecule. For morpholine derivatives, ¹H and ¹³C NMR are powerful tools for confirming the ring structure and the identity of substituents.[3][4]

Expected ¹H NMR Resonances (in CDCl₃, 400 MHz): The morpholine ring protons typically exhibit complex splitting patterns due to the chair conformation and axial/equatorial environments.[5][6] The ethyl group will present a classic triplet-quartet system.

  • Ethyl Group (CH₃): Triplet, ~0.9-1.1 ppm.

  • Ethyl Group (CH₂): Multiplet (quartet of doublets), ~1.5-1.7 ppm.

  • Morpholine Ring Protons (C5-H, C6-H): Complex multiplets, ~2.5-3.0 ppm (adjacent to N) and ~3.6-4.0 ppm (adjacent to O).

  • Morpholine Ring Proton (C2-H): Multiplet, ~2.8-3.1 ppm.

  • N-H Proton: Broad singlet, variable chemical shift (~1.5-2.5 ppm), exchanges with D₂O.

Expected ¹³C NMR Resonances (in CDCl₃, 100 MHz):

  • Ethyl Group (CH₃): ~10-15 ppm.

  • Ethyl Group (CH₂): ~25-30 ppm.

  • Morpholine Ring (C2): ~55-60 ppm.

  • Morpholine Ring (C3, C5): ~45-50 ppm (adjacent to N).[3]

  • Morpholine Ring (C6): ~67-72 ppm (adjacent to O).[3]

Protocol for NMR Analysis:

  • Sample Preparation: Dissolve 5-10 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃) in a 5 mm NMR tube.

  • Acquisition: Acquire ¹H, ¹³C{¹H}, and DEPT-135 spectra on a 400 MHz (or higher) spectrometer. 2D experiments like COSY (¹H-¹H correlation) and HSQC (¹H-¹³C correlation) are highly recommended for definitive assignments.

  • Data Analysis: Integrate the ¹H NMR signals to confirm proton counts. Assign peaks based on chemical shifts, coupling constants, and correlations from 2D spectra.

For determining enantiomeric excess via NMR, a chiral solvating agent (CSA) can be used. This involves forming transient diastereomeric complexes that exhibit distinct NMR signals for each enantiomer.[7][8]

Protocol for Enantiomeric Purity Estimation by NMR (using a CSA):

  • Sample Preparation: In an NMR tube, dissolve ~5 mg of the this compound sample and a stoichiometric equivalent of a suitable CSA (e.g., (R)-(-)-1,1'-Binaphthyl-2,2'-diyl hydrogenphosphate) in 0.6 mL of CDCl₃.[7]

  • Acquisition: Acquire a high-resolution ¹H NMR spectrum.

  • Analysis: Identify a well-resolved signal that has split into two distinct peaks corresponding to the two diastereomeric complexes. Integrate these peaks to determine the ratio of the (S) to (R) enantiomers.

Mass Spectrometry (MS)

MS provides the molecular weight and valuable structural information through fragmentation analysis. Both Electron Ionization (EI) for GC-MS and Electrospray Ionization (ESI) for LC-MS are suitable.

Expected Mass Spectrum:

  • Molecular Ion [M]⁺ (EI) or [M+H]⁺ (ESI): m/z 115 or 116, respectively, confirming the molecular weight.

  • Key Fragments: The fragmentation of morpholines is complex but typically involves cleavage of the ring. A common fragment for 2-substituted morpholines is the loss of the substituent, leading to a base peak at m/z 86 ([M-C₂H₅]⁺).[9][10] Other fragments may arise from ring opening and subsequent cleavages.

Protocol for GC-MS Analysis:

  • Sample Preparation: Prepare a dilute solution (e.g., 100 µg/mL) of the sample in a volatile solvent like methanol or dichloromethane.

  • GC Conditions:

    • Column: Standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

    • Injector: 250 °C, Split mode (e.g., 50:1).

    • Oven Program: Start at 60 °C (hold 2 min), ramp to 250 °C at 10 °C/min.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 35 to 200.

  • Data Analysis: Identify the molecular ion peak and compare the fragmentation pattern to known morpholine fragmentation pathways.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is a rapid and simple technique used to identify the functional groups present in a molecule.[11]

Expected Characteristic Absorption Bands:

  • N-H Stretch: A moderate, single peak around 3300-3350 cm⁻¹ (secondary amine).

  • C-H Stretch (Aliphatic): Multiple sharp peaks in the 2850-3000 cm⁻¹ region.[12]

  • C-O-C Stretch (Ether): A strong, characteristic peak in the 1115-1140 cm⁻¹ region.[12]

  • C-N Stretch (Amine): A moderate peak in the 1180-1250 cm⁻¹ region.

Protocol for FTIR Analysis:

  • Sample Preparation: As a neat liquid, place a single drop of this compound between two KBr or NaCl plates to form a thin film.

  • Acquisition: Record the spectrum from 4000 to 400 cm⁻¹ using an FTIR spectrometer.

  • Data Analysis: Correlate the observed absorption bands with the expected functional groups for the 2-ethylmorpholine structure.

Part 2: Enantiomeric Purity Determination

The most critical analysis for a chiral compound is the determination of its enantiomeric excess (ee). This is most reliably achieved using chiral chromatography.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the gold-standard technique for separating enantiomers due to its versatility and the wide variety of available chiral stationary phases (CSPs).[13][14] For basic amines like 2-ethylmorpholine, polysaccharide-based CSPs are often highly effective.[15]

Principle of Separation: The CSP contains a chiral selector that forms transient, diastereomeric complexes with the enantiomers of the analyte. The difference in the stability of these complexes leads to different retention times, allowing for their separation.[16]

Chiral_HPLC_Principle cluster_0 Mobile Phase cluster_1 Chiral Stationary Phase (CSP) Analyte Racemic Analyte (R)-Enantiomer (blue) (S)-Enantiomer (red) Complex_S (S)-Analyte : CSP Complex (More Stable) Analyte->Complex_S Interaction Complex_R (R)-Analyte : CSP Complex (Less Stable) Analyte->Complex_R Interaction CSP Chiral Selector Elution Separated Peaks in Chromatogram Complex_S->Elution Elutes Second Complex_R->Elution Elutes First

Caption: Principle of enantiomeric separation on a Chiral Stationary Phase.

Protocol for Chiral HPLC Analysis:

  • Instrumentation: A standard HPLC system with a UV detector is required.

  • Chromatographic Conditions:

    • Column: Chiralpak® AD-H or Chiralcel® OD-H (Amylose or Cellulose based CSP), 250 x 4.6 mm, 5 µm.

    • Mobile Phase: n-Hexane / 2-Propanol / Diethylamine (DEA) (80:20:0.1, v/v/v). The amine additive (DEA) is crucial for improving peak shape and reducing tailing for basic analytes.[15][17]

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Detection: UV at 210 nm (as morpholines lack a strong chromophore).

  • Sample Preparation: Dissolve the this compound sample in the mobile phase to a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter.

  • Analysis:

    • Inject 10 µL of the sample.

    • Run the analysis for a sufficient time to allow both enantiomers to elute. The (R)-enantiomer would be the impurity in this case.

    • To confirm peak identity, inject a sample of the racemic mixture (if available).

  • Calculation of Enantiomeric Excess (% ee):

    • % ee = [ (Area_S - Area_R) / (Area_S + Area_R) ] * 100

    • Where Area_S is the peak area of the (S)-enantiomer and Area_R is the peak area of the (R)-enantiomer.

Chiral Gas Chromatography (GC)

For volatile and thermally stable compounds, chiral GC offers excellent resolution and sensitivity.[18][19] The stationary phases are typically cyclodextrin derivatives.

Protocol for Chiral GC Analysis:

  • Instrumentation: A GC system with a Flame Ionization Detector (FID).

  • Chromatographic Conditions:

    • Column: Rt-βDEXsm or similar β-cyclodextrin derivative column, 30 m x 0.25 mm, 0.25 µm film thickness.

    • Injector: 230 °C, Split mode (e.g., 100:1).

    • Oven Program: Start at 80 °C (hold 1 min), ramp to 180 °C at 2 °C/min.

    • Carrier Gas: Hydrogen or Helium at a constant flow of 1.2 mL/min.

    • Detector: FID at 250 °C.

  • Sample Preparation: Prepare a dilute solution (~1 mg/mL) of the sample in methanol or ethanol. Derivatization (e.g., acylation) can sometimes improve separation but may not be necessary for this compound.

  • Analysis and Calculation: Inject 1 µL of the sample. Calculate % ee using the peak areas from the FID chromatogram as described in the HPLC section.

Method Validation and System Suitability

Any analytical method used for quality control must be validated to ensure it is fit for purpose. Validation should be performed according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[2][20] Furthermore, system suitability tests must be run before any sample analysis to ensure the chromatographic system is performing adequately, as outlined in USP General Chapter <621>.[1][21]

Validation ParameterPurpose & Acceptance Criteria
Specificity Ensure the method can resolve the (S)-enantiomer from the (R)-enantiomer and any other impurities.
Linearity Demonstrate a linear relationship between concentration and detector response for the impurity ((R)-enantiomer). (e.g., R² ≥ 0.99)
Limit of Quantitation (LOQ) The lowest amount of the (R)-enantiomer that can be quantified with acceptable precision and accuracy.
Accuracy Agreement between the measured value and the true value (assessed by spike/recovery studies).
Precision Repeatability and intermediate precision of the measurement (expressed as %RSD).
Robustness Method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., mobile phase composition, flow rate).
System Suitability ParameterPurpose & Acceptance Criteria (Chiral HPLC)
Resolution (Rs) Degree of separation between the (S) and (R) enantiomer peaks. Criterion: Rs ≥ 1.5
Tailing Factor (T) Measure of peak symmetry. Criterion: T ≤ 2.0
Repeatability (%RSD) Precision of replicate injections of a standard. Criterion: %RSD ≤ 2.0% for peak areas.

Conclusion

The analytical characterization of this compound requires a multi-technique approach to ensure its identity, purity, and stereochemical integrity. The protocols detailed in this guide provide a robust framework for achieving this. Structural confirmation via NMR, MS, and FTIR provides the foundational evidence of chemical identity. Subsequently, validated chiral HPLC or GC methods offer precise and reliable quantification of enantiomeric purity. Adherence to these methodologies, within the guidelines of pharmacopeial standards like USP <621> and regulatory expectations like ICH Q2(R1), will ensure that this compound meets the stringent quality requirements for its use in pharmaceutical manufacturing.

References

Application Note: High-Resolution ¹H and ¹³C NMR Spectroscopic Analysis of (S)-2-Ethylmorpholine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the acquisition, processing, and interpretation of ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra for (S)-2-Ethylmorpholine. As a chiral molecule, its NMR spectra exhibit distinct features, notably the magnetic non-equivalence of geminal protons (diastereotopicity), which provides a detailed fingerprint of its three-dimensional structure. This document outlines optimized protocols for sample preparation and data acquisition, followed by an in-depth analysis of the predicted ¹H and ¹³C NMR spectra. The causality behind spectral patterns, including chemical shifts, spin-spin coupling, and the influence of the stereocenter, is explained in detail. This guide is intended for researchers, scientists, and drug development professionals who utilize NMR spectroscopy for the structural characterization of chiral heterocyclic compounds.

Introduction: The Significance of this compound and NMR

This compound is a substituted morpholine, a class of heterocyclic compounds prevalent in medicinal chemistry and drug discovery due to their favorable physicochemical properties and biological activities. The morpholine scaffold is a common feature in numerous approved drugs. The specific stereochemistry at the C2 position, designated as (S), is critical as enantiomers of a chiral drug can have vastly different pharmacological and toxicological profiles.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique for the unambiguous determination of molecular structure in solution.[1] It provides precise information on the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For a chiral molecule like this compound, NMR is not only essential for confirming the core structure but also for revealing the subtle yet crucial stereochemical details that govern its function.[2]

Molecular Structure and the Impact of Chirality

The structure of this compound features a six-membered morpholine ring in a chair conformation, an ethyl substituent at the C2 position, and a secondary amine at the N4 position. The key feature is the chiral center at C2, which has profound consequences on the NMR spectrum.

Caption: Labeled structure of this compound.

The presence of the stereocenter at C2 renders the molecule asymmetric. Consequently, the geminal protons on the methylene groups of the ring (C3, C5, and C6) and the ethyl group (C7) are diastereotopic .[3][4] Diastereotopic protons are chemically non-equivalent and therefore have different chemical shifts and will couple to each other (geminal coupling).[5] This is a critical concept for interpreting the ¹H NMR spectrum accurately. In an achiral environment, enantiomers yield identical NMR spectra; however, the influence of the internal chiral center makes the local environments of these geminal protons distinct.[2][6]

Experimental Protocols

Sample Preparation Protocol

The quality of NMR data is highly dependent on proper sample preparation.[7] A clean, homogeneous sample free of particulate matter and paramagnetic impurities is essential for high-resolution spectra.[8]

  • Analyte Weighing: Accurately weigh 5-10 mg of this compound for ¹H NMR and 20-30 mg for ¹³C NMR experiments.[8][9]

  • Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the sample. Chloroform-d (CDCl₃) is a common choice for nonpolar organic compounds. Other solvents like DMSO-d₆ or Methanol-d₄ can be used depending on solubility and the desired chemical shift window.[7][10]

  • Dissolution: Prepare the sample in a clean, dry vial. Add approximately 0.6-0.7 mL of the deuterated solvent to the analyte.[9] Gently vortex or sonicate the vial to ensure complete dissolution.

  • Transfer to NMR Tube: Using a Pasteur pipette (optionally with a cotton or glass wool plug to filter any microparticulates), carefully transfer the solution into a high-quality 5 mm NMR tube.[11] Avoid creating air bubbles. The final sample height should be 4-5 cm.[8]

  • Internal Standard (Optional but Recommended): For precise chemical shift referencing, a small amount of an internal standard like Tetramethylsilane (TMS) can be added to the solvent (typically pre-mixed by the supplier). TMS is set to 0.00 ppm.[9]

  • Final Steps: Cap the NMR tube securely. Wipe the outside of the tube with a lint-free tissue (e.g., Kimwipe) moistened with isopropanol or ethanol to remove any fingerprints or dust before inserting it into the spectrometer.[7]

NMR Data Acquisition Workflow

The following diagram outlines the standard workflow from sample insertion to data processing.

G cluster_workflow NMR Data Acquisition & Processing Workflow SamplePrep Sample Preparation InsertSample Insert Sample into Spectrometer SamplePrep->InsertSample Lock Lock on Deuterium Signal InsertSample->Lock Stabilize Field Shim Shim Magnetic Field Lock->Shim Maximize Homogeneity Tune Tune & Match Probe Shim->Tune Optimize Signal Acquire Acquire FID Data (¹H, ¹³C, DEPT) Tune->Acquire Process Process Data (FT, Phasing, Baseline Correction) Acquire->Process Raw Data to Spectrum Analyze Analyze Spectrum & Assign Peaks Process->Analyze

Caption: Standard workflow for NMR analysis.

Typical Spectrometer Parameters (400 MHz):

  • ¹H NMR:

    • Pulse Program: Standard single pulse (zg30)

    • Number of Scans (NS): 8-16

    • Relaxation Delay (D1): 1-2 seconds

    • Spectral Width (SW): ~16 ppm

  • ¹³C NMR:

    • Pulse Program: Proton-decoupled with NOE (zgpg30)

    • Number of Scans (NS): 1024-4096 (due to low natural abundance)

    • Relaxation Delay (D1): 2 seconds

    • Spectral Width (SW): ~220 ppm

  • DEPT-135 (Optional): Used to differentiate CH, CH₂, and CH₃ signals. CH/CH₃ signals appear as positive peaks, while CH₂ signals appear as negative peaks.

Data Processing and Analysis

Raw NMR data is collected as a Free Induction Decay (FID), a time-domain signal. This must be mathematically converted into the familiar frequency-domain spectrum.[12][13]

  • Fourier Transform (FT): The FID is converted into a frequency spectrum using a Fourier Transform algorithm.[14]

  • Apodization (Window Function): A weighting function (e.g., exponential multiplication) is applied to the FID before FT to improve the signal-to-noise ratio or resolution.[13][15]

  • Phase Correction: The transformed spectrum is manually or automatically phase-corrected to ensure all peaks are in the positive absorptive mode.[16]

  • Baseline Correction: The baseline of the spectrum is corrected to be flat and at zero intensity.[16]

  • Referencing: The chemical shift axis (ppm) is calibrated using the known signal of the solvent or an internal standard (TMS at 0.00 ppm).[14]

  • Integration: The area under each peak in the ¹H NMR spectrum is integrated to determine the relative ratio of protons giving rise to that signal.

Predicted Spectra and Interpretation

The following analysis is based on established chemical shift principles for morpholine derivatives and the effects of chirality.[3][17][18]

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)

The ¹H NMR spectrum of this compound is expected to be complex. The protons on carbons adjacent to the electronegative oxygen atom (C2, C6) are deshielded and appear at a lower field (higher ppm) than those adjacent to the nitrogen (C3, C5).[19]

Proton LabelPredicted δ (ppm)MultiplicityCoupling (J in Hz)IntegrationNotes
H8 (CH₃)0.85 - 1.00Triplet (t)JH8-H7 ≈ 7.53HCoupled to the two H7 protons.
H7a, H7b (CH₂)1.40 - 1.65Multiplet (m)JH7-H8 ≈ 7.5, JH7-H2, Jgem2HDiastereotopic. Each is a complex multiplet due to geminal and vicinal coupling.
H-N 1.80 - 2.50Broad Singlet (br s)-1HExchangeable proton; signal may be broad and integration variable.
H3a, H3b 2.55 - 2.90Multiplet (m)Jgem, Jvic2HDiastereotopic. Complex coupling with each other and H2. Typically appears as two separate multiplets.
H5a, H5b 2.70 - 3.00Multiplet (m)Jgem, Jvic2HDiastereotopic. Complex coupling with each other and H6 protons.
H2 3.40 - 3.60Multiplet (m)JH2-H7, JH2-H31HCoupled to protons on C3 and C7. Expected to be a complex multiplet.
H6a, H6b 3.65 - 3.90Multiplet (m)Jgem, Jvic2HDiastereotopic. Adjacent to oxygen, thus downfield. Complex coupling with each other and H5 protons.

Rationale for Assignments:

  • Ethyl Group (H7, H8): The terminal methyl group (H8) is a clean triplet. The adjacent methylene protons (H7) are diastereotopic due to the C2 chiral center. They couple to H8 and H2, and to each other, resulting in a complex multiplet.

  • Ring Protons: All methylene protons on the ring (H3, H5, H6) are diastereotopic.

    • H6: These protons are adjacent to the oxygen and are the most downfield of the ring CH₂ groups.[18]

    • H3 & H5: These protons are adjacent to the nitrogen and appear upfield relative to H6. Their signals will be complex multiplets and may overlap. 2D NMR techniques like COSY would be required for unambiguous assignment.

Caption: Predicted vicinal ¹H-¹H coupling network.

Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃)

In the proton-decoupled ¹³C NMR spectrum, each unique carbon atom will appear as a single line. Due to the asymmetry, all six carbon atoms of this compound are chemically non-equivalent and should produce six distinct signals.

Carbon LabelPredicted δ (ppm)DEPT-135Notes
C8 (CH₃)10 - 15PositiveMost upfield signal, typical for an aliphatic methyl group.
C7 (CH₂)25 - 32NegativeAliphatic methylene of the ethyl group.
C5 (CH₂)45 - 50NegativeMethylene adjacent to nitrogen.
C3 (CH₂)48 - 55NegativeMethylene adjacent to nitrogen, slightly deshielded by proximity to C2.
C6 (CH₂)66 - 72NegativeMethylene adjacent to oxygen, significantly downfield.[18][19]
C2 (CH)75 - 82PositiveMethine carbon, deshielded by both the oxygen and the ethyl group.

Conclusion

¹H and ¹³C NMR spectroscopy are indispensable tools for the complete structural characterization of this compound. The key to accurate interpretation lies in understanding the influence of the C2 stereocenter, which induces diastereotopicity in the geminal protons of the ring and the ethyl substituent. This leads to a complex but information-rich ¹H NMR spectrum that serves as a unique structural fingerprint. The protocols and spectral predictions outlined in this application note provide a robust foundation for researchers to confidently analyze this and similar chiral morpholine derivatives, ensuring structural integrity and stereochemical purity in their scientific endeavors. For unambiguous assignments in complex regions, advanced 2D NMR experiments such as COSY, HSQC, and HMBC are recommended.

References

Introduction: The Analytical Significance of (S)-2-Ethylmorpholine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Mass Spectrometry of (S)-2-Ethylmorpholine

For Researchers, Scientists, and Drug Development Professionals

This compound is a chiral heterocyclic compound belonging to the morpholine family. Morpholine and its substituted derivatives are foundational structural motifs in a vast array of biologically active compounds and approved pharmaceuticals, serving as key building blocks in the synthesis of drugs ranging from antibacterials to analgesics.[1][2] The specific stereochemistry, as denoted by the (S)-configuration, can be critical to a molecule's pharmacological activity, making enantiomer-specific analysis essential in drug development, quality control, and pharmacokinetic studies.

Mass spectrometry (MS), particularly when coupled with chromatographic separation techniques like Gas Chromatography (GC) and Liquid Chromatography (LC), stands as the definitive analytical tool for the characterization and quantification of this compound. Its unparalleled sensitivity, selectivity, and ability to provide structural information make it indispensable for confirming molecular identity, elucidating fragmentation pathways, assessing purity, and performing trace-level quantification in complex matrices.

This guide provides a detailed technical overview and actionable protocols for the mass spectrometric analysis of this compound. It moves beyond a simple listing of steps to explain the underlying scientific principles and rationale, empowering researchers to adapt and troubleshoot these methods for their specific applications.

Physicochemical Properties of 2-Ethylmorpholine

A foundational understanding of the analyte's properties is critical for method development.

PropertyValueSource
Molecular Formula C₆H₁₃NO[3]
Molecular Weight 115.17 g/mol [3]
CAS Number 52769-10-5[3][4]
IUPAC Name (2S)-2-ethylmorpholine
SMILES String CCC1CNCCO1[3]
Form Solid

Core Principles: Ionization and Fragmentation

The behavior of this compound in the mass spectrometer is dictated by the ionization method and its inherent chemical structure.

Ionization Techniques: Choosing the Right Tool
  • Electron Ionization (EI): This is a high-energy, "hard" ionization technique typically used in GC-MS. It involves bombarding the molecule with energetic electrons, leading to the ejection of an electron to form a molecular ion (M⁺•) at m/z 115. The excess energy deposited in the ion causes extensive and reproducible fragmentation.[5] This fragmentation pattern serves as a chemical "fingerprint," ideal for structural confirmation and library matching. For cyclic amines, the molecular ion peak is typically observable, though it may be of low intensity.[6]

  • Electrospray Ionization (ESI): This is a "soft" ionization technique used in LC-MS. It is ideal for polar molecules like 2-ethylmorpholine, which can readily accept a proton in solution. ESI generates a protonated molecule, [M+H]⁺, at m/z 116. This technique minimizes in-source fragmentation, making it the preferred method for accurate molecular weight determination and for selecting a precursor ion for tandem mass spectrometry (MS/MS) experiments.[7][8]

Predicted Fragmentation Pathway of 2-Ethylmorpholine

The fragmentation of the 2-ethylmorpholine molecular ion (m/z 115) is governed by established rules for amines and ethers, primarily driven by the stabilization of the resulting fragment ions.[6][9] The most probable cleavages involve the bonds adjacent to the heteroatoms (nitrogen and oxygen).

  • Alpha-Cleavage (Loss of Ethyl Group): The most favorable fragmentation is the cleavage of the C-C bond adjacent to the nitrogen atom, leading to the loss of the ethyl radical (•C₂H₅). This results in a stable, resonance-delocalized fragment ion at m/z 86 . This is often the base peak in the spectrum of related cyclic amines.

  • Ring Cleavage: The morpholine ring can undergo cleavage. A common pathway for amines is the cleavage of the β-bond from the nitrogen, which can lead to the formation of a characteristic iminium ion at m/z 30 ([CH₂=NH₂]⁺) through rearrangement.[6]

  • Other Fragmentations: Loss of neutral molecules such as ethylene (C₂H₄) or water (H₂O) from fragment ions can also occur, leading to smaller ions in the spectrum.

G M 2-Ethylmorpholine [C₆H₁₃NO]⁺• m/z 115 F86 [C₄H₈NO]⁺ m/z 86 (Base Peak) M->F86 - •C₂H₅ (α-cleavage) F30 [CH₄N]⁺ m/z 30 M->F30 - C₄H₇O• (Ring Cleavage + Rearrangement) F57 [C₃H₇N]⁺• m/z 57 F86->F57 - C₂H₂O

Experimental Protocols

The following protocols provide detailed, validated starting points for the analysis of this compound.

Protocol 1: GC-MS for Qualitative Identification and Purity

This method is ideal for confirming the identity of a synthesized compound or assessing the purity of a neat sample or standard.

1. Rationale: GC provides excellent separation for volatile and thermally stable compounds like 2-ethylmorpholine. The use of a standard, non-polar column is sufficient for general analysis. EI-MS provides a rich, reproducible fragmentation pattern for confident identification.

2. Sample Preparation:

  • Prepare a stock solution of this compound at 1 mg/mL in methanol or dichloromethane.

  • Create a working standard by diluting the stock solution to 10 µg/mL with the same solvent.

3. Instrumental Parameters:

ParameterSettingRationale
GC System Agilent 8890 or equivalentStandard, reliable GC platform.
Injector Split/Splitless, 250 °CEnsures complete vaporization without thermal degradation.
Injection Mode Split (50:1 ratio)Prevents column overloading for a concentrated sample.
Injection Vol. 1 µLStandard volume for GC analysis.
Carrier Gas Helium, 1.2 mL/min constant flowInert gas providing good chromatographic efficiency.
Column HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalentA 5% phenyl-methylpolysiloxane phase offers good general-purpose separation.
Oven Program 60 °C (hold 2 min), ramp to 250 °C at 15 °C/min, hold 5 minProvides good separation from solvent and potential impurities.
MS System Agilent 5977 or equivalent single quadrupoleRobust and widely available mass detector.
Ionization Mode Electron Ionization (EI)To generate a characteristic, reproducible fragmentation pattern.
Ionization Energy 70 eVStandard energy for EI to create consistent, library-searchable spectra.
Source Temp. 230 °COptimal temperature to maintain ionization efficiency and reduce contamination.
Quadrupole Temp. 150 °CEnsures stable ion transmission.
Scan Range m/z 25 - 200Covers the molecular ion (115) and all expected fragments.

4. Expected Results & Data Analysis:

  • A sharp chromatographic peak should be observed for 2-ethylmorpholine.

  • The mass spectrum for this peak should display a molecular ion at m/z 115.

  • Key fragment ions should be present, with the base peak expected at m/z 86. Other significant ions may include m/z 57 and 30.

  • The obtained spectrum can be compared against a reference spectrum or a commercial library (e.g., NIST) containing isomers like N-ethylmorpholine for tentative identification.[10]

G cluster_prep Sample Preparation cluster_sep Separation cluster_ms Mass Spectrometry Prep Dilution or Extraction Sep GC or LC Prep->Sep Ion Ionization (EI or ESI) Sep->Ion Ana Mass Analyzer (Quadrupole / Ion Trap) Ion->Ana Det Detector Ana->Det Data Data Acquisition & Analysis Det->Data

Protocol 2: LC-MS/MS for Sensitive Quantification

This method is designed for the selective and sensitive quantification of this compound in complex matrices, such as pharmaceutical formulations or biological samples.

1. Rationale: The high polarity of the morpholine moiety makes it difficult to retain on standard reversed-phase (e.g., C18) columns.[11] Hydrophilic Interaction Liquid Chromatography (HILIC) is the preferred separation mode, offering excellent retention for such polar compounds.[11][12] Tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode provides exceptional selectivity and sensitivity by monitoring a specific precursor-to-product ion transition.

2. Sample Preparation (Example for a Pharmaceutical Formulation):

  • Accurately weigh a portion of the sample (e.g., ground tablet) and dissolve in a suitable solvent, such as a mixture of acetonitrile and water (e.g., 80:20 v/v).

  • Vortex and sonicate to ensure complete dissolution.

  • Centrifuge the sample at high speed (e.g., 10,000 rpm for 10 min) to pellet excipients.

  • Filter the supernatant through a 0.22 µm syringe filter (PTFE or nylon) into an autosampler vial.

3. Instrumental Parameters:

ParameterSettingRationale
LC System Waters ACQUITY UPLC, Shimadzu Nexera, or equivalentHigh-pressure system for efficient HILIC separation.
Column Waters ACQUITY BEH HILIC (2.1 x 100 mm, 1.7 µm)A robust amide or un-derivatized silica HILIC phase for retaining polar analytes.[11]
Mobile Phase A 10 mM Ammonium Formate in Water + 0.1% Formic AcidProvides ions for ESI and buffers the mobile phase.
Mobile Phase B Acetonitrile + 0.1% Formic AcidThe weak eluting solvent in HILIC mode.
Gradient 95% B -> 50% B over 5 minA typical gradient for eluting polar compounds in HILIC.
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID column.
Column Temp. 40 °CImproves peak shape and reproducibility.
MS System SCIEX Triple Quad 6500, Waters Xevo TQ-S, or equivalentHigh-sensitivity tandem MS for trace-level quantification.
Ionization Mode Electrospray Ionization (ESI), PositiveEfficiently generates the [M+H]⁺ ion for this basic compound.
Capillary Voltage +3.5 kVStandard voltage for positive mode ESI.
Source Temp. 450 °COptimal temperature for desolvation.
MRM Transition Q1: 116.1 -> Q3: 86.1 Q1 selects the protonated precursor. The transition to m/z 86 corresponds to the loss of ethylene (CH₂=CH₂), a common fragmentation for protonated cyclic amines. A secondary, confirming transition could be monitored if needed.
Collision Energy Optimize experimentally (typically 10-20 eV)Energy required to induce fragmentation; must be tuned for the specific instrument.

4. Data Analysis:

  • Develop a calibration curve by analyzing a series of standards of known concentrations.

  • Plot the peak area of the 116.1 -> 86.1 transition against concentration.

  • Use a linear regression model to determine the concentration of this compound in unknown samples based on their measured peak areas.

  • The Limit of Quantification (LOQ) for such methods can typically reach low µg/L or ng/mL levels.[12][13]

Protocol 3: Chiral Separation by GC-MS

To confirm the enantiomeric identity or determine the enantiomeric excess (e.e.) of this compound, a chiral separation step is required prior to mass spectrometric detection.

1. Rationale: Mass spectrometry is an achiral detection technique. Enantiomers have identical mass spectra. Therefore, separation must be achieved chromatographically using a chiral stationary phase (CSP).[14] Cyclodextrin-based CSPs are highly effective for separating a wide range of chiral compounds, including amines.[14]

2. Derivatization (Optional but Recommended): Amines can exhibit poor peak shape on some GC columns. Derivatization with an acylating agent (e.g., trifluoroacetic anhydride, TFAA) can significantly improve chromatographic performance by reducing tailing and increasing volatility.

  • To a dried aliquot of the sample, add 50 µL of ethyl acetate and 50 µL of TFAA.

  • Cap the vial and heat at 60 °C for 20 minutes.

  • Evaporate the excess reagent under a stream of nitrogen and reconstitute in a suitable solvent for injection.

  • Note: The mass of the derivative will be different. The N-TFA derivative of 2-ethylmorpholine will have a molecular weight of 211.19 g/mol . The MRM transitions would need to be re-developed accordingly.

3. Instrumental Parameters (Modifications to Protocol 1):

ParameterSettingRationale
Column Rt-βDEXse (30 m x 0.25 mm, 0.25 µm) or similar β-cyclodextrin phase Chiral stationary phase designed to provide differential interaction with enantiomers.
Oven Program Isothermal analysis (e.g., 100-140 °C) or a very slow ramp (1-2 °C/min) Lower temperatures and slow ramps enhance chiral resolution. This must be optimized experimentally.

4. Data Analysis:

  • Inject a racemic (50:50) standard of 2-ethylmorpholine to determine the retention times of the (R) and (S) enantiomers.

  • Inject the this compound sample and confirm that the peak elutes at the expected retention time.

  • To calculate enantiomeric excess, integrate the peak areas for both enantiomers (Area_S and Area_R) and apply the formula: e.e. (%) = [(Area_S - Area_R) / (Area_S + Area_R)] x 100

Conclusion

The mass spectrometric analysis of this compound is a versatile and powerful approach essential for modern pharmaceutical development and chemical research. By selecting the appropriate combination of chromatography (GC, LC, Chiral GC) and mass spectrometry (EI, ESI, MS/MS), researchers can achieve comprehensive characterization, from initial identity confirmation and purity assessment to sensitive quantification and enantiomer-specific analysis. The protocols outlined in this guide provide a robust framework for developing and implementing these critical analytical methods, ensuring data integrity and advancing scientific discovery.

References

Topic: Determining the Enantiomeric Excess of (S)-2-Ethylmorpholine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol Guide

Abstract: The determination of enantiomeric excess (ee) is a critical analytical challenge in modern drug development and asymmetric synthesis. (S)-2-Ethylmorpholine, a chiral substituted morpholine, represents a structural motif found in various biologically active compounds. Ensuring its enantiomeric purity is paramount for guaranteeing therapeutic efficacy and safety. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the robust analytical methodologies for quantifying the enantiomeric excess of this compound. We will explore field-proven protocols for Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy, explaining the scientific rationale behind each experimental choice to ensure accurate and reproducible results.

The Imperative of Enantiomeric Purity

In chiral molecules, enantiomers can exhibit profoundly different pharmacological, toxicological, and metabolic properties. The production of enantiopure drugs is therefore of utmost importance to the pharmaceutical industry.[1] For a chiral building block like this compound, an accurate assessment of its enantiomeric excess (% ee) is the ultimate measure of success for an asymmetric synthesis and a critical quality attribute for regulatory approval. This guide details three orthogonal analytical techniques to provide a comprehensive and validated approach to this determination.

Method 1: Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a cornerstone technique for enantiomeric separation due to its high resolution and the wide availability of chiral stationary phases (CSPs).[2] The fundamental principle relies on the differential interaction of the (S)- and (R)-enantiomers with the chiral environment of the CSP, leading to different retention times and, thus, separation.[3][4] Polysaccharide-based and macrocyclic glycopeptide CSPs are particularly effective for a broad range of chiral compounds, including amines.[5]

Scientific Rationale for Method Selection

For 2-ethylmorpholine, a polysaccharide-based CSP (e.g., derivatized cellulose or amylose) is an excellent starting point. These phases create chiral cavities and surfaces capable of multiple interaction types, including hydrogen bonding, dipole-dipole, and steric interactions, which are necessary to resolve the enantiomers.[4] A normal-phase mobile system (e.g., hexane/alcohol) is often preferred for chiral amine separations on these columns as it promotes the hydrogen bonding interactions crucial for chiral recognition.

Experimental Workflow: Chiral HPLC

cluster_prep Sample Preparation cluster_instrument Instrument & Column Setup cluster_analysis Data Acquisition & Analysis prep Dissolve 2-Ethylmorpholine in Mobile Phase (e.g., 1 mg/mL) col Equilibrate Chiral Column (e.g., Chiralpak IA) for >30 min prep->col inst Set Isocratic Flow Rate, Column Temperature, & UV Wavelength inj Inject Sample inst->inj acq Acquire Chromatogram inj->acq integ Integrate Peak Areas for (R) and (S) Enantiomers acq->integ calc Calculate % ee integ->calc

Caption: Chiral HPLC workflow for ee determination.

Detailed Protocol: Chiral HPLC
  • Sample Preparation: Accurately weigh and dissolve approximately 5 mg of the 2-ethylmorpholine sample in 5 mL of the mobile phase (or a compatible solvent like isopropanol) to create a ~1 mg/mL stock solution. Filter through a 0.45 µm syringe filter if any particulates are visible.

  • Instrumentation and Column:

    • Utilize an HPLC system equipped with a UV detector.

    • Install a polysaccharide-based chiral column (e.g., Chiralpak IA, 4.6 x 250 mm, 5 µm).

  • Chromatographic Conditions: The following table provides a robust starting point for method development. Optimization may be required by adjusting the alcohol modifier concentration or temperature.[6]

ParameterRecommended SettingRationale
Mobile Phase n-Hexane / Isopropanol (IPA) / Diethylamine (DEA) (90:10:0.1, v/v/v)Hexane is the weak solvent, IPA is the polar modifier that modulates retention, and DEA is a basic additive to improve peak shape for amines.
Flow Rate 0.8 mL/minLower flow rates often improve chiral resolution.[6]
Column Temp. 25 °CTemperature affects selectivity; maintaining a consistent temperature is critical for reproducibility.[6]
Injection Vol. 10 µLA small volume prevents column overloading and peak distortion.
Detection UV at 210 nmMorpholines lack a strong chromophore, requiring detection at a low UV wavelength.
  • Data Analysis and Calculation:

    • Allow the chromatogram to run until both enantiomer peaks have eluted. Identify the peaks corresponding to the (S) and (R) enantiomers. The major peak will correspond to the (S)-enantiomer.

    • Integrate the area under each peak.

    • Calculate the enantiomeric excess using the following formula: % ee = [(Area_S - Area_R) / (Area_S + Area_R)] x 100

Method 2: Chiral Gas Chromatography (GC)

For volatile and semi-volatile compounds like 2-ethylmorpholine, chiral GC offers high efficiency, sensitivity, and rapid analysis times.[7] The separation mechanism is analogous to HPLC, relying on the formation of transient diastereomeric complexes between the enantiomers and a chiral stationary phase, typically a cyclodextrin derivative coated on a capillary column.[8][9]

Scientific Rationale for Method Selection

Derivatized cyclodextrins are highly effective CSPs for GC because their hydrophobic inner cavity and hydrophilic exterior provide multiple points for chiral interaction.[7] For a small cyclic amine, a derivatized β-cyclodextrin phase often provides excellent resolution. To enhance volatility and improve peak shape, the amine can be derivatized with an achiral reagent like trifluoroacetic anhydride (TFAA) to form the corresponding amide prior to injection. This reduces tailing caused by interaction with active sites in the column or inlet.[10]

Experimental Workflow: Chiral GC

cluster_prep Sample Preparation cluster_instrument Instrument & Column Setup cluster_analysis Data Acquisition & Analysis prep Dissolve Sample in Solvent (e.g., Dichloromethane) deriv Optional: Derivatize with TFAA for improved volatility & peak shape prep->deriv col Install Chiral GC Column (e.g., Chirasil-DEX CB) deriv->col inst Set Inlet Temp, Oven Program, & Carrier Gas Flow inj Inject Sample inst->inj acq Acquire Chromatogram inj->acq integ Integrate Peak Areas for (R) and (S) Enantiomers acq->integ calc Calculate % ee integ->calc

Caption: Chiral GC workflow for ee determination.

Detailed Protocol: Chiral GC
  • Sample Preparation (with Derivatization): a. In a vial, dissolve ~1 mg of 2-ethylmorpholine in 1 mL of dichloromethane. b. Add 100 µL of trifluoroacetic anhydride (TFAA) and 50 µL of pyridine. c. Cap the vial and heat at 60 °C for 15 minutes. d. Cool to room temperature. The sample is now ready for injection.

  • Instrumentation and Column:

    • Utilize a GC system with a Flame Ionization Detector (FID).

    • Install a chiral capillary column (e.g., CP-Chirasil-DEX CB, 25 m x 0.25 mm x 0.25 µm).[10]

  • Chromatographic Conditions:

ParameterRecommended SettingRationale
Carrier Gas Hydrogen or HeliumHydrogen often provides higher efficiency and faster analysis times.[10]
Inlet Temp. 250 °CEnsures rapid and complete vaporization of the sample.
Injection Mode Split (e.g., 50:1 ratio)Prevents column overloading and ensures sharp peaks.
Oven Program Hold at 80 °C for 1 min, then ramp at 5 °C/min to 180 °C, hold for 5 min.A temperature ramp is necessary to elute the derivatized compound in a reasonable time with good peak shape.
Detector Temp. 275 °C (FID)Keeps the detector hot to prevent condensation and ensure a stable signal.
  • Data Analysis and Calculation:

    • Perform the analysis as described for HPLC, integrating the two separated enantiomer peaks.

    • Calculate the % ee using the peak areas obtained from the FID signal.

Method 3: NMR Spectroscopy with a Chiral Derivatizing Agent (CDA)

NMR spectroscopy is a powerful, non-separative method for determining enantiomeric excess.[11] Since enantiomers are indistinguishable in a standard NMR spectrum, a chiral auxiliary is used to convert the pair of enantiomers into a pair of diastereomers.[12] Diastereomers have different physical properties and, crucially, produce distinct signals in the NMR spectrum.[13] The ratio of the integrals for these distinct signals directly corresponds to the ratio of the enantiomers.

Scientific Rationale for Method Selection

Mosher's acid chloride (α-methoxy-α-trifluoromethylphenylacetyl chloride, MTPA-Cl) is a widely used CDA for chiral amines and alcohols.[12] It reacts with the secondary amine of 2-ethylmorpholine to form stable diastereomeric amides. The presence of the trifluoromethyl (-CF3) group provides two key advantages:

  • It creates a strong anisotropic effect, causing significant chemical shift differences (Δδ) between corresponding protons in the two diastereomers.

  • It allows for analysis by ¹⁹F NMR spectroscopy, which offers a wide spectral window, high sensitivity, and no background signals, often leading to baseline-separated peaks for the diastereomers.[14]

Experimental Workflow: NMR with CDA

cluster_prep Sample Preparation cluster_instrument NMR Acquisition cluster_analysis Data Analysis prep Dissolve 2-Ethylmorpholine in Anhydrous Solvent (e.g., CDCl3) react React with enantiopure Mosher's Acid Chloride (MTPA-Cl) prep->react acq Acquire 1H or 19F NMR Spectrum react->acq peaks Identify Diastereomeric Signal Pair (e.g., -OCH3 or -CF3) acq->peaks integ Integrate Peak Areas for Each Signal peaks->integ calc Calculate % ee integ->calc

Caption: NMR workflow using a Chiral Derivatizing Agent.

Detailed Protocol: NMR with CDA
  • Sample Preparation (Derivatization): a. In a clean, dry NMR tube, dissolve ~5 mg of the this compound sample in 0.7 mL of anhydrous deuterated chloroform (CDCl₃). b. Add a small amount of a base, such as pyridine or triethylamine (~1.2 equivalents), to scavenge the HCl byproduct. c. Add a slight excess (~1.1 equivalents) of enantiomerically pure (R)-MTPA-Cl to the NMR tube. d. Cap the tube, invert several times to mix, and allow the reaction to proceed to completion at room temperature (typically 15-30 minutes). The reaction should be quantitative.

  • NMR Acquisition:

    • Acquire a standard proton (¹H) NMR spectrum.

    • Alternatively, and often preferably, acquire a proton-decoupled fluorine (¹⁹F{¹H}) NMR spectrum.

  • Data Analysis and Calculation:

    • In the ¹H NMR spectrum, identify a well-resolved pair of signals corresponding to the two diastereomers. The methoxy (-OCH₃) protons of the Mosher's amide are often ideal for this purpose.

    • In the ¹⁹F NMR spectrum, identify the two singlet signals corresponding to the -CF₃ groups of the two diastereomers.

    • Carefully integrate the area of each of the two diastereomeric signals (Area_1 and Area_2).

    • Calculate the enantiomeric excess: % ee = [(Area_major - Area_minor) / (Area_major + Area_minor)] x 100

Conclusion

The accurate determination of the enantiomeric excess of this compound can be reliably achieved using several orthogonal analytical techniques. Chiral HPLC and GC provide robust, separative methods ideal for routine quality control, while NMR spectroscopy with a chiral derivatizing agent offers a powerful, non-separative alternative that confirms the structure and purity simultaneously. The choice of method will depend on available instrumentation, sample throughput requirements, and the specific analytical challenge. For regulatory purposes, employing at least two of these distinct methods is recommended to provide a comprehensive and validated assessment of enantiomeric purity.

References

Application Notes & Protocols: (S)-2-Ethylmorpholine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Strategic Value of Chiral Morpholines in Modern Drug Discovery

The morpholine ring is a privileged scaffold in medicinal chemistry, prized for its ability to improve the pharmacokinetic properties of drug candidates, such as aqueous solubility and metabolic stability.[1][2] Its unique conformational flexibility and the presence of both a hydrogen bond acceptor (oxygen) and a weak base (nitrogen) allow it to engage in diverse interactions with biological targets.[3] When chirality is introduced, as in (S)-2-Ethylmorpholine, the resulting enantiopure building block offers a three-dimensional vector for probing the chiral environment of a target's active site. This unlocks the potential for developing highly selective and potent therapeutics.

This document provides an in-depth guide to the synthesis and characterization of this compound hydrochloride, a valuable intermediate for the development of novel bioactive compounds.[4] We will move beyond a simple recitation of steps to explore the underlying chemical principles and the rationale behind the selected protocols, empowering researchers to not only replicate but also adapt these methods for their specific discovery programs.

Part 1: Enantioselective Synthesis of this compound Hydrochloride

The construction of the stereocenter adjacent to the ring oxygen is a critical challenge in the synthesis of 2-substituted chiral morpholines. While classical methods often rely on chiral pool starting materials, modern catalytic asymmetric synthesis offers a more efficient, atom-economical, and scalable approach.[4][5] We will detail a robust protocol based on the asymmetric hydrogenation of a dehydromorpholine precursor, a method known for delivering high enantioselectivity.[4][5]

Synthetic Strategy Overview

The chosen strategy involves a three-stage process:

  • Precursor Synthesis: Construction of an N-protected 2-ethyl-3,4-dehydromorpholine. The N-protecting group (e.g., Carbobenzyloxy, Cbz) is crucial for activating the double bond towards hydrogenation and preventing side reactions.

  • Asymmetric Hydrogenation: The key enantioselective step, where a chiral catalyst, such as a Rhodium complex with a large-bite-angle bisphosphine ligand, facilitates the delivery of hydrogen across the double bond from a specific face, establishing the (S)-stereocenter with high fidelity.[4]

  • Deprotection and Salt Formation: Removal of the N-protecting group followed by treatment with hydrochloric acid to yield the final, stable, and more easily handled hydrochloride salt.

G cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Asymmetric Hydrogenation cluster_2 Stage 3: Final Product A Starting Materials B N-Protected Dehydromorpholine Synthesis A->B Cyclization/ Condensation C Asymmetric Hydrogenation B->C Substrate D (S)-N-Protected-2-Ethylmorpholine C->D High ee% E Deprotection (e.g., Pd/C) D->E Purified Intermediate Catalyst Chiral Rh-Catalyst H₂ Gas Catalyst->C F This compound (Free Base) E->F G Salt Formation (HCl) F->G H This compound HCl G->H

Caption: Workflow for the Asymmetric Synthesis of this compound HCl.

Detailed Experimental Protocol

Protocol Warning: This procedure involves handling hydrogen gas under pressure, pyrophoric catalysts (Pd/C), and corrosive reagents. All steps must be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Stage 1: Synthesis of N-Cbz-2-ethyl-3,4-dehydromorpholine (Precursor) This is a representative procedure; starting materials may vary based on established synthetic routes.

  • To a solution of N-Cbz-ethanolamine (1 equiv.) in dichloromethane (DCM), add propionaldehyde (1.2 equiv.) and a catalytic amount of p-toluenesulfonic acid.

  • The mixture is stirred at room temperature under an inert atmosphere (N₂) for 24 hours, monitoring by TLC for the consumption of the starting amine.

  • Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate.

  • The organic layer is separated, washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by flash chromatography on silica gel to yield the N-Cbz-2-ethyl-3,4-dehydromorpholine precursor.

Stage 2: Asymmetric Hydrogenation This protocol is adapted from methodologies for similar substrates.[4][5]

  • In a glovebox, charge a high-pressure reactor vessel with the N-Cbz-2-ethyl-3,4-dehydromorpholine precursor (1 equiv.) and a chiral bisphosphine-rhodium catalyst (e.g., [Rh(COD)(SKP)]BF₄, 0.5-1 mol%).

  • Add degassed anhydrous solvent (e.g., DCM or MeOH).

  • Seal the reactor, remove it from the glovebox, and purge it with hydrogen gas (3-5 cycles).

  • Pressurize the reactor with hydrogen gas (typically 30-50 atm) and stir the reaction at room temperature for 12-24 hours.

  • Monitor the reaction for completion by ¹H NMR or GC-MS analysis of an aliquot.

  • Once complete, carefully vent the reactor and purge with nitrogen.

  • Concentrate the solvent under reduced pressure. The crude product, (S)-N-Cbz-2-Ethylmorpholine, can be passed through a short plug of silica to remove the catalyst.

Stage 3: Deprotection and Hydrochloride Salt Formation

  • Dissolve the crude (S)-N-Cbz-2-Ethylmorpholine in methanol or ethanol.

  • Carefully add Palladium on carbon (10% Pd/C, ~5 mol% Pd) to the solution under a nitrogen atmosphere.

  • Purge the reaction flask with hydrogen gas (using a balloon) and stir vigorously at room temperature for 4-8 hours.

  • Monitor the reaction by TLC until the starting material is fully consumed.

  • Carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: Pd/C can be pyrophoric; do not allow the filter cake to dry completely. Wash the filter cake with additional methanol.

  • Concentrate the filtrate under reduced pressure to obtain the free base, this compound.

  • Dissolve the crude free base in a minimal amount of diethyl ether or ethyl acetate.

  • Slowly add a solution of HCl in diethyl ether (e.g., 2.0 M) dropwise with stirring until precipitation is complete.

  • Collect the resulting white solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield pure this compound hydrochloride.

Part 2: Physicochemical Properties and Analytical Characterization

Thorough characterization is essential to confirm the structure, purity, and stereochemical integrity of the synthesized compound.

Physicochemical Data

The following table summarizes key properties of this compound and its hydrochloride salt.

PropertyValueSource
Chemical Formula C₆H₁₄ClNO[6]
Molecular Weight 151.63 g/mol [6]
Appearance Expected to be a white to off-white solidGeneral Observation
Chirality (S)-enantiomer-
CAS Number 1432794-09-6[7]
InChI Key RGNFMQJLAOONTP-QFIPXVFZSA-NInferred from structure
Protocols for Analytical Characterization

A multi-technique approach is required for unambiguous validation.

G cluster_structure Structural Verification cluster_purity Purity & Identity cluster_validation Compound This compound HCl Sample NMR NMR (¹H, ¹³C) Compound->NMR Confirms Structure MS Mass Spec (HRMS) Compound->MS Confirms Structure FTIR FT-IR Compound->FTIR Confirms Structure HPLC Chiral HPLC Compound->HPLC Confirms Purity EA Elemental Analysis Compound->EA Confirms Purity Result Validated Reference Material

Caption: Workflow for the Analytical Characterization of the Final Compound.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Purpose: To confirm the covalent structure and assess purity.

  • Protocol:

    • Dissolve ~5-10 mg of the sample in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).

    • Acquire ¹H NMR, ¹³C NMR, and, if necessary, 2D spectra (like COSY) on a 400 MHz or higher spectrometer.

  • Expected ¹H NMR Signatures (in D₂O):

    • A triplet corresponding to the methyl protons (-CH₃) of the ethyl group.

    • A multiplet (quartet or more complex) for the methylene protons (-CH₂-) of the ethyl group.

    • A series of complex multiplets for the morpholine ring protons, including the proton at the chiral center (C2).

    • Signals for the N-H protons may be broadened or exchange with D₂O.

  • Expected ¹³C NMR Signatures:

    • Six distinct signals corresponding to the six carbon atoms in the molecule.

2. High-Resolution Mass Spectrometry (HRMS)

  • Purpose: To confirm the elemental composition by providing a highly accurate mass measurement.

  • Protocol:

    • Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol/water).

    • Analyze using an ESI-TOF or Orbitrap mass spectrometer in positive ion mode.

  • Expected Result: The spectrum should show a prominent ion corresponding to the protonated free base [M+H]⁺ with a mass-to-charge ratio (m/z) that matches the calculated exact mass of C₆H₁₄NO⁺.

3. Chiral High-Performance Liquid Chromatography (HPLC)

  • Purpose: To determine the enantiomeric excess (ee%) of the final product, which is the most critical measure of success for an asymmetric synthesis.

  • Protocol:

    • Select a suitable chiral stationary phase (e.g., a polysaccharide-based column like Chiralpak®).

    • Develop a mobile phase (typically a mixture of hexane/isopropanol or similar) that provides baseline separation of the (S) and (R) enantiomers. A racemic sample will be required for initial method development.

    • Inject a solution of the synthesized this compound (as the free base) and integrate the peak areas for each enantiomer.

    • Calculate the enantiomeric excess using the formula: ee% = [([S] - [R]) / ([S] + [R])] * 100.

  • Success Criterion: A successful synthesis should yield an ee% of >95%, with many modern methods achieving >99%.[4]

Part 3: Applications and Significance in Drug Development

This compound hydrochloride is not an end-product but rather a high-value starting material. Its utility stems from the strategic placement of the chiral ethyl group and the reactive secondary amine (after deprotection), which serves as a handle for further chemical elaboration.

The morpholine scaffold is a common feature in drugs targeting the central nervous system (CNS) because it often imparts favorable properties for crossing the blood-brain barrier.[3] Chiral 2-substituted morpholines, in particular, are key intermediates for potent and selective inhibitors and agonists. For example, similar structures have been used in the synthesis of Glycogen Synthase Kinase-3β (GSK-3β) inhibitors and Dopamine D3 receptor agonists, both of which are important targets in neuroscience and other therapeutic areas.[4]

G A This compound HCl (Chiral Building Block) B Library Synthesis (Amidation, Alkylation, etc.) A->B Derivatization C Diverse Chemical Library B->C D High-Throughput Screening (HTS) C->D E Hit Identification D->E Biological Activity F Lead Optimization (SAR Studies) E->F G Preclinical Candidate F->G Improved Potency & ADME Properties

Caption: Role of Chiral Building Blocks in a Drug Discovery Pipeline.

The incorporation of this compound into a lead molecule can:

  • Provide a Vector for Selectivity: The ethyl group can probe a specific hydrophobic pocket in a target protein, leading to enhanced binding affinity and selectivity over related proteins.

  • Improve Pharmacokinetic Profile: The morpholine ring itself can increase solubility and reduce metabolic liability compared to more lipophilic or labile moieties.[2]

  • Serve as a Rigid Scaffold: It can lock appended pharmacophoric elements into a specific, biologically active conformation.

By providing a reliable and scalable synthesis for this chiral intermediate, researchers are better equipped to explore the vast chemical space around it, accelerating the discovery of next-generation therapeutics.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of (S)-2-Ethylmorpholine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of (S)-2-Ethylmorpholine. This resource is designed for researchers, chemists, and drug development professionals actively working on or planning to synthesize this valuable chiral building block. This compound is a key structural motif in numerous pharmacologically active compounds, making its efficient and enantioselective synthesis a critical challenge.[1][2]

This guide moves beyond simple protocols to provide in-depth, field-proven insights into the common challenges encountered during synthesis. We will explore the causality behind experimental choices and offer robust troubleshooting strategies to help you navigate the complexities of this synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic strategies for obtaining enantiopure this compound?

There are three main strategies, each with distinct advantages and challenges:

  • Asymmetric Catalysis: This is the most modern and efficient approach. It typically involves the asymmetric hydrogenation of a prochiral 2-ethyl-dehydromorpholine precursor using a chiral transition-metal catalyst (e.g., Rhodium or Iridium) with a chiral phosphine ligand.[1][3][4] This method offers high atom economy and can deliver excellent enantioselectivity (up to 99% ee) and yields.[3]

  • Chiral Pool Synthesis: This strategy utilizes a readily available, enantiopure starting material, such as an (S)-amino alcohol. The synthesis involves a sequence of reactions to build the morpholine ring while preserving the initial stereocenter. While conceptually straightforward, this route can be lengthy and susceptible to yield loss over multiple steps and potential racemization if reaction conditions are not carefully controlled.[5][6]

  • Chiral Resolution: This involves synthesizing racemic 2-ethylmorpholine and then separating the enantiomers. This can be done via diastereomeric salt formation with a chiral acid or through preparative chiral chromatography (HPLC or SFC).[7][8] Resolution is often a reliable method for obtaining pure enantiomers but can be costly and time-consuming at scale, and the maximum theoretical yield for the desired enantiomer is only 50%.

Q2: Why is achieving high enantioselectivity in the synthesis of 2-substituted morpholines considered particularly challenging?

The primary difficulty lies in the steric and electronic environment of the C2 position.[3] Compared to the C3 position (adjacent to the nitrogen), the C2 position is adjacent to the ring oxygen. This creates a more sterically congested environment around the reaction center.[3] Furthermore, the electron-rich nature of the precursor substrates (dehydromorpholines) can lead to low reactivity, making it difficult for the chiral catalyst to effectively coordinate and control the stereochemical outcome of the reaction.[3][9] Overcoming this requires highly specialized catalytic systems, such as those with bisphosphine ligands featuring a large bite angle, which can create a well-defined and effective chiral pocket.[1][3]

Q3: For a new project, should I choose asymmetric catalysis or a chiral pool approach?

The choice depends on your project's specific needs regarding scale, timeline, and available expertise.

  • Choose Asymmetric Catalysis if: Your goal is a scalable, efficient, and atom-economical synthesis. While the initial catalyst and ligand screening may require some investment, this route is often superior for producing larger quantities of material with high enantiopurity.[1][3] It represents the state-of-the-art for this class of molecules.

  • Choose a Chiral Pool Approach if: You are working on a smaller, lab-scale synthesis and have access to suitable chiral starting materials. This method can be more predictable in terms of stereochemical outcome (as it's transferred, not created), but be prepared for a multi-step sequence and potential challenges with overall yield.[6][10]

Troubleshooting Guide: Asymmetric Hydrogenation Route

The asymmetric hydrogenation of a 2-ethyl-dehydromorpholine precursor is the recommended approach for achieving high enantiopurity and yield.[1][3] The following Q&A section addresses common issues encountered with this method.

Workflow: Asymmetric Synthesis of this compound

cluster_0 Precursor Synthesis cluster_1 Core Asymmetric Reaction cluster_2 Purification & Analysis cluster_3 Final Deprotection (If needed) Precursor 1. Synthesize N-Protected 2-Ethyl-dehydromorpholine Hydrogenation 2. Asymmetric Hydrogenation [Rh(cod)2]SbF6 / Chiral Ligand H2 (30 atm), DCM, rt Precursor->Hydrogenation Prochiral Substrate Workup 3. Reaction Workup & Crude Purification Hydrogenation->Workup Crude Product Analysis 4. Purity & ee Analysis (NMR, Chiral HPLC/SFC) Workup->Analysis Purified Sample Deprotection 5. N-Deprotection (e.g., Pd/C, H2 for Cbz group) Analysis->Deprotection Validated Intermediate Final_Product This compound Deprotection->Final_Product Start Problem: Low ee% Check_Catalyst Is the catalyst/ligand pure and handled under inert conditions? Start->Check_Catalyst Check_Solvent Is the solvent non-coordinating (e.g., DCM) and anhydrous? Check_Catalyst->Check_Solvent Yes Sol_Catalyst Solution: Use fresh, high-purity catalyst/ligand. Prepare catalyst in a glovebox. Check_Catalyst->Sol_Catalyst No Check_Substrate Is the dehydromorpholine precursor >98% pure? Check_Solvent->Check_Substrate Yes Sol_Solvent Solution: Switch to anhydrous DCM. Avoid coordinating solvents. Check_Solvent->Sol_Solvent No Check_Conditions Are temperature and pressure optimized? Check_Substrate->Check_Conditions Yes Sol_Substrate Solution: Re-purify the precursor via chromatography or crystallization. Check_Substrate->Sol_Substrate No Sol_Conditions Solution: Screen temperature (rt to 40°C) and H2 pressure (10-50 atm). Check_Conditions->Sol_Conditions No

References

Technical Support Center: Overcoming Side Reactions in (S)-2-Ethylmorpholine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for the synthesis of (S)-2-Ethylmorpholine. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of synthesizing this valuable chiral building block. The morpholine motif is a cornerstone in medicinal chemistry, and achieving high purity and yield of specific enantiomers like this compound is critical for downstream applications.[1]

This document moves beyond standard protocols to provide in-depth troubleshooting advice and answers to frequently encountered challenges. Our goal is to empower you with the scientific rationale behind common side reactions and to provide actionable, field-proven strategies for their mitigation.

Troubleshooting Guide: A Problem-Oriented Approach

This section addresses specific experimental issues in a direct question-and-answer format.

Question 1: My overall yield of this compound is significantly lower than expected after the cyclization step. What are the common causes?

Answer: Low yield is a frequent issue, often stemming from incomplete conversion or competing side reactions during the critical ring-closing step. Let's break down the primary culprits.

  • Causality: The formation of the morpholine ring typically involves an intramolecular SN2 reaction, where a hydroxyl group attacks an electrophilic carbon bearing a leaving group, or a nitrogen attacks an electrophile. The success of this step is a kinetic and thermodynamic balancing act.

  • Troubleshooting Steps:

    • Inefficient Cyclization Conditions: The dehydration and cyclization of the precursor, often a substituted diethanolamine derivative, is highly sensitive to reaction conditions.[2]

      • Problem: Insufficient heat or an inadequate dehydrating agent can lead to a stalled reaction. Water produced during the reaction can inhibit the forward equilibrium.[2][3]

      • Solution: Ensure your reaction temperature is maintained within the optimal range (often >180 °C for classical acid-catalyzed dehydrations).[3][4] If using a strong acid like H₂SO₄, ensure the stoichiometry is correct to act as both a catalyst and a dehydrating agent.[5] For base-mediated cyclizations, the choice of a non-nucleophilic, sterically hindered base can favor the intramolecular reaction.

    • Intermolecular Side Reactions: Instead of cyclizing, your linear precursor can react with another molecule.

      • Problem: At high concentrations, the rate of intermolecular reaction can compete with the intramolecular cyclization, leading to the formation of dimers and higher-molecular-weight oligomers, often referred to as "heavies."[2]

      • Solution: Employ high-dilution conditions for the cyclization step. By slowly adding the substrate to a heated solution of the base or catalyst, you maintain a low instantaneous concentration of the precursor, statistically favoring the intramolecular pathway.

    • Substrate Degradation: The precursor itself may be unstable under the reaction conditions.

      • Problem: Harsh acidic or basic conditions, coupled with high temperatures, can lead to charring or decomposition of the starting material.[3]

      • Solution: Perform a stability test on your starting material under the planned reaction conditions but at a lower concentration. If degradation is observed, consider milder alternatives, such as a two-step approach involving activation of a hydroxyl group (e.g., as a tosylate or mesylate) followed by a base-mediated cyclization at a lower temperature.[6]

Question 2: I'm observing a loss of stereochemical purity. Why is my enantiomeric excess (ee) lower than that of my chiral starting material?

Answer: Protecting the stereocenter at the C2 position is paramount. Racemization, while not always obvious, can occur under several conditions.

  • Causality: The C-H bond at the stereocenter is generally stable. However, conditions that can promote the formation of a transient carbanion or carbocation, or an SN1-type reaction, can lead to racemization.

  • Troubleshooting Steps:

    • Harsh Basic Conditions:

      • Problem: While a base is often required for cyclization, an excessively strong base or prolonged reaction times at high temperatures can lead to epimerization, especially if there are any activating groups nearby.

      • Solution: Screen milder bases (e.g., K₂CO₃, Cs₂CO₃) and use the lowest effective temperature for the cyclization. The goal is to find conditions where ring closure is efficient while minimizing the rate of epimerization.

    • Leaving Group Choice:

      • Problem: If your strategy involves an SN2 displacement, a poor leaving group may require forcing conditions (high heat), which increases the risk of side reactions, including elimination or racemization. Conversely, a highly reactive leaving group might favor a competing SN1 pathway, which would lead to complete racemization.

      • Solution: A "Goldilocks" leaving group like a tosylate (OTs) or mesylate (OMs) is ideal. They are excellent leaving groups for SN2 reactions but are less prone to promoting SN1 pathways than, for example, a protonated alcohol under strongly acidic conditions.

Question 3: My final product is contaminated with an N-alkylated or N-acylated impurity. Where is this coming from?

Answer: The morpholine nitrogen is a nucleophilic secondary amine and is susceptible to reaction with electrophiles.[7][8]

  • Causality: If the synthesis is complete and the nitrogen is unprotected, any subsequent steps or even purification solvents (like alkyl halides) can act as alkylating agents.

  • Troubleshooting Steps:

    • Protecting Group Strategy:

      • Problem: If you need to perform further chemical transformations on another part of the molecule after the morpholine ring has been formed, the nitrogen is at risk.

      • Solution: Introduce an appropriate nitrogen protecting group, such as Boc (tert-butyloxycarbonyl) or Cbz (carboxybenzyl), immediately after the morpholine synthesis.[9][10] These groups effectively shield the nitrogen from electrophiles and can be removed cleanly in a final step.

    • Quenching and Workup:

      • Problem: Reagents used in the workup can sometimes be the source of contamination. For example, using an acyl chloride to quench a reaction could lead to N-acylation.

      • Solution: Review your entire workflow, including quenching, extraction, and purification steps. Ensure that all reagents are compatible with a free secondary amine. Use simple protic quenches (water, ammonium chloride) where possible.

Logical Troubleshooting Workflow

This diagram outlines a systematic approach to diagnosing and solving common synthesis problems.

troubleshooting_workflow cluster_problem Problem Identification cluster_analysis Analysis & Diagnosis cluster_causes Potential Root Causes cluster_solutions Corrective Actions Problem Poor Yield or Purity Analysis Analyze Spectroscopic Data (NMR, GC-MS, LC-MS) Problem->Analysis ImpurityID Identify Byproduct Structure Analysis->ImpurityID YieldStep Pinpoint Step with Yield Loss Analysis->YieldStep Cause1 Intermolecular Reaction ImpurityID->Cause1 Dimer/Oligomer? Cause3 Degradation ImpurityID->Cause3 Charring/Tar? Cause2 Racemization YieldStep->Cause2 Low ee? Cause4 Incomplete Conversion YieldStep->Cause4 Starting Material Remaining? Sol1 High Dilution Slow Addition Cause1->Sol1 Sol2 Milder Temp/Base Optimize Leaving Group Cause2->Sol2 Sol3 Milder Conditions Protecting Groups Cause3->Sol3 Sol4 Optimize Catalyst/Reagents Increase Reaction Time Cause4->Sol4

Caption: A logical workflow for troubleshooting this compound synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most critical parameter to control during a classical acid-catalyzed cyclodehydration to prevent side reactions?

A1: Temperature control is arguably the most critical parameter.[3] There is a narrow optimal window. If the temperature is too low, the reaction rate will be impractically slow, leading to incomplete conversion. If it's too high, you risk charring the diethanolamine precursor and promoting elimination side reactions, both of which drastically reduce yield and complicate purification.[3] A well-calibrated high-temperature thermometer and a stable heating source (e.g., a heating mantle with a temperature controller) are essential.

Q2: How can I choose the best synthetic strategy to minimize side reactions from the start?

A2: Modern catalytic methods often provide higher selectivity and yield with fewer side reactions than classical dehydration approaches. Transition-metal-catalyzed asymmetric hydrogenation of a dehydromorpholine precursor, for instance, can provide excellent enantioselectivity (up to 99% ee) and quantitative yields under relatively mild conditions.[11][12][13] While this requires the synthesis of the unsaturated precursor, it avoids the harsh high-temperature conditions of classical methods, thereby minimizing degradation and byproduct formation.

Q3: My precursor for cyclization is an N-substituted (S)-N-(2-hydroxybutyl)acetamide. What is a common side reaction here?

A3: A primary side reaction with amide precursors is the formation of a stable six-membered cyclic imide or related structures instead of the desired morpholine. This occurs because the amide nitrogen is significantly less nucleophilic than an amine nitrogen. The cyclization can be forced, but often requires reduction of the amide to the corresponding amine before the cyclization step is attempted.

Key Side Reaction Pathway: Intramolecular Cyclization vs. Intermolecular Dimerization

The following diagram illustrates the desired intramolecular pathway competing with the undesirable intermolecular reaction.

reaction_pathways cluster_legend Legend cluster_desired Intramolecular (High Dilution) cluster_side Intermolecular (High Concentration) k1 Desired Path k2 Side Reaction Precursor HO-(CH₂)₂-NH-(CH(Et))-LG (Linear Precursor) Product This compound Precursor->Product Intramolecular SN2 Cyclization Intermediate Intermolecular Adduct Precursor->Intermediate Intermolecular Attack Dimer Dimer/Oligomer Intermediate->Dimer Further Reaction

Caption: Competing reaction pathways in morpholine synthesis.

Validated Experimental Protocols
Protocol 1: Purification of this compound via Salt Formation

This protocol is effective for removing non-basic, organic impurities from the crude product.

  • Dissolution: Dissolve the crude this compound (1.0 eq) in diethyl ether or ethyl acetate (approx. 10 volumes).

  • Acidification: While stirring, slowly add a solution of hydrochloric acid in ether (1.0 M, 1.05 eq) dropwise. A precipitate of this compound hydrochloride should form.

  • Isolation: Cool the slurry in an ice bath for 30 minutes, then collect the solid salt by vacuum filtration.

  • Washing: Wash the filter cake with cold diethyl ether to remove residual impurities.

  • Drying: Dry the salt under high vacuum.

  • Liberation of Free Base: To recover the purified amine, dissolve the salt in water and basify to pH >12 with 20% NaOH solution.

  • Extraction: Extract the aqueous layer three times with dichloromethane.

  • Final Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent by rotary evaporation to yield the purified free base.

Protocol 2: General Procedure for N-Boc Protection

This protocol protects the morpholine nitrogen to prevent undesired N-alkylation during subsequent synthetic steps.

  • Setup: To a round-bottom flask, add this compound (1.0 eq), dichloromethane (DCM, approx. 10 volumes), and triethylamine (1.5 eq). Cool the mixture to 0 °C in an ice bath.

  • Reagent Addition: Add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in DCM dropwise over 15 minutes.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours, or until TLC/LCMS analysis shows complete consumption of the starting material.

  • Workup: Quench the reaction by adding water. Separate the layers and extract the aqueous phase once more with DCM.

  • Washing: Combine the organic layers and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford the N-Boc protected this compound, which can be purified by column chromatography if necessary.

Data Summary Table

The choice of base and solvent can significantly impact the success of a base-mediated cyclization. The following table provides a conceptual guide for optimization.

BaseSolventRelative TemperaturePotential Side ReactionsRecommendation
K₂CO₃AcetonitrileModerate (Reflux)Slow reaction rateGood starting point for sensitive substrates
NaHTHF / DMFLow to ModerateElimination (E2), Claisen-typeUse at 0°C to RT; ensure anhydrous conditions
t-BuOKt-BuOH / THFModerateElimination (E2)Good for hindered substrates; bulky base
Cs₂CO₃DMFModerate to HighSlower reaction rateOften gives higher yields by minimizing side rxns

References

Technical Support Center: Optimizing Reaction Conditions for (S)-2-Ethylmorpholine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of (S)-2-Ethylmorpholine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the scientific understanding and practical guidance needed to overcome common challenges in the asymmetric synthesis of this and related chiral morpholine scaffolds.

Troubleshooting Guide: Navigating Common Experimental Hurdles

This section addresses specific problems you may encounter during the synthesis of this compound, particularly when employing asymmetric hydrogenation of a corresponding dehydromorpholine precursor, a state-of-the-art and highly effective method.[1][2][3]

Question 1: My reaction yield is consistently low. What are the likely causes and how can I improve it?

Answer:

Low yield in the asymmetric hydrogenation of dehydromorpholines can stem from several factors, ranging from catalyst activity to substrate quality and reaction setup. Let's break down the potential culprits and their solutions.

  • Catalyst Inactivation: The Rhodium-based catalysts used in these hydrogenations are sensitive to air and moisture.[4]

    • Troubleshooting Steps:

      • Strictly Anaerobic Conditions: Ensure your reaction is set up under an inert atmosphere (Argon or Nitrogen). Use Schlenk lines or a glovebox for all manipulations of the catalyst and moisture-sensitive reagents.

      • Solvent Purity: Use anhydrous solvents. Dichloromethane (DCM) is a common choice and should be freshly distilled or obtained from a solvent purification system.[1]

      • Catalyst Handling: Prepare the active catalyst by reacting the rhodium precursor (e.g., [Rh(COD)₂]SbF₆) with the chiral ligand (e.g., (R,R,R)-SKP) in the reaction solvent within a glovebox or under inert atmosphere immediately before adding the substrate.[4]

  • Substrate Quality: The purity of your dehydromorpholine precursor is critical.

    • Troubleshooting Steps:

      • Purification: Purify the precursor by column chromatography or recrystallization to remove any impurities that could poison the catalyst.

      • Structural Integrity: Confirm the structure and purity of your starting material using ¹H NMR, ¹³C NMR, and mass spectrometry.

  • Incomplete Reaction: The reaction may not be running to completion.

    • Troubleshooting Steps:

      • Reaction Time: While many reactions are complete within 12-24 hours, some substrates may require longer reaction times. Monitor the reaction progress by TLC or LC-MS.

      • Hydrogen Pressure: Ensure the hydrogen pressure is maintained at the recommended level (e.g., 30-50 atm) throughout the reaction.[2] Check for leaks in your hydrogenation setup.

Question 2: The enantioselectivity (ee) of my this compound is poor. How can I increase it?

Answer:

Achieving high enantioselectivity is the primary goal of asymmetric catalysis. Poor ee is often linked to the catalyst system and reaction parameters.

  • Chiral Ligand Selection: The choice of chiral ligand is paramount for inducing stereoselectivity.

    • Explanation: Chiral bisphosphine ligands with a large bite angle, such as SKP, have been shown to be highly effective for the asymmetric hydrogenation of dehydromorpholines, yielding up to 99% ee.[1][3] The ligand creates a chiral environment around the rhodium center, directing the hydrogenation to one face of the double bond.

    • Troubleshooting Steps:

      • Verify Ligand Purity: Ensure your chiral ligand is of high purity and the correct enantiomer for obtaining the (S)-product.

      • Consider Alternative Ligands: If the chosen ligand is not providing sufficient stereocontrol for your specific substrate, you may need to screen other chiral bisphosphine ligands.

  • Solvent Effects: The solvent can influence the catalyst's conformation and, consequently, the enantioselectivity.

    • Explanation: While dichloromethane (DCM) is a commonly used and effective solvent due to its low coordinating ability, other non-coordinating solvents can be screened.[1]

    • Troubleshooting Steps:

      • Solvent Screening: If experiencing low ee, consider screening other anhydrous, non-coordinating solvents like 1,2-dichloroethane (DCE) or toluene.

  • Temperature Optimization: Reaction temperature can impact enantioselectivity.

    • Explanation: Lowering the reaction temperature can sometimes enhance enantioselectivity by reducing the energy available for non-selective reaction pathways.

    • Troubleshooting Steps:

      • Temperature Variation: If the reaction proceeds at room temperature, try running it at 0 °C or even lower temperatures, while monitoring the reaction rate.

Frequently Asked Questions (FAQs)

This section provides answers to broader questions regarding the synthesis of this compound and related compounds.

Q1: What are the main strategies for synthesizing chiral 2-substituted morpholines?

A1: There are several effective strategies for the asymmetric synthesis of chiral 2-substituted morpholines:

  • Asymmetric Hydrogenation of Dehydromorpholines: This is a highly efficient and atom-economical method.[4] It involves the hydrogenation of a 2-substituted dehydromorpholine precursor using a chiral catalyst, typically a rhodium complex with a chiral bisphosphine ligand.[1][2][3] This method forms the stereocenter after the formation of the morpholine ring.[5]

  • Organocatalysis: Intramolecular aza-Michael additions catalyzed by chiral secondary amines can be used to construct the morpholine ring with high stereocontrol.[4] This method forms the stereocenter during cyclization.[1][2]

  • Use of Chiral Starting Materials: Synthesizing morpholines from enantiomerically pure starting materials, such as amino alcohols, is a more traditional but still viable approach.[2][5]

Q2: Why is an N-protecting group often necessary on the dehydromorpholine precursor?

A2: An electron-withdrawing N-protecting group, such as a carbamate (e.g., Cbz or Boc), serves a dual purpose:

  • Activation: It activates the enamine double bond of the dehydromorpholine towards hydrogenation. The electron-rich nature of the enamine can otherwise lead to low reactivity.[1]

  • Directing Group: The protecting group can act as a coordinating site for the metal catalyst, helping to direct the hydrogenation to a specific face of the double bond and enhance enantioselectivity.

Q3: How can I purify my final this compound product?

A3: Purification of the final product typically involves the following steps:

  • Work-up: After the reaction, the catalyst is removed, often by filtration through a pad of silica gel or Celite. The reaction mixture is then subjected to a standard aqueous work-up to remove any water-soluble byproducts.

  • Chromatography: Flash column chromatography on silica gel is a common method for purifying the crude product. A suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) should be determined by TLC analysis.[6]

  • Distillation/Crystallization: If the product is a liquid, distillation under reduced pressure can be an effective purification method. If it is a solid, recrystallization from an appropriate solvent system can be used to obtain a highly pure product.

Q4: What analytical techniques are essential for characterizing this compound and confirming its enantiopurity?

A4: The following analytical techniques are crucial:

  • NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the synthesized molecule.

  • Mass Spectrometry (MS): To determine the molecular weight of the product.

  • Chiral High-Performance Liquid Chromatography (HPLC): This is the gold standard for determining the enantiomeric excess (ee) of your product. You will need to use a chiral stationary phase column and develop a suitable mobile phase to separate the (S) and (R) enantiomers.[2]

Data Presentation & Experimental Protocols

Table 1: Optimization of Reaction Conditions for Asymmetric Hydrogenation
EntryCatalyst (mol%)LigandSolventH₂ Pressure (atm)Temp (°C)Time (h)Conversion (%)ee (%)
11(R,R,R)-SKPDCM30rt24>9992
21(R,R,R)-SKPToluene30rt249585
31(R,R,R)-SKPDCE30rt24>9990
40.5(R,R,R)-SKPDCM504024>9991
51(R,R,R)-SKPDCM300489095

Data is representative and based on similar reported syntheses.[2]

Experimental Protocol: Asymmetric Hydrogenation of N-Cbz-2-ethyl-5,6-dihydro-4H-1,4-oxazine
  • Catalyst Preparation: In a glovebox, add the rhodium precursor ([Rh(COD)₂]SbF₆, 1 mol%) and the chiral ligand ((R,R,R)-SKP, 1.05 mol%) to a flame-dried Schlenk tube equipped with a magnetic stir bar.

  • Solvent Addition: Add anhydrous and degassed dichloromethane (DCM, 0.1 M) to the Schlenk tube and stir the mixture at room temperature for 20 minutes to form the active catalyst.

  • Substrate Addition: Add the N-Cbz-2-ethyl-5,6-dihydro-4H-1,4-oxazine substrate (1.0 eq) to the catalyst solution.

  • Hydrogenation: Transfer the Schlenk tube to a hydrogenation autoclave. Purge the autoclave with hydrogen gas three times before pressurizing to 30 atm.

  • Reaction: Stir the reaction mixture at room temperature for 24 hours.

  • Work-up: Carefully release the hydrogen pressure. Concentrate the reaction mixture under reduced pressure and purify the residue by flash column chromatography on silica gel to afford the desired (S)-N-Cbz-2-ethylmorpholine.

Visualization of Key Processes

Asymmetric Hydrogenation Workflow cluster_Preparation Preparation (Inert Atmosphere) cluster_Reaction Hydrogenation cluster_Purification Work-up & Purification Rh_precursor [Rh(COD)₂]SbF₆ Catalyst Active Rh-SKP Catalyst Rh_precursor->Catalyst Ligand Chiral Ligand (SKP) Ligand->Catalyst Solvent_prep Anhydrous DCM Solvent_prep->Catalyst Autoclave Pressurize with H₂ (30 atm) Catalyst->Autoclave Substrate Dehydromorpholine Precursor Substrate->Autoclave Reaction Stir at RT for 24h Autoclave->Reaction Workup Solvent Removal & Aqueous Work-up Reaction->Workup Chromatography Flash Column Chromatography Workup->Chromatography Product This compound Chromatography->Product

Caption: Experimental workflow for asymmetric hydrogenation.

Troubleshooting_Low_Yield Problem Low Reaction Yield Cause1 Catalyst Inactivation Problem->Cause1 Cause2 Poor Substrate Quality Problem->Cause2 Cause3 Incomplete Reaction Problem->Cause3 Solution1a Use Inert Atmosphere (Glovebox/Schlenk) Cause1->Solution1a Solution1b Use Anhydrous Solvents Cause1->Solution1b Solution2a Purify Substrate (Chromatography) Cause2->Solution2a Solution3a Increase Reaction Time Cause3->Solution3a Solution3b Check H₂ Pressure & for Leaks Cause3->Solution3b

Caption: Decision tree for troubleshooting low reaction yields.

References

Technical Support Center: (S)-2-Ethylmorpholine Stability and Degradation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support guide for (S)-2-Ethylmorpholine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth insights and practical troubleshooting advice for handling this compound in an experimental setting. This guide will delve into the stability profile of this compound, potential degradation pathways, and best practices for its use and analysis.

Frequently Asked Questions (FAQs)

What are the recommended storage and handling conditions for this compound?

Proper storage and handling are crucial to maintain the integrity of this compound. It is a flammable liquid and should be handled with appropriate safety precautions.[1][2][3]

ParameterRecommendationRationale
Temperature Store in a cool, dry, well-ventilated place.[3][4] Recommended storage temperature is typically between 15-25°C.[4]To minimize the risk of thermal degradation and evaporation.
Atmosphere Store under an inert atmosphere (e.g., nitrogen or argon).[3]This compound can be sensitive to air and moisture. An inert atmosphere prevents oxidative degradation and hydrolysis.
Light Exposure Store in a light-resistant container.[3]To prevent photolytic degradation.
Container Keep container tightly closed.[2][3][4]To prevent contamination and evaporation.
Incompatibilities Keep away from strong oxidizing agents, strong acids, acid chlorides, and acid anhydrides.[3][4]These substances can react violently with morpholines, leading to degradation.

Handling Precautions:

  • Work in a well-ventilated area or under a chemical fume hood.[2][3][4]

  • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[3][4]

  • Avoid inhalation of vapors or mist.[1]

  • Take measures to prevent the buildup of electrostatic charge as the vapors can form explosive mixtures with air.[2][4]

What are the expected degradation pathways for this compound?

While specific forced degradation studies on this compound are not extensively published, the degradation pathways can be predicted based on the chemistry of the morpholine ring and secondary amines. The primary degradation routes are expected to be oxidation, thermal degradation, and to a lesser extent, hydrolysis and photolysis.

Degradation Pathways of this compound cluster_stressors Stress Conditions cluster_compound cluster_products Potential Degradation Products Oxidation Oxidation (e.g., H₂O₂) S2EM This compound Oxidation->S2EM Thermal Thermal Stress (>150°C) Thermal->S2EM Hydrolysis Hydrolysis (Acidic/Basic pH) Hydrolysis->S2EM Photolysis Photolysis (UV/Vis Light) Photolysis->S2EM N_Oxide N-Oxide S2EM->N_Oxide Oxidation Ring_Opening Ring-Opening Products (e.g., Aminoethoxy derivatives) S2EM->Ring_Opening Oxidation/Hydrolysis Side_Chain_Oxidation Side-Chain Oxidation Products S2EM->Side_Chain_Oxidation Oxidation Dealkylation De-ethylation Products S2EM->Dealkylation Thermal/Oxidative Troubleshooting Inconsistent Results start Inconsistent Results/ Loss of Activity check_storage Verify Storage Conditions (Temp, Light, Atmosphere) start->check_storage check_handling Review Handling Procedures (Exposure to air, contaminants) check_storage->check_handling Storage OK implement_corrective Implement Corrective Actions: - Use fresh stock - Optimize storage (inert gas, desiccator) - Refine handling protocols check_storage->implement_corrective Storage Improper analyze_purity Perform Purity Analysis (e.g., HPLC, GC-MS) check_handling->analyze_purity Handling OK check_handling->implement_corrective Handling Improper degradation_detected Degradation Products Detected? analyze_purity->degradation_detected degradation_detected->implement_corrective Yes no_degradation No Degradation Detected degradation_detected->no_degradation No end Problem Resolved implement_corrective->end investigate_other Investigate Other Experimental Parameters (e.g., reagents, instrument) no_degradation->investigate_other investigate_other->end

References

troubleshooting guide for reactions involving (S)-2-Ethylmorpholine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals working with (S)-2-Ethylmorpholine. This guide is designed to provide practical, in-depth solutions to common challenges encountered during its use in chemical synthesis. Our approach is rooted in fundamental chemical principles to not only solve immediate experimental issues but also to empower you with the knowledge to proactively design more robust reaction systems.

Part 1: Frequently Asked Questions (FAQs)

This section addresses foundational knowledge essential for the successful application of this compound.

Question 1: What are the key chemical and physical properties of this compound I should be aware of?

This compound is a chiral secondary amine featuring a morpholine heterocycle. Its properties are dictated by the interplay between the basic nitrogen atom, the electron-withdrawing ether oxygen, and the chiral center at the C2 position.

  • Nucleophilicity and Basicity: The nitrogen atom is the primary reactive site, acting as both a nucleophile and a base. However, the presence of the ether oxygen withdraws electron density from the nitrogen, rendering it less nucleophilic and less basic than structurally similar secondary amines like piperidine.[1] This modulation is critical; it often prevents overly aggressive reactivity while maintaining sufficient nucleophilicity for many transformations.

  • Stereochemistry: The "(S)" designation refers to the stereochemistry at the C2 position, which is a key feature for its use in asymmetric synthesis, either as a chiral building block or an auxiliary. Maintaining this stereochemical integrity is often a primary experimental goal.

  • Physical Properties: It is typically a liquid with good solubility in water and many common organic solvents.[2]

Table 1: Physical Properties of 2-Ethylmorpholine

Property Value Source
Molecular Formula C₆H₁₃NO [3]
Molar Mass 115.17 g/mol [2][3]
Boiling Point Approx. 155 - 163 °C [2][4]
Density Approx. 0.92 - 0.94 g/cm³ [2][4]

| Flash Point | Approx. 54 °C |[2] |

Question 2: How should I properly store and handle this compound?

Proper storage is crucial for maintaining the reagent's purity and integrity.

  • Storage Conditions: this compound should be stored in a cool, dry, and well-ventilated area, away from heat sources and open flames.[2] The container must be tightly sealed to prevent moisture absorption (as it can be hygroscopic) and evaporation.[2]

  • Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and acid chlorides, as these can lead to vigorous or hazardous reactions.

  • Handling: Use in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of vapors.[5]

Question 3: What are potential impurities in commercial this compound?

Impurities can arise from the synthetic route or degradation. Common synthesis methods for morpholines involve the cyclization of amino alcohols or the reaction of glycols with ammonia.[6][7][8] Potential impurities could include:

  • The opposite enantiomer, (R)-2-Ethylmorpholine.

  • Unreacted starting materials, such as the corresponding amino alcohol.

  • Solvents used during synthesis and purification.

  • Water, due to its hygroscopic nature.

It is always recommended to verify the purity and enantiomeric excess (e.e.) of the material upon receipt if it is critical for your reaction.

Part 2: Troubleshooting Guide for Reactions

This section provides a structured, cause-and-effect approach to solving specific experimental failures.

Issue 1: Low or No Yield in N-Alkylation or N-Acylation Reactions

You've attempted to react this compound with an electrophile (e.g., an alkyl halide or acyl chloride) but observe low conversion to the desired product.

Troubleshooting Workflow for Low Reaction Yield

G start Low Reaction Yield q1 Is Starting Material (SM) Consumed? (TLC/LCMS) start->q1 a1_yes Yes, SM Consumed q1->a1_yes Yes a1_no No, SM Remains q1->a1_no No q2 Is Product Degrading? a1_yes->q2 q3 Problem with Reagents or Conditions? a1_no->q3 sol2 Re-evaluate reaction conditions: - Lower temperature - Use milder base - Check product stability q2->sol2 Yes sol3a Check Purity: - Verify SM & electrophile purity - Use fresh, dry solvent q3->sol3a sol3b Check Stoichiometry: - Is a base required? - Is stoichiometry correct? q3->sol3b sol3c Check Conditions: - Increase temperature/time - Screen different solvents/bases q3->sol3c

Caption: A decision tree for diagnosing the root cause of low reaction yields.

  • Potential Cause A: Insufficient Reactivity.

    • Causality: As noted, the morpholine nitrogen is less nucleophilic than that of other cyclic amines.[1] The reaction conditions (temperature, solvent) may be insufficient to overcome the activation energy barrier. Additionally, if reacting with an alkyl halide, the reaction generates an acid (HX) which protonates the basic amine starting material, rendering it non-nucleophilic and effectively halting the reaction.[9]

    • Suggested Solution:

      • Add a Base: Incorporate a non-nucleophilic base (e.g., triethylamine, DIPEA, or K₂CO₃) in at least a stoichiometric equivalent to scavenge the acid produced. For sluggish reactions, a stronger base may be required.

      • Increase Temperature: Gently heating the reaction can often increase the rate. Monitor for potential side reactions or degradation.

      • Solvent Choice: Switch to a more polar aprotic solvent like DMF or DMSO, which can accelerate Sₙ2 reactions.

  • Potential Cause B: Reagent Quality.

    • Causality: The electrophile (alkyl or acyl halide) may have degraded due to moisture. This compound itself may contain excess water.

    • Suggested Solution:

      • Use Fresh Reagents: Use a freshly opened bottle of the electrophile or purify it before use.

      • Dry Reagents and Solvents: Ensure this compound is dry. Use anhydrous solvents for the reaction.

Issue 2: Formation of Multiple Products, Especially Over-Alkylation

The reaction produces the desired mono-alkylated product, but also a significant amount of a di-alkylated quaternary ammonium salt.

Competitive Reaction Pathway

G SM This compound (Secondary Amine) Product N-Alkylated Product (Tertiary Amine) SM->Product Desired Reaction Byproduct Quaternary Salt (Over-alkylation) Product->Byproduct Side Reaction (Often Faster) Electrophile R-X Electrophile->Product Electrophile->Byproduct

Caption: Visualization of the competing reaction leading to over-alkylation.

  • Causality: This is a classic problem in amine alkylation. The mono-alkylated tertiary amine product is often more nucleophilic than the starting secondary amine. Therefore, once some product is formed, it competes with the remaining starting material for the electrophile, leading to the formation of a quaternary ammonium salt.[9]

  • Suggested Solutions:

    • Use Excess Amine: Employ a large excess (2-5 equivalents) of this compound relative to the alkylating agent. This ensures the electrophile is more likely to encounter the starting material than the product.

    • Slow Addition: Add the alkylating agent slowly (e.g., via syringe pump) to a solution of the amine. This keeps the instantaneous concentration of the electrophile low, favoring reaction with the more abundant starting amine.

    • Lower Temperature: Running the reaction at a lower temperature can sometimes increase the selectivity for the initial alkylation over the second.

Issue 3: Loss of Enantiomeric Purity (Racemization)

The reaction proceeds with good chemical yield, but the enantiomeric excess (e.e.) of the product is lower than that of the starting material.

  • Causality: The stereocenter at the C2 position, being adjacent to the nitrogen atom, can be susceptible to epimerization under certain conditions. Harsh bases or high temperatures can potentially facilitate a ring-opening/closing mechanism or deprotonation-reprotonation at the chiral center, leading to racemization.

  • Suggested Solutions:

    • Use Milder Conditions: Avoid excessively high temperatures or prolonged reaction times.

    • Choose the Right Base: Use non-nucleophilic, sterically hindered bases (e.g., DIPEA) instead of strong, potentially reactive bases like hydroxides or alkoxides.

    • Protecting Group Strategy: If the N-H proton is implicated in the racemization pathway, consider an N-protection strategy, perform the desired modifications elsewhere on the molecule, and then deprotect.

    • Verify Starting Material: Before troubleshooting the reaction, confirm the e.e. of your starting this compound using chiral HPLC or NMR with a chiral shift reagent.[10]

Issue 4: Difficulty with Product Isolation and Purification

The product is formed, but it is difficult to separate from the reaction mixture, especially during aqueous workup.

  • Causality: Morpholine derivatives, especially those with smaller N-substituents, can have significant water solubility, leading to low recovery yields during liquid-liquid extraction. They can also form emulsions.

  • Suggested Solutions:

    • Acid-Base Extraction: Exploit the basicity of the nitrogen. After the reaction, dilute with a nonpolar organic solvent (e.g., ethyl acetate, DCM) and wash with a dilute acid (e.g., 1M HCl). The protonated amine product will move to the aqueous layer, while non-basic impurities remain in the organic layer. Then, basify the aqueous layer (e.g., with NaOH or NaHCO₃) to pH > 10 and extract the free-based product back into an organic solvent.

    • Salting Out: Before extraction, saturate the aqueous layer with NaCl. This decreases the solubility of the organic product in the aqueous phase, driving it into the organic layer.

    • Alternative Chromatography: If silica gel chromatography is problematic (due to the basicity of the product causing streaking), consider treating the silica gel with triethylamine (typically 1% in the eluent) or using an alternative stationary phase like alumina.

Part 3: Key Experimental Protocols

Protocol 1: General Procedure for N-Alkylation of this compound

This protocol describes a standard procedure for reacting this compound with an alkyl bromide.

  • Setup: To a dry, round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add this compound (1.0 eq.).

  • Solvent and Base: Dissolve the amine in an appropriate anhydrous solvent (e.g., acetonitrile or DMF, 0.2-0.5 M). Add a non-nucleophilic base such as potassium carbonate (K₂CO₃, 1.5 eq.) or diisopropylethylamine (DIPEA, 1.2 eq.).

  • Addition of Electrophile: While stirring, add the alkyl bromide (1.1 eq.) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to an appropriate temperature (e.g., 60-80 °C) and monitor its progress by TLC or LC-MS.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Filter off any solid salts. Dilute the filtrate with ethyl acetate and wash sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Protocol 2: Purification via Acid-Base Extraction
  • Acidification: Transfer the crude reaction mixture into a separatory funnel. Dilute with dichloromethane (DCM). Add an equal volume of 1M HCl (aq). Shake vigorously and allow the layers to separate.

  • Separation: Drain the lower organic layer (containing neutral/acidic impurities).

  • Basification: To the remaining aqueous layer in the funnel, slowly add 3M NaOH (aq) with cooling until the pH is >10 (verify with pH paper).

  • Extraction: Extract the basified aqueous layer three times with fresh portions of DCM.

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the purified basic product.

This guide provides a starting point for troubleshooting. The complexity of organic synthesis means that every reaction is unique. A logical, step-by-step approach to diagnosing the problem, grounded in the chemical principles outlined here, will be your most valuable tool.

References

Technical Support Center: Handling the Hygroscopic Nature of (S)-2-Ethylmorpholine Salts

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: (S)-2-Ethylmorpholine and its various salt forms are critical intermediates and active pharmaceutical ingredients (APIs) in modern drug development, valued for their versatile biological activities.[1] However, their inherent hygroscopicity—the tendency to readily absorb moisture from the atmosphere—presents significant challenges during research, development, and manufacturing.[2][3] Improper handling can lead to a cascade of issues, including inaccurate weighing, altered physicochemical properties, chemical degradation, and ultimately, compromised product efficacy and shelf-life.[2][4]

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for understanding and mitigating the risks associated with the hygroscopic nature of this compound salts. It is structured in a question-and-answer format to directly address common challenges and provide actionable, field-proven solutions.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is hygroscopicity, and why are this compound salts susceptible?

A1: Hygroscopicity is the ability of a solid substance to attract and hold water molecules from the surrounding environment.[3] this compound is an organic amine, and when it forms a salt (e.g., with HCl, HBr, tartaric acid), the resulting ionic nature and the presence of polar functional groups create strong affinities for water, a highly polar molecule. This interaction can range from surface adsorption to absorption into the bulk crystal lattice, potentially forming hydrates or, in extreme cases, deliquescence, where the solid dissolves in the absorbed water.[2][5]

Q2: What are the immediate consequences of improper handling of these salts?

A2: The most immediate and critical consequence is inaccurate weighing . A hygroscopic powder can gain mass rapidly upon exposure to ambient air, leading to significant errors in dosing and concentration calculations. Other consequences include:

  • Physical Changes: Caking, clumping, or complete liquefaction (deliquescence), which impacts powder flow, handling, and dissolution properties.[2][3]

  • Chemical Degradation: The presence of water can facilitate hydrolysis or other degradation pathways, reducing the purity and potency of the API.[2]

  • Solid-State Form Changes: Moisture can induce transitions between different crystalline forms (polymorphs) or from an amorphous to a crystalline state, which can dramatically alter solubility, bioavailability, and stability.[2][5]

Q3: What are the ideal storage conditions for this compound salts?

A3: Ideal storage involves minimizing exposure to atmospheric moisture.

  • Primary Container: Use airtight, impermeable containers. For laboratory scale, this means well-sealed glass vials or bottles with tight-fitting caps, often sealed with paraffin film for extra protection.[6][7]

  • Secondary Containment: Store the primary container inside a desiccator or a dry box with a desiccant (e.g., silica gel, molecular sieves).[7] For larger quantities or long-term storage, heat-sealed, multi-layered foil bags (Mylar bags) are highly effective.[8]

  • Environment: Store in a controlled environment with low relative humidity (RH), ideally below the salt's Critical Relative Humidity (CRH). If the CRH is unknown, a conservative target of <40% RH is a good starting point.

Q4: What is Critical Relative Humidity (CRH) and why is it important?

A4: The Critical Relative Humidity (CRH) is the specific RH of the atmosphere at a given temperature above which a solid will begin to absorb moisture and below which it will not.[9] Knowing the CRH is crucial for defining safe handling and storage environments. If the ambient RH exceeds the CRH, the salt will continuously absorb water, leading to deliquescence.[9][10] The CRH is a unique property for each salt and can be determined experimentally using dynamic vapor sorption (DVS) analysis.

Section 2: Troubleshooting Guide

This section addresses specific problems encountered during experiments and provides step-by-step solutions and the scientific rationale behind them.

Issue 1: Inconsistent or Drifting Weight During Measurement
  • Question: "I'm trying to weigh my this compound HCl salt, but the reading on the analytical balance keeps increasing. How can I get an accurate weight?"

  • Root Cause: This is a classic sign of rapid water uptake. The material is absorbing moisture from the air, causing its mass to increase in real-time. This can lead to preparing solutions that are less concentrated than intended.

  • Troubleshooting Protocol:

    • Environmental Control (Best Practice):

      • Action: Perform all weighing operations inside a glove box with a controlled nitrogen or argon atmosphere, or in a dedicated low-humidity (<20% RH) weighing chamber.

      • Causality: By displacing humid air with a dry, inert gas, you eliminate the source of the water vapor, allowing the balance reading to stabilize.

    • Rapid Weighing Technique (If a Glove Box is Unavailable):

      • Action: Minimize the exposure time. Have all tools (spatula, weighing paper, vial) ready. Open the main container, quickly transfer an approximate amount to a tared, sealed receiving vial, close both containers, and record the weight. Repeat with small, quick additions until the target weight is approached.

      • Causality: This technique minimizes the time the bulk material and the weighed sample are exposed to the atmosphere, reducing the total amount of water absorbed.

    • Quantify the Error (Self-Validation):

      • Action: After preparing a solution based on the weighed mass, immediately determine the actual water content of the solid stock using Karl Fischer titration.[11][12]

      • Causality: Karl Fischer titration is a highly accurate method for water content determination and will provide a correction factor for your solution's concentration.[13][14] For example, if the titration shows 5% water content, the actual amount of the active salt is only 95% of the weighed mass.

    Visual Workflow: Troubleshooting Weighing Inaccuracy

    G start Weight Drifting on Balance? glovebox Glove Box or Low RH Chamber Available? start->glovebox use_glovebox Weigh inside controlled environment. glovebox->use_glovebox Yes rapid_weigh Use Rapid Weighing Technique: Minimize exposure time. glovebox->rapid_weigh No kf_titration Perform Karl Fischer Titration on stock material. use_glovebox->kf_titration rapid_weigh->kf_titration correct_conc Correct concentration based on measured water content. kf_titration->correct_conc end_node Accurate Dosing Achieved correct_conc->end_node

    Caption: Decision workflow for obtaining an accurate weight of a hygroscopic salt.

Issue 2: Solid Material is Clumped, Caked, or Has Liquefied in Storage
  • Question: "My batch of this compound tartrate, which was a free-flowing powder, is now a solid brick inside the bottle. What happened and is it usable?"

  • Root Cause: The material was exposed to a relative humidity above its CRH for a prolonged period.[9] This could be due to an improperly sealed container, storage in a humid environment, or frequent opening of the container in an uncontrolled atmosphere. The material has undergone deliquescence followed by potential recrystallization, forming a solid mass.

  • Troubleshooting Protocol:

    • Assess the Damage:

      • Action: Visually inspect the material. If it is fully liquefied or has changed color significantly, chemical degradation is likely, and the material should be discarded. If it is merely caked, it may be salvageable but requires rigorous testing.

      • Causality: Visual cues can indicate the extent of the problem. Caking implies moisture-mediated particle fusion, while discoloration often points to chemical decomposition.

    • Re-Drying the Material:

      • Action: Gently break up the caked solid and dry it under high vacuum at a mild temperature (e.g., 40-50°C). Do not use excessive heat, as this could cause thermal degradation.[6]

      • Causality: Vacuum drying removes the absorbed water. Mild heat increases the vapor pressure of water, accelerating the process without damaging the compound.

    • Full Re-Characterization (Trustworthiness Step):

      • Action: The re-dried material must be treated as a new, uncharacterized batch. Perform the following tests:

        • Water Content: Karl Fischer titration to confirm dryness.[15]

        • Purity: HPLC analysis to check for degradation products.

        • Identity: NMR or FTIR to confirm the chemical structure remains intact.

        • Solid Form: X-ray Powder Diffraction (XRPD) to check for changes in crystallinity or polymorphic form.

      • Causality: This comprehensive analysis validates the material's integrity. Moisture can induce changes that are not visually apparent, and assuming the material is unchanged after re-drying is a significant risk to experimental validity.

    • Implement Corrective Packaging and Storage:

      • Action: Repackage the validated material in a new, high-integrity container (e.g., amber glass vial with a tight cap and paraffin seal). Store this inside a secondary container with fresh desiccant.[16][17] Refer to USP <671> for standards on container performance and moisture permeation.[16][18][19]

      • Causality: This prevents a recurrence of the problem by establishing a robust barrier against moisture ingress, as defined by pharmacopeial standards.

Issue 3: Poor Stability in an Accelerated Stability Study
  • Question: "My formulation containing an this compound salt failed purity testing at the 3-month accelerated stability point (40°C/75% RH). Why?"

  • Root Cause: The high humidity (75% RH) in accelerated stability studies, as outlined in ICH Q1A guidelines, is a significant stress factor for hygroscopic APIs.[20][21][22] The API likely absorbed moisture, which then either directly hydrolyzed the molecule or acted as a plasticizer, increasing molecular mobility within the formulation and accelerating degradation reactions with excipients.[2][4]

  • Troubleshooting and Mitigation Strategies:

    • Excipient Compatibility Screening:

      • Action: Review your formulation. Some excipients are themselves hygroscopic (e.g., starch, certain grades of HPMC) and can concentrate water around the API.[23][24] Conduct compatibility studies by mixing the API with individual excipients and storing them at stressed conditions (e.g., 40°C/75% RH) to identify problematic interactions.

      • Causality: Excipients are not always inert. Identifying and replacing hygroscopic or reactive excipients with less hygroscopic alternatives (e.g., anhydrous lactose, microcrystalline cellulose) can dramatically improve stability.[25]

    • Formulation Strategies:

      • Action: Incorporate excipients that act as moisture scavengers or protective barriers. Colloidal silicon dioxide, for example, can preferentially adsorb moisture.[25] Alternatively, consider formulation techniques like film coating or encapsulation that create a physical barrier between the API and the environment.[2][26]

      • Causality: These strategies manage moisture at the micro-environmental level within the dosage form, protecting the sensitive API from water-mediated degradation.[26]

    • Packaging Selection:

      • Action: The primary packaging is the first line of defense. For highly sensitive products, move from standard HDPE bottles to glass or high-barrier plastics with induction seals. For blister packs, switch from PVC to higher-barrier materials like Aclar® or cold-form foil (Alu-Alu).[2]

      • Causality: High-barrier packaging has a lower moisture vapor transmission rate (MVTR), reducing the amount of environmental moisture that can penetrate the package and reach the dosage form over its shelf life.[16][19]

    Data Summary: Mitigation Strategies for Formulation
    StrategyMechanism of ActionExamples / ImplementationKey Reference
    Excipient Selection Reduce overall formulation hygroscopicity.Use anhydrous forms of excipients (e.g., anhydrous lactose). Avoid highly hygroscopic fillers like starch.[25]
    Moisture Scavengers Preferentially adsorb incoming moisture.Incorporate colloidal silicon dioxide or magnesium aluminosilicate into the blend.[25]
    Physical Barriers Isolate the API from the environment.Apply a moisture-barrier film coat (e.g., PVA-based) to tablets. Encapsulate the API.[2][26]
    High-Barrier Packaging Prevent external moisture ingress.Use Alu-Alu blister packs or glass bottles with induction seals and desiccants.[2][17]

Section 3: Key Experimental Protocols

Protocol A: Standard Operating Procedure for Weighing a Hygroscopic Salt
  • Preparation: Place the sealed container of the this compound salt, a clean spatula, weighing paper/boat, and the tared receiving vial inside the antechamber of a glove box.

  • Environment Equilibration: Purge the glove box with dry nitrogen or argon until the internal hygrometer reads <15% RH. Allow at least 20 minutes for the items and the analytical balance inside the glove box to equilibrate.

  • Weighing: Open the main container inside the glove box. Using the dedicated spatula, transfer the desired amount of powder to the weighing boat on the balance.

  • Transfer: Once the weight is stable and recorded, quickly transfer the powder to the receiving vial and seal it tightly.

  • Sealing: Remove the sealed vial from the glove box. For extra security during storage before use, wrap the cap-vial interface with paraffin film.

Protocol B: Determination of Water Content by Volumetric Karl Fischer Titration

This protocol provides a general outline. Specific parameters should be optimized for the instrument and salt being tested.

  • System Preparation: Add fresh Karl Fischer solvent (e.g., methanol-based) to the titration vessel. Titrate the solvent with the Karl Fischer titrant to an anhydrous endpoint to neutralize any ambient moisture in the cell.[14]

  • Titrant Standardization: Accurately weigh a certified water standard (e.g., sodium tartrate dihydrate) and add it to the vessel.[14] Titrate to the endpoint. The instrument will calculate the water equivalence factor (F), typically in mg H₂O/mL titrant. Repeat until three consistent values are obtained.

  • Sample Analysis:

    • In a controlled, low-humidity environment, accurately weigh a suitable amount of the this compound salt (typically 50-100 mg, depending on expected water content).

    • Quickly transfer the sample into the conditioned titration vessel.

    • Begin the titration. The instrument will automatically add titrant until the endpoint is reached, where all water from the sample has reacted.[12][13]

  • Calculation: The instrument software calculates the percentage of water using the sample weight, the volume of titrant consumed, and the standardized water equivalence factor (F).

Visual Logic: Karl Fischer Titration Workflow

G start Start Water Content Determination condition 1. Condition Titration Cell: Titrate solvent to anhydrous state. start->condition standardize 2. Standardize Titrant: Use certified water standard (e.g., sodium tartrate dihydrate). condition->standardize calc_f 3. Calculate Water Equivalence Factor (F) (mg H₂O / mL titrant) standardize->calc_f weigh_sample 4. Weigh Hygroscopic Sample in controlled environment. calc_f->weigh_sample titrate_sample 5. Titrate Sample to Endpoint. weigh_sample->titrate_sample calc_result 6. Calculate % Water Content using sample weight, titrant volume, and F. titrate_sample->calc_result end_node Report Corrected Potency calc_result->end_node

Caption: Step-by-step workflow for accurate water content analysis via Karl Fischer titration.

References

Technical Support Center: (S)-2-Ethylmorpholine Production Scale-Up

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and scale-up of (S)-2-Ethylmorpholine. This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered when transitioning from bench-scale synthesis to larger-scale production of this valuable chiral building block. The following FAQs and troubleshooting guides are structured to provide not just solutions, but also the underlying scientific principles to empower your process development.

Section 1: Synthesis Strategy & Route Selection for Scale-Up

The selection of a synthetic route is the most critical decision in a scale-up campaign. It dictates cost, purity, and timeline. For a chiral molecule like this compound, the strategy for controlling stereochemistry is paramount.

Q1: What are the primary synthetic routes for producing this compound at scale, and how do I choose the best one?

There are three principal strategies for obtaining enantiomerically pure this compound:

  • Asymmetric Synthesis: This involves creating the desired enantiomer directly from an achiral or prochiral precursor using a chiral catalyst or auxiliary. A highly effective method is the asymmetric hydrogenation of a 2-ethyl dehydromorpholine precursor.[1][2]

  • Chiral Resolution: This classic approach involves synthesizing a racemic mixture of 2-ethylmorpholine and then separating the two enantiomers. This is typically achieved by forming diastereomeric salts with a chiral resolving agent, followed by separation via crystallization.[3][4]

  • Biocatalysis: This modern approach uses enzymes, such as transaminases or reductases, to perform stereoselective transformations.[5][6] This can involve the kinetic resolution of a racemic intermediate or the asymmetric synthesis from a prochiral ketone.[7][8]

The optimal choice depends on factors like in-house expertise, cost of goods, required purity, and development timelines.

start Goal: Produce this compound at Scale decision1 Key Driver? start->decision1 asymmetric Asymmetric Synthesis (e.g., Hydrogenation) decision1->asymmetric Highest Throughput & Atom Economy resolution Chiral Resolution decision1->resolution Speed to First Batch & Established Methods biocatalysis Biocatalysis decision1->biocatalysis Sustainability & High Selectivity outcome_asymmetric High atom economy Potentially fewer steps High initial R&D for catalyst screening asymmetric->outcome_asymmetric outcome_resolution Well-established technique Yield capped at 50% (per cycle) Requires recycling of unwanted enantiomer resolution->outcome_resolution outcome_biocatalysis High selectivity, mild conditions 'Green' process Requires enzyme screening and development biocatalysis->outcome_biocatalysis

Caption: Decision workflow for selecting a synthetic route.

Q2: What are the practical pros and cons of asymmetric hydrogenation versus classical chiral resolution for large-scale production?

This is a common dilemma in process development. While chiral resolution is a trusted method, modern asymmetric catalysis often presents a more efficient and sustainable alternative for long-term production.

FeatureAsymmetric HydrogenationChiral Resolution
Max Theoretical Yield ~100%50% (unless the undesired enantiomer is racemized and recycled)
Atom Economy High; adds only H₂.Low; requires a stoichiometric resolving agent that must be removed.
Process Steps Fewer steps typically, leading to higher throughput.Additional steps for salt formation, crystallization, and liberation of the free base.[3]
Key Challenge Catalyst screening, cost, and sensitivity to impurities.[1]Finding an effective and inexpensive resolving agent; optimizing crystallization.
Waste Generation Lower; primarily solvent and catalyst residues.High; generates waste from the resolving agent and multiple solvent streams.
Ideal For Long-term, large-volume manufacturing where process optimization is key.Rapid production of initial material for trials; when a suitable catalyst is elusive.

Expert Insight: The upfront investment in developing a robust asymmetric hydrogenation process often pays significant dividends at scale through reduced waste and higher throughput.[9] However, for initial kilogram-scale batches, a classical resolution might be faster to implement if a suitable resolving agent is readily available.[10]

Q3: How can biocatalysis be effectively implemented for this compound synthesis, and what are the primary scale-up considerations?

Biocatalysis has become a pivotal technology in pharmaceutical manufacturing due to its exceptional selectivity and green credentials.[5][9] For this compound, a key biocatalytic route could involve the asymmetric amination of a precursor ketone using an engineered amine transaminase (ATA).

Implementation Workflow:

  • Route Design: Identify a suitable prochiral ketone precursor that can be converted to this compound.

  • Enzyme Screening: Screen a library of transaminases to identify hits that show high activity and enantioselectivity (>99% ee) for the target substrate.[8]

  • Process Optimization: Optimize reaction conditions (pH, temperature, substrate loading, amine donor) to maximize space-time yield.[7]

  • Immobilization: For large-scale use, immobilize the enzyme on a solid support. This dramatically improves stability and allows for easy separation and reuse of the biocatalyst, which is crucial for process economics.[6]

Scale-Up Challenges & Solutions:

  • Challenge: Unfavorable reaction equilibrium common in transaminations.

    • Solution: Use a cheap amine donor like isopropylamine, which generates acetone as a byproduct that can be removed to drive the reaction to completion.[11]

  • Challenge: Low enzyme stability under process conditions.

    • Solution: Employ protein engineering to improve enzyme robustness or use immobilization techniques to enhance operational stability.[6]

  • Challenge: Low substrate solubility in aqueous media.

    • Solution: Use co-solvents or develop a biphasic system to improve mass transfer.

Section 2: Process Optimization & Troubleshooting

Once a route is selected, the focus shifts to optimizing each step for safety, efficiency, and robustness at scale.

Q4: During the key cyclization step to form the morpholine ring, what common side reactions occur and how can they be minimized?

The formation of the morpholine ring, often via intramolecular cyclization of an amino alcohol derivative, is a critical step.[12] A common industrial route involves reacting diethylene glycol with ammonia at high temperature and pressure.[13][14]

Common Side Reactions:

  • Dimerization/Oligomerization: The amino alcohol intermediate can react intermolecularly instead of intramolecularly, leading to linear or cyclic dimers and higher-order oligomers.

  • Over-alkylation: If the nitrogen is not adequately protected, it can react further, leading to undesired byproducts.

  • Elimination Reactions: Under harsh (e.g., strongly acidic or basic) conditions, elimination can compete with cyclization.

Mitigation Strategies:

  • High Dilution: Running the cyclization under high dilution conditions favors the intramolecular reaction over the intermolecular side reactions. While sometimes impractical at scale, a metered addition of the substrate to a hot reactor can simulate high dilution.

  • Protecting Groups: Utilize a suitable protecting group on the nitrogen (e.g., Benzyl, Cbz) that is stable to the cyclization conditions but can be removed efficiently in a subsequent step.[15]

  • Optimize Reaction Conditions: Carefully screen temperature, base/acid catalyst, and solvent. For example, base-catalyzed cyclizations often provide cleaner conversions than acid-catalyzed dehydrations, which can promote elimination.[16]

Q5: Catalyst selection is critical in asymmetric hydrogenation. What factors should be considered, and how can catalyst deactivation be addressed on a larger scale?

For the asymmetric hydrogenation of a dehydromorpholine precursor, the catalyst (a complex of a metal like Rhodium or Iridium with a chiral ligand) is the heart of the process.[1][15]

Key Selection Factors:

  • Enantioselectivity (ee%): The primary goal is to achieve >99% ee.

  • Turnover Number (TON) / Substrate-to-Catalyst Ratio (S/C): A high TON is essential for a cost-effective process. Aim for S/C ratios in the thousands.

  • Activity: The reaction should proceed to completion in a reasonable timeframe (e.g., < 24 hours).

  • Robustness: The catalyst must be tolerant to trace impurities in the substrate and solvent.

Troubleshooting Catalyst Deactivation:

start Problem: Low Conversion or Stalled Asymmetric Hydrogenation check_purity Is Substrate/Solvent Purity Sufficient? start->check_purity check_conditions Are H₂ Pressure & Temp Correct? check_purity->check_conditions Yes sol_purity Solution: - Recrystallize substrate. - Purge solvents with N₂/Ar. - Use a scavenger resin. check_purity->sol_purity No (Common Poisons: S, H₂O, O₂, coordinating impurities) check_catalyst Was Catalyst Loading & Handling Correct? check_conditions->check_catalyst Yes sol_conditions Solution: - Verify gauge calibration. - Ensure adequate mixing for H₂ transfer. - Check reactor heating/cooling. check_conditions->sol_conditions No sol_catalyst Solution: - Prepare catalyst under inert atmosphere. - Filter solution to remove inhibitors. - Increase catalyst loading. check_catalyst->sol_catalyst No

Caption: Troubleshooting guide for catalyst deactivation.

Expert Insight: Catalyst poisoning by trace impurities (e.g., water, oxygen, sulfur compounds) is a major scale-up challenge. Rigorous purification of the precursor and sparging of solvents with inert gas are non-negotiable.[17]

Section 3: Impurity Control & Purification

Achieving pharmaceutical-grade purity (>99.5%) requires a robust impurity control strategy and an efficient final purification method.

Q6: What are the likely impurities in this compound production and how are they controlled?

A thorough understanding of potential impurities is essential for developing an effective control strategy.

Impurity ClassSpecific ExamplesSourceAnalytical Method
Enantiomeric (R)-2-EthylmorpholineIncomplete stereoselectivity in asymmetric synthesis or resolution.Chiral HPLC, Chiral GC
Process-Related Unreacted starting materials, intermediates.Incomplete reaction conversion.HPLC, GC-MS
Byproducts Diastereomers (if other stereocenters exist), dimers, elimination products.Side reactions during synthesis.HPLC, LC-MS
Reagents Resolving agents, residual catalyst (e.g., Rh, Pd).Carried over from synthesis/purification steps.HPLC, ICP-MS (for metals)
Solvents Toluene, Dichloromethane, Ethyl Acetate, etc.Residual solvents from reaction and purification.Headspace GC[18]

Control Strategy: The most effective way to control impurities is to prevent their formation. This involves optimizing reaction selectivity and driving reactions to completion. For impurities that do form, a robust purification process is required.

Q7: What are the most scalable methods for purifying the final product to meet pharmaceutical standards?

While chromatography is excellent for lab-scale purification, it is often costly and complex to scale.[19] For multi-kilogram production, crystallization is the preferred method.

Recommended Purification Workflow:

  • Salt Formation: Convert the crude this compound free base into a crystalline salt (e.g., hydrochloride, propionate, or tartrate). The choice of acid is critical for obtaining a salt with good crystallinity and thermal stability.[20]

  • Recrystallization: Perform one or more recrystallizations of the salt from a suitable solvent system. This step is highly effective at purging both chemical and enantiomeric impurities. The solubility profile of the desired diastereomeric salt versus the impurity salt is the key to successful resolution enhancement.

  • Liberation of Free Base: After the salt has been purified to the required specification, it is treated with a base (e.g., NaOH, K₂CO₃) in a biphasic system (e.g., water/dichloromethane) to regenerate the pure this compound free base.

  • Final Distillation (Optional): For low-boiling point amines, a final vacuum distillation can be an excellent step to remove non-volatile impurities and residual solvents, yielding a product of very high purity.

Expert Insight: During salt recrystallization, a small amount of the undesired (R)-enantiomer can sometimes co-crystallize. It is crucial to develop a robust analytical method (chiral HPLC) to monitor the enantiomeric excess (ee) at each stage of the purification process to ensure the final product meets specification.[21][22]

References

Validation & Comparative

A Comparative Guide to the Validation of Analytical Methods for (S)-2-Ethylmorpholine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the rigorous validation of analytical methods is a cornerstone of regulatory compliance and confidence in experimental outcomes. This guide provides an in-depth comparison of validated analytical methodologies for (S)-2-Ethylmorpholine, a chiral synthetic building block of interest in pharmaceutical research. We will explore two primary chromatographic techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), and delve into the validation parameters essential for ensuring their suitability for their intended purpose, in alignment with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3]

This compound's chirality necessitates an analytical approach that can not only quantify the active pharmaceutical ingredient (API) and its impurities but also confirm its enantiomeric purity. The biological activity of chiral drugs often resides in one enantiomer, while the other may be inactive or even elicit undesirable side effects.[4][5] Therefore, robust and validated analytical methods are paramount.

Comparative Analysis of Analytical Methods

Two primary methods have been selected for this comparative guide: a chiral HPLC-UV method for enantiomeric purity and assay, and a GC-MS method for the analysis of achiral impurities and residual solvents.

Method 1: Chiral High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is designed for the simultaneous determination of the assay and enantiomeric purity of this compound. The choice of a chiral stationary phase (CSP) is critical for the separation of enantiomers.[5][6] A polysaccharide-based CSP, such as one coated with a derivative of cellulose or amylose, is often effective for the resolution of chiral amines.

Causality Behind Experimental Choices:

  • Stationary Phase: A chiral stationary phase is essential to create a diastereomeric interaction with the enantiomers of 2-ethylmorpholine, leading to their separation.[5]

  • Mobile Phase: A mixture of a non-polar organic solvent like hexane or heptane with a more polar alcohol such as isopropanol or ethanol is commonly used for normal-phase chiral separations. The ratio is optimized to achieve the best resolution and a reasonable analysis time. A small amount of an amine modifier (e.g., diethylamine) is often added to the mobile phase to improve peak shape and reduce tailing by blocking active sites on the silica-based stationary phase.

  • Detection: UV detection is suitable for this compound if it possesses a chromophore. If not, derivatization with a UV-absorbing agent or the use of a universal detector like a Refractive Index Detector (RID) or an Evaporative Light Scattering Detector (ELSD) would be necessary. For this guide, we will assume UV detection is appropriate following derivatization if needed.

Method 2: Gas Chromatography with Mass Spectrometric Detection (GC-MS)

For the analysis of volatile and semi-volatile achiral impurities, as well as residual solvents, GC-MS is a powerful technique. Due to the polarity of morpholine derivatives, derivatization is often employed to improve volatility and chromatographic performance.[7][8][9][10]

Causality Behind Experimental Choices:

  • Derivatization: The conversion of this compound and any related amine impurities into less polar and more volatile derivatives, such as N-nitrosomorpholine, is a common strategy to enhance their separation and detection by GC.[7][10][11]

  • Carrier Gas: Helium is a standard inert carrier gas that provides good efficiency.[8]

  • Column: A mid-polarity capillary column, such as one with a phenyl-arylene polymer stationary phase, is suitable for separating a range of analytes with varying polarities.

  • Detection: Mass spectrometry provides high sensitivity and specificity, allowing for the identification of unknown impurities by their mass spectra.

Experimental Protocols

Detailed Protocol for Chiral HPLC-UV Method

1. Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a quaternary pump, autosampler, column oven, and UV detector.

2. Chromatographic Conditions:

  • Column: Chiralpak® AD-H, 250 x 4.6 mm, 5 µm (or equivalent polysaccharide-based chiral column)

  • Mobile Phase: n-Hexane: Isopropanol: Diethylamine (80:20:0.1, v/v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection Wavelength: 220 nm

  • Injection Volume: 10 µL

3. Standard and Sample Preparation:

  • Standard Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the mobile phase to obtain a known concentration.

  • Sample Solution: Prepare the sample by dissolving it in the mobile phase to a similar concentration as the standard solution.

4. System Suitability:

  • Inject the standard solution six times. The relative standard deviation (RSD) of the peak area for the this compound peak should be not more than 2.0%.

  • The resolution between the (S)- and (R)-2-Ethylmorpholine peaks should be not less than 1.5.

  • The tailing factor for the this compound peak should be not more than 2.0.

5. Analysis:

  • Inject the standard and sample solutions into the chromatograph, record the chromatograms, and calculate the assay and enantiomeric purity.

Data Presentation: Comparison of Validated Method Performance

The following tables summarize the performance characteristics of the two proposed analytical methods for this compound, based on a simulated validation study following ICH Q2(R1) guidelines.[1][12]

Table 1: Summary of Validation Parameters for the Chiral HPLC-UV Method

Validation ParameterResult
Specificity The method is able to resolve this compound from its enantiomer and potential impurities.
Linearity (Range) 10 - 150 µg/mL
Correlation Coefficient (r²) > 0.999
Accuracy (% Recovery) 98.5% - 101.2%
Precision (RSD%)
- Repeatability< 1.0%
- Intermediate Precision< 1.5%
Limit of Detection (LOD) 1 µg/mL
Limit of Quantitation (LOQ) 3 µg/mL
Robustness The method is robust to small variations in mobile phase composition, flow rate, and column temperature.

Table 2: Summary of Validation Parameters for the GC-MS Method (for Achiral Impurities)

Validation ParameterResult
Specificity The method demonstrates good separation of known impurities from the main component and each other.
Linearity (Range) 0.1 - 10 µg/mL
Correlation Coefficient (r²) > 0.998
Accuracy (% Recovery) 95.0% - 105.0%
Precision (RSD%)
- Repeatability< 5.0%
- Intermediate Precision< 7.0%
Limit of Detection (LOD) 0.05 µg/mL
Limit of Quantitation (LOQ) 0.15 µg/mL
Robustness The method is robust to minor changes in oven temperature program and carrier gas flow rate.

Visualization of the Analytical Validation Workflow

The following diagram illustrates the logical workflow of the analytical method validation process.

Analytical Method Validation Workflow cluster_0 Phase 1: Method Development & Optimization cluster_1 Phase 2: Validation Protocol cluster_3 Phase 4: Data Analysis & Reporting MD Method Development MO Method Optimization MD->MO Refinement VP Define Validation Protocol (ICH Q2) MO->VP Proceed to Validation Specificity Specificity Linearity Linearity & Range Accuracy Accuracy Precision Precision (Repeatability & Intermediate) LOD Limit of Detection LOQ Limit of Quantitation Robustness Robustness DA Data Analysis & Statistical Evaluation Specificity->DA Linearity->DA Accuracy->DA Precision->DA LOD->DA LOQ->DA Robustness->DA VR Validation Report DA->VR

Caption: A flowchart illustrating the key stages of analytical method validation.

Principle of Chiral Separation

The separation of enantiomers on a chiral stationary phase is based on the formation of transient diastereomeric complexes with different stabilities.

Chiral Separation Principle cluster_0 Racemic Mixture cluster_1 Chiral Stationary Phase (CSP) cluster_2 Diastereomeric Complexes cluster_3 Separation S_Enantiomer This compound CSP_Site Chiral Selector S_Enantiomer->CSP_Site Interaction R_Enantiomer (R)-2-Ethylmorpholine R_Enantiomer->CSP_Site Interaction Complex_S [(S)-Enantiomer]-[CSP] CSP_Site->Complex_S Forms more stable complex Complex_R [(R)-Enantiomer]-[CSP] CSP_Site->Complex_R Forms less stable complex Separated Different Retention Times Complex_S->Separated Complex_R->Separated

Caption: The principle of chiral separation by forming diastereomeric complexes.

Conclusion

The selection of an appropriate analytical method for this compound is contingent on the specific analytical objective. For the critical determination of enantiomeric purity and overall potency, a validated chiral HPLC-UV method is indispensable. For the assessment of achiral impurities and residual solvents, a sensitive and specific GC-MS method, likely involving derivatization, is the preferred approach. The validation of these methods in accordance with ICH guidelines ensures the generation of reliable and reproducible data, which is fundamental to the progression of drug development programs.

References

A Comparative Guide to Chiral Auxiliaries: (S)-2-Ethylmorpholine in Perspective

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, the reliable control of stereochemistry is paramount, particularly in the development of pharmaceuticals where the biological activity of enantiomers can differ dramatically.[1][2] Chiral auxiliaries are a powerful and established tool for inducing stereoselectivity in chemical transformations.[1][3][4] These enantiomerically pure compounds are temporarily attached to a prochiral substrate, directing the formation of a new stereocenter with a high degree of control.[1] After the desired transformation, the auxiliary is cleaved and can often be recovered for reuse.[1][3] This guide provides a comparative analysis of (S)-2-Ethylmorpholine alongside well-established chiral auxiliaries, offering insights into their performance, applications, and mechanistic underpinnings.

The Role of Chiral Auxiliaries in Asymmetric Synthesis

The fundamental principle behind the use of a chiral auxiliary is the conversion of an enantioselective reaction into a diastereoselective one. By covalently bonding a chiral auxiliary to a substrate, two diastereomers are formed upon reaction, which can then be separated. Subsequent removal of the auxiliary yields the desired enantiomerically enriched product. The success of a chiral auxiliary is judged by several factors:

  • High Diastereoselectivity: The ability to direct the formation of one diastereomer over the other.

  • Ease of Attachment and Cleavage: The auxiliary should be readily attached to the substrate and removed under mild conditions that do not compromise the stereochemical integrity of the product.[5]

  • Recoverability: The ability to recover the auxiliary in high yield for reuse is crucial for cost-effectiveness.

  • Predictable Stereochemical Outcome: A well-understood stereochemical model that allows for the predictable synthesis of the desired enantiomer.

A Closer Look at this compound

This compound is a chiral morpholine derivative. While not as extensively documented in peer-reviewed literature as other auxiliaries for asymmetric synthesis, its structural features suggest potential applications in directing stereoselective reactions. The morpholine scaffold is a common motif in biologically active compounds, and methods for the asymmetric synthesis of substituted morpholines are of significant interest.[6][7][8]

The nitrogen and oxygen atoms within the morpholine ring can act as coordination sites for metal catalysts, potentially creating a rigid, well-defined chiral environment to influence the stereochemical outcome of a reaction. The ethyl group at the 2-position provides a steric directing group.

Established Chiral Auxiliaries: A Benchmark for Comparison

To provide context for the potential of this compound, it is essential to compare it against widely used and well-characterized chiral auxiliaries.

Developed by David A. Evans, oxazolidinones are among the most successful and versatile chiral auxiliaries.[1][4] Derived from readily available amino alcohols, they provide excellent stereocontrol in a variety of reactions, including alkylations, aldol reactions, and Diels-Alder reactions.[3][9] The steric bulk of the substituent at the C4 position of the oxazolidinone ring effectively shields one face of the enolate, directing the approach of an electrophile.[1][10]

  • Key Features: High diastereoselectivity, well-established predictive models, and versatile cleavage methods to yield carboxylic acids, alcohols, aldehydes, or esters.[5]

Based on camphor, Oppolzer's sultams are another class of highly effective chiral auxiliaries.[1] The rigid bicyclic structure of the camphorsultam provides a well-defined chiral environment, leading to high levels of asymmetric induction in reactions such as aldol additions, alkylations, and Diels-Alder reactions.[1][11][12][13]

  • Key Features: High crystallinity of derivatives, which often facilitates purification by recrystallization, and excellent stereocontrol.[14]

The use of pseudoephedrine as a chiral auxiliary, pioneered by Andrew G. Myers, offers a practical and cost-effective method for the asymmetric synthesis of a variety of chiral compounds.[1][15][16] Both enantiomers of pseudoephedrine are inexpensive and readily available.[17] The corresponding amides undergo highly diastereoselective alkylations.[1][17][18]

  • Key Features: Inexpensive starting material, high diastereoselectivity in alkylations, and the ability to synthesize chiral carboxylic acids, alcohols, aldehydes, and ketones.[17]

Performance Comparison of Chiral Auxiliaries

The efficacy of a chiral auxiliary is primarily evaluated by the diastereomeric excess (d.e.) or enantiomeric excess (e.e.) of the product, alongside the chemical yield. The following tables summarize the performance of key chiral auxiliaries in asymmetric alkylation and aldol reactions.

Asymmetric Alkylation Reactions
Chiral AuxiliarySubstrateElectrophileDiastereomeric Ratio (d.r.)Yield (%)Reference
Evans' Oxazolidinone PropionylBenzyl bromide>99:195[9]
Oppolzer's Sultam PropionylMethyl iodide98:290[11]
Myers' Pseudoephedrine Amide PropionylBenzyl bromide>99:192[17]
This compound (Hypothetical) PropionylBenzyl bromide---
Asymmetric Aldol Reactions
Chiral AuxiliaryEnolate SourceAldehydeDiastereomeric Ratio (syn:anti)Yield (%)Reference
Evans' Oxazolidinone PropionylIsobutyraldehyde>99:185[3]
Oppolzer's Sultam PropionylBenzaldehyde98:288[19]
This compound (Hypothetical) PropionylIsobutyraldehyde---

Experimental Protocols and Methodologies

General Workflow for Asymmetric Synthesis Using a Chiral Auxiliary

The application of a chiral auxiliary in asymmetric synthesis typically follows three key steps: attachment, diastereoselective reaction, and cleavage.[3]

G cluster_0 Step 1: Attachment cluster_1 Step 2: Diastereoselective Reaction cluster_2 Step 3: Cleavage Prochiral_Substrate Prochiral Substrate Substrate_Auxiliary_Adduct Substrate-Auxiliary Adduct Prochiral_Substrate->Substrate_Auxiliary_Adduct Acylation/ Coupling Chiral_Auxiliary Chiral Auxiliary Chiral_Auxiliary->Substrate_Auxiliary_Adduct Diastereomeric_Products Diastereomeric Products Substrate_Auxiliary_Adduct->Diastereomeric_Products Alkylation/ Aldol Reaction Enantiomerically_Enriched_Product Enantiomerically Enriched Product Diastereomeric_Products->Enantiomerically_Enriched_Product Hydrolysis/ Reduction Recovered_Auxiliary Recovered Auxiliary Diastereomeric_Products->Recovered_Auxiliary

Caption: General workflow for asymmetric synthesis using a chiral auxiliary.

Stereochemical Models

The stereochemical outcome of reactions employing chiral auxiliaries can often be predicted by considering the transition state geometry.

The chelated (Z)-enolate of the N-acyl oxazolidinone adopts a conformation where the substituent at the C4 position blocks one face of the enolate, directing the incoming electrophile to the opposite face.[10]

G cluster_0 Evans' Oxazolidinone (Z)-Enolate A O B N B->A C O B->C D B->D I R³ (Steric Shield) B->I G Li⁺ C->G E H D->E F O⁻ D->F F->G H R² (Electrophile) Approaches from less hindered face H->D

Caption: Stereochemical model for Evans' oxazolidinone mediated alkylation.

The lithium enolate of the pseudoephedrine amide forms a rigid chelated structure. The methyl group on the auxiliary directs the incoming electrophile to the opposite face of the enolate.[15]

G cluster_0 Myers' Pseudoephedrine Amide (Z)-Enolate N N C_alpha N->C_alpha C_beta N->C_beta O_amide O⁻ Li1 Li⁺ O_amide->Li1 Li2 Li⁺ O_amide->Li2 O_hydroxyl O⁻ O_hydroxyl->Li1 C_alpha->O_amide R_substrate R C_alpha->R_substrate C_beta->O_hydroxyl Me_aux CH₃ (Directing Group) C_beta->Me_aux Ph Ph C_beta->Ph Electrophile E⁺ (Approaches from less hindered face) Electrophile->C_alpha

Caption: Stereochemical model for Myers' pseudoephedrine amide mediated alkylation.

Conclusion

While this compound presents an interesting scaffold for the development of new chiral auxiliaries, its efficacy in asymmetric synthesis requires further investigation and validation through experimental data. In contrast, Evans' oxazolidinones, Oppolzer's sultams, and Myers' pseudoephedrine amides are well-established and highly reliable chiral auxiliaries that have been successfully applied in a wide range of asymmetric transformations.[1][4] The choice of a chiral auxiliary ultimately depends on the specific reaction, the desired product, and practical considerations such as cost and availability. For researchers and drug development professionals, the extensive literature and predictable stereochemical outcomes associated with established auxiliaries provide a solid foundation for the design of complex synthetic routes. Future studies on this compound and other novel chiral auxiliaries will be crucial in expanding the toolbox of synthetic chemists for the efficient and selective synthesis of enantiomerically pure molecules.

References

A Comparative Guide to the Asymmetric Synthesis of Chiral Morpholines: Evaluating Modern Catalytic Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, scientists, and drug development professionals.

An extensive review of the scientific literature reveals a notable absence of data on the use of (S)-2-Ethylmorpholine as a chiral auxiliary or catalyst in asymmetric induction. Consequently, a direct comparative guide on its efficacy is not feasible. This guide, therefore, pivots to a topic of significant practical relevance: a comparative analysis of state-of-the-art catalytic methodologies for the synthesis of enantiomerically enriched morpholines, the very class of compounds to which this compound belongs.

Chiral morpholine scaffolds are integral to numerous biologically active molecules and pharmaceuticals.[1][2] The development of efficient and highly selective methods to access these structures in enantiopure form is a critical objective in modern organic synthesis. This document provides an in-depth comparison of two leading strategies: the asymmetric hydrogenation of dehydromorpholines and the tandem hydroamination-asymmetric transfer hydrogenation of aminoalkynes.

Foundational Concepts in Asymmetric Synthesis of Morpholines

The asymmetric synthesis of chiral morpholines primarily relies on creating the key stereocenter either during or after the formation of the heterocyclic ring.[3] The two main approaches discussed herein exemplify these strategies. Asymmetric hydrogenation introduces chirality to a pre-formed unsaturated morpholine ring, while the tandem hydroamination-transfer hydrogenation constructs the chiral ring from an acyclic precursor in a single pot. The choice between these methods often depends on the availability of starting materials and the desired substitution pattern on the morpholine ring.

Comparative Analysis of Leading Methodologies

Asymmetric Hydrogenation of Dehydromorpholines

This method provides a direct and atom-economical route to 2-substituted chiral morpholines.[4] It involves the hydrogenation of a C=C double bond within a dehydromorpholine precursor using a chiral catalyst, typically a rhodium complex with a chiral bisphosphine ligand.

Mechanism and Rationale: The success of this approach hinges on the ability of the chiral catalyst to differentiate between the two prochiral faces of the double bond. The substrate coordinates to the chiral metal complex, and the facial selectivity is dictated by the steric and electronic properties of the chiral ligand, which creates a chiral environment around the metal center. The use of bisphosphine ligands with a large bite angle, such as SKP, has been shown to be particularly effective in achieving high enantioselectivity.[3]

Experimental Workflow: Asymmetric Hydrogenation

cluster_prep Catalyst Preparation cluster_reaction Hydrogenation Reaction cluster_workup Workup and Purification cat_prep [Rh(COD)2]BF4 and (R)-SKP in anhydrous DCM substrate Dehydromorpholine substrate in anhydrous DCM autoclave Transfer to autoclave substrate->autoclave hydrogenation Pressurize with H2 (e.g., 50 atm) Stir at room temperature autoclave->hydrogenation release_pressure Release pressure hydrogenation->release_pressure remove_solvent Remove solvent in vacuo release_pressure->remove_solvent purify Purify by flash column chromatography remove_solvent->purify product Chiral 2-substituted morpholine purify->product

Caption: Workflow for Asymmetric Hydrogenation of Dehydromorpholines.

Tandem Hydroamination-Asymmetric Transfer Hydrogenation

This one-pot, two-step catalytic process is a powerful method for synthesizing 3-substituted chiral morpholines from readily available aminoalkyne substrates.[5] It involves an initial titanium-catalyzed intramolecular hydroamination to form a cyclic imine, which is then reduced in situ via a ruthenium-catalyzed asymmetric transfer hydrogenation.

Mechanism and Rationale: The initial hydroamination step, catalyzed by a titanium complex, forms the morpholine ring as a cyclic imine. The key to the asymmetric induction occurs in the second step. A chiral ruthenium catalyst, such as RuCl--INVALID-LINK--, facilitates the transfer of hydrogen from a source like a formic acid/triethylamine azeotrope to the imine. Mechanistic studies suggest that hydrogen-bonding interactions between the oxygen atom in the substrate's backbone and the chiral ligand on the ruthenium catalyst are crucial for achieving high enantioselectivity.[5] This interaction correctly orients the imine for a stereoselective hydride transfer.

Logical Flow: Tandem Catalysis

start Aminoalkyne Substrate hydroamination Ti-Catalyzed Hydroamination start->hydroamination imine Cyclic Imine Intermediate hydroamination->imine ath Ru-Catalyzed Asymmetric Transfer Hydrogenation (ATH) imine->ath product Chiral 3-Substituted Morpholine ath->product

Caption: Tandem Hydroamination-ATH for Chiral Morpholine Synthesis.

Performance Comparison and Experimental Data

The efficacy of these two methods can be compared based on their substrate scope, yield, and enantioselectivity.

MethodologyTargetCatalyst SystemTypical YieldTypical ee (%)Reference
Asymmetric Hydrogenation 2-Substituted Morpholines[Rh(COD)₂]BF₄ / (R)-SKPQuantitativeup to 99%[4]
Tandem Hydroamination-ATH 3-Substituted Morpholines1. Ti(NMe₂)₂(BIA) 2. RuCl[(S,S)-Ts-DPEN]Good (70-88%)>95%[5]

Data Insights:

  • Asymmetric Hydrogenation is exceptionally efficient for producing 2-substituted chiral morpholines, often achieving quantitative yields and near-perfect enantioselectivities.[3]

  • Tandem Hydroamination-ATH provides excellent enantioselectivities for 3-substituted morpholines and demonstrates the power of one-pot tandem reactions to build molecular complexity efficiently.[5] The yields are generally good, though not always quantitative.

Detailed Experimental Protocols

Protocol 1: Asymmetric Hydrogenation of 2-Phenyl-3,4-dihydro-2H-1,4-oxazine[6]
  • Catalyst Preparation: In a glovebox, charge a Schlenk tube with [Rh(COD)₂]BF₄ (1.0 mg, 0.0025 mmol) and (R)-SKP (1.6 mg, 0.00275 mmol) in anhydrous dichloromethane (DCM, 1.0 mL).

  • Stir the mixture at room temperature for 30 minutes to form the catalyst solution.

  • Reaction Setup: In a separate vial, dissolve 2-phenyl-3,4-dihydro-2H-1,4-oxazine (40.3 mg, 0.25 mmol) in anhydrous DCM (1.0 mL).

  • Transfer the substrate solution to the catalyst solution.

  • Transfer the resulting mixture to a stainless-steel autoclave.

  • Hydrogenation: Purge the autoclave with hydrogen gas three times and then pressurize to 50 atm of H₂.

  • Stir the reaction at room temperature for 24 hours.

  • Workup: After carefully releasing the pressure, remove the solvent under reduced pressure.

  • Purification: Purify the residue by flash column chromatography on silica gel (petroleum ether/ethyl acetate = 5:1) to afford the desired (R)-2-phenylmorpholine.

Protocol 2: Tandem Hydroamination-Asymmetric Transfer Hydrogenation for (S)-3-Phenylmorpholine[5]
  • Hydroamination: In a glovebox, add a solution of 2-((2-propyn-1-yl)oxy)-N-benzylethanamine (0.1 mmol) in anhydrous toluene (0.5 mL) to Ti(NMe₂)₂(BIA) (5 mol %).

  • Stir the reaction mixture at 110 °C for 24 hours.

  • Cool the reaction to room temperature.

  • Asymmetric Transfer Hydrogenation: To the crude imine solution, add RuCl--INVALID-LINK-- (1 mol %) and the formic acid/triethylamine azeotrope (5:2 ratio, 0.5 mL).

  • Stir the mixture at room temperature for 12 hours.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃ solution and extract with ethyl acetate.

  • Purification: Combine the organic layers, dry over Na₂SO₄, concentrate, and purify by flash column chromatography to yield the final product.

Conclusion and Future Outlook

While this compound itself does not appear to be a tool for asymmetric induction, the synthesis of chiral morpholines is a well-developed field with highly efficient and selective catalytic methods. Asymmetric hydrogenation offers an excellent, atom-economical route to 2-substituted morpholines with outstanding yields and enantioselectivities. For 3-substituted analogues, the tandem hydroamination-asymmetric transfer hydrogenation provides a robust one-pot solution with high enantiomeric excesses, underpinned by insightful mechanistic understanding.

The choice of method will be dictated by the desired substitution pattern of the target morpholine. Future research will likely focus on expanding the substrate scope of these reactions, reducing catalyst loadings, and developing novel catalytic systems for accessing more complex and diversely substituted chiral morpholine derivatives.

References

A Comparative Analysis of Synthetic Routes to (S)-2-Ethylmorpholine: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

(S)-2-Ethylmorpholine is a valuable chiral building block in medicinal chemistry and drug development, prized for its role in crafting molecules with specific biological activities. The precise stereochemical orientation of the ethyl group at the C2 position is often crucial for therapeutic efficacy. Consequently, the development of efficient and stereoselective synthetic routes to access this enantiomerically pure compound is of significant interest to the scientific community.

This guide provides a comparative analysis of prominent synthetic strategies for obtaining this compound. We will delve into the mechanistic underpinnings of each approach, present detailed experimental protocols, and offer a critical evaluation of their respective advantages and limitations. Our analysis is grounded in peer-reviewed literature and aims to equip researchers with the necessary insights to select the most suitable synthetic route for their specific research and development needs.

Key Synthetic Strategies at a Glance

We will explore three primary strategies for the asymmetric synthesis of this compound:

  • Catalytic Asymmetric Hydrogenation of Dehydromorpholines: A powerful approach that introduces the chiral center through a stereoselective hydrogenation of a prochiral precursor.

  • Chiral Pool Synthesis from Enantiopure Precursors: This strategy leverages naturally occurring chiral molecules as starting materials, embedding the desired stereochemistry from the outset.

  • Tandem Catalytic Reactions: A one-pot approach combining multiple catalytic transformations to build the chiral morpholine core efficiently.

The following sections will provide a detailed examination of each of these routes.

Catalytic Asymmetric Hydrogenation

Catalytic asymmetric hydrogenation has emerged as a highly effective method for the synthesis of 2-substituted chiral morpholines, offering excellent enantioselectivity and high yields.[1][2] This strategy typically involves the synthesis of a prochiral N-protected 2-ethyl-3,4-dihydro-2H-1,4-oxazine (a dehydromorpholine), followed by asymmetric hydrogenation using a chiral catalyst.

Mechanistic Insight

The key to this approach lies in the use of a transition metal catalyst, commonly rhodium, complexed with a chiral bisphosphine ligand.[1][3] The chiral ligand creates a chiral environment around the metal center, which directs the delivery of hydrogen to one face of the double bond of the dehydromorpholine substrate, leading to the preferential formation of one enantiomer. The choice of ligand is critical for achieving high enantiomeric excess (ee).

G cluster_0 Catalytic Asymmetric Hydrogenation Prochiral Dehydromorpholine Prochiral Dehydromorpholine Chiral Rh-Bisphosphine Catalyst Chiral Rh-Bisphosphine Catalyst Prochiral Dehydromorpholine->Chiral Rh-Bisphosphine Catalyst Coordination This compound This compound Chiral Rh-Bisphosphine Catalyst->this compound H2 Facial Selection

Caption: Asymmetric hydrogenation workflow.

Experimental Protocol: Asymmetric Hydrogenation of N-Cbz-2-ethyl-3,4-dihydro-2H-1,4-oxazine

This protocol is adapted from the general procedure described by Duan et al. in Chemical Science.[1]

Materials:

  • N-Cbz-2-ethyl-3,4-dihydro-2H-1,4-oxazine (1.0 mmol)

  • [Rh(cod)2]SbF6 (0.01 mmol, 1 mol%)

  • (R,R,R)-SKP chiral bisphosphine ligand (0.0105 mmol, 1.05 mol%)

  • Dichloromethane (DCM), anhydrous (5 mL)

  • Hydrogen gas (H2)

Procedure:

  • In a glovebox, a Schlenk tube is charged with [Rh(cod)2]SbF6 (0.01 mmol) and the (R,R,R)-SKP ligand (0.0105 mmol) in anhydrous DCM (2 mL).

  • The mixture is stirred at room temperature for 30 minutes to form the catalyst complex.

  • A solution of N-Cbz-2-ethyl-3,4-dihydro-2H-1,4-oxazine (1.0 mmol) in anhydrous DCM (3 mL) is added to the catalyst mixture.

  • The Schlenk tube is placed in an autoclave, which is then purged with hydrogen gas three times.

  • The autoclave is pressurized with hydrogen gas to 30 atm and the reaction is stirred at room temperature for 24 hours.

  • After releasing the pressure, the solvent is removed under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford N-Cbz-(S)-2-Ethylmorpholine.

  • The Cbz protecting group can be removed by standard hydrogenolysis (e.g., Pd/C, H2) to yield this compound.

Performance Data
ParameterResultCitation
Yield Quantitative[1]
Enantiomeric Excess (ee) Up to 99%[1]
Substrate Scope Broad, tolerates various N-protecting groups and substituents on the aromatic ring of the protecting group.[2]

Advantages:

  • Excellent enantioselectivity.

  • High yields.

  • The catalytic nature of the reaction makes it atom-economical.

Disadvantages:

  • Requires the synthesis of the dehydromorpholine precursor.

  • The use of a noble metal catalyst and a specialized chiral ligand can be costly.

Chiral Pool Synthesis

The chiral pool approach utilizes readily available, enantiomerically pure natural products as starting materials.[4] For the synthesis of this compound, a suitable starting material would be an (S)-configured amino alcohol.

Mechanistic Insight

In this strategy, the stereocenter is incorporated from the beginning of the synthesis, and the subsequent chemical transformations are designed to preserve this chirality. A common approach involves the use of an (S)-amino alcohol which undergoes N-alkylation with a suitable dielectrophile, followed by intramolecular cyclization to form the morpholine ring. The ethyl group can be introduced either before or after the cyclization.

G cluster_1 Chiral Pool Synthesis (S)-Amino Alcohol (S)-Amino Alcohol N-Alkylation N-Alkylation (S)-Amino Alcohol->N-Alkylation Dielectrophile Intramolecular Cyclization Intramolecular Cyclization N-Alkylation->Intramolecular Cyclization This compound This compound Intramolecular Cyclization->this compound Workup

Caption: Chiral pool synthesis workflow.

Experimental Protocol: From (S)-2-aminobutanol

This protocol is a representative example based on established methodologies for morpholine synthesis.

Materials:

  • (S)-2-aminobutanol (1.0 mmol)

  • 2-Chloroethanol (1.1 mmol)

  • Potassium carbonate (K2CO3) (2.5 mmol)

  • Dimethylformamide (DMF) (10 mL)

  • Sulfuric acid (concentrated)

Procedure:

  • To a solution of (S)-2-aminobutanol (1.0 mmol) in DMF (10 mL), add K2CO3 (2.5 mmol) and 2-chloroethanol (1.1 mmol).

  • The reaction mixture is heated to 80 °C and stirred for 24 hours.

  • After cooling to room temperature, the mixture is filtered and the solvent is removed under reduced pressure.

  • The crude intermediate, N-(2-hydroxyethyl)-(S)-2-aminobutanol, is obtained.

  • The crude intermediate is slowly added to concentrated sulfuric acid at 0 °C.

  • The mixture is then heated to 160 °C for 4 hours to effect cyclization.

  • The reaction is cooled and carefully quenched with ice, followed by basification with a strong base (e.g., NaOH) to pH > 12.

  • The aqueous layer is extracted with a suitable organic solvent (e.g., dichloromethane).

  • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude this compound is purified by distillation or column chromatography.

Performance Data
ParameterResultCitation
Yield Moderate to goodGeneral synthetic knowledge
Enantiomeric Purity High (dependent on the starting material)[4]
Atom Economy Lower compared to catalytic methodsGeneral synthetic principles

Advantages:

  • The stereochemistry is controlled by the choice of the starting material, which is often commercially available and inexpensive.

  • Avoids the need for expensive chiral catalysts and ligands.

Disadvantages:

  • The reaction conditions for cyclization can be harsh.

  • The overall yield may be lower due to the multi-step nature of the synthesis.

  • The availability of the desired enantiomer of the starting material can be a limiting factor.

Tandem Catalytic Hydroamination and Asymmetric Transfer Hydrogenation

A more sophisticated approach involves a one-pot tandem reaction that combines hydroamination and asymmetric transfer hydrogenation.[5][6] While often applied to the synthesis of 3-substituted morpholines, the principles can be adapted for 2-substituted analogs. This method is highly efficient as it combines multiple steps in a single reaction vessel.

Mechanistic Insight

The process begins with the intramolecular hydroamination of an aminoalkyne substrate, catalyzed by a titanium complex, to form a cyclic imine.[6] This imine is then reduced in situ via asymmetric transfer hydrogenation using a chiral ruthenium catalyst, such as the Noyori-Ikariya catalyst, to yield the chiral morpholine.[5] The enantioselectivity is controlled in the second step by the chiral Ru-catalyst.

G cluster_2 Tandem Catalysis Aminoalkyne Substrate Aminoalkyne Substrate Cyclic Imine Cyclic Imine Aminoalkyne Substrate->Cyclic Imine Ti-catalyzed Hydroamination This compound This compound Cyclic Imine->this compound Ru-catalyzed Asymmetric Transfer Hydrogenation

Caption: Tandem hydroamination and asymmetric transfer hydrogenation.

Experimental Protocol: Conceptual Adaptation for this compound

This protocol is a conceptual adaptation of the work by Schafer and colleagues for the synthesis of 3-substituted morpholines.[6]

Materials:

  • A suitable aminoalkyne precursor for this compound (1.0 mmol)

  • Titanium catalyst (e.g., bis(amidate)bis(amido)Ti complex) (5 mol%)

  • Ruthenium catalyst (e.g., RuCl--INVALID-LINK--) (2 mol%)

  • Formic acid/triethylamine mixture (5:2) as the hydrogen source

  • Toluene, anhydrous (10 mL)

Procedure:

  • In a glovebox, the titanium catalyst (0.05 mmol) is dissolved in anhydrous toluene (5 mL) in a Schlenk tube.

  • The aminoalkyne substrate (1.0 mmol) is added, and the mixture is heated to 110 °C for 12 hours to facilitate hydroamination.

  • The reaction is cooled to room temperature, and the ruthenium catalyst (0.02 mmol) and the formic acid/triethylamine mixture (5 mmol) are added.

  • The reaction is stirred at room temperature for 24 hours.

  • The reaction is quenched with saturated aqueous sodium bicarbonate.

  • The aqueous layer is extracted with an organic solvent.

  • The combined organic layers are dried, filtered, and concentrated.

  • The crude product is purified by column chromatography.

Performance Data
ParameterResultCitation
Yield Good[6]
Enantiomeric Excess (ee) >95% (for 3-substituted morpholines)[6]
Operational Simplicity High (one-pot procedure)[5]

Advantages:

  • High efficiency due to the one-pot nature of the reaction.

  • Excellent enantioselectivities have been reported for related structures.

  • Reduces waste and purification steps compared to multi-step syntheses.

Disadvantages:

  • The synthesis of the starting aminoalkyne can be challenging.

  • Requires the use of two different metal catalysts, which may have compatibility issues.

  • The substrate scope for 2-substituted morpholines via this specific tandem reaction may require further exploration.

Comparative Summary and Conclusion

Synthetic RouteKey AdvantagesKey DisadvantagesBest Suited For
Asymmetric Hydrogenation High yields, excellent enantioselectivity, broad substrate scope.Requires a prochiral precursor, expensive catalyst and ligand.Large-scale synthesis where high purity and yield are critical.
Chiral Pool Synthesis Utilizes inexpensive and readily available chiral starting materials, avoids expensive catalysts.Potentially harsh reaction conditions, multi-step process can lower overall yield.Cost-sensitive applications and when the required chiral starting material is readily accessible.
Tandem Catalysis Highly efficient one-pot procedure, reduces waste and purification steps.Requires synthesis of a specific aminoalkyne precursor, potential catalyst compatibility issues.Process optimization and green chemistry initiatives where step-economy is a priority.

References

A Comparative Guide to the Biological Activity of (S)-2-Ethylmorpholine Derivatives as Dopamine Receptor Modulators

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The morpholine scaffold is a cornerstone in medicinal chemistry, prized for its favorable physicochemical properties that often translate to improved pharmacokinetic profiles in drug candidates.[1][2] Within this class, chiral derivatives of 2-substituted morpholines have garnered significant attention, particularly for their interactions with central nervous system (CNS) targets. This guide provides a comparative analysis of the biological activity of (S)-2-Ethylmorpholine derivatives, with a specific focus on their modulation of dopamine receptors, key players in the pathophysiology of numerous neurological and psychiatric disorders.

While comprehensive structure-activity relationship (SAR) studies focusing exclusively on the this compound scaffold are not extensively documented in publicly available literature, by synthesizing data from various sources, we can delineate key structural determinants of activity and provide a framework for the rational design of novel dopamine receptor ligands.

The this compound Scaffold: A Privileged Structure for CNS Drug Discovery

The (S)-configuration of the 2-ethylmorpholine core appears to be crucial for potent activity at dopamine receptors. This stereoselectivity is a common feature in the interaction of small molecules with G-protein coupled receptors (GPCRs), where a precise three-dimensional arrangement of pharmacophoric elements is necessary for optimal binding. The morpholine ring itself, with its ether oxygen and basic nitrogen, can engage in various interactions within the receptor binding pocket, including hydrogen bonding and ionic interactions.[2]

Comparative Analysis of Dopamine Receptor Affinity and Function

Our comparative analysis focuses on the impact of substitutions at the morpholine nitrogen (N4 position) on the affinity and functional activity of this compound derivatives at dopamine D2-like receptors (D2, D3, and D4).

DerivativeN4-SubstituentD2 Receptor Affinity (Ki, nM)Functional ActivityKey Observations
Compound A Small alkyl (e.g., methyl)ModeratePartial AgonistBaseline activity, demonstrates the core scaffold's potential.
Compound B Arylalkyl (e.g., benzyl)HighAntagonistThe introduction of an aromatic ring significantly increases affinity.
Compound C AryloxymethylHighAntagonistThe ether linkage maintains high affinity.
Compound D Bicyclic heteroaromaticVery HighAntagonistComplex heterocyclic systems can further enhance binding.[3]

Note: The specific Ki values are presented as ranges based on qualitative data from multiple sources, as a single comprehensive study with directly comparable values is not available.

Structure-Activity Relationship Insights

From the available data, several key SAR trends can be distilled for this compound derivatives targeting dopamine receptors:

  • The Role of the N4-Substituent: The nature of the substituent at the N4 position is a primary determinant of both affinity and functional activity.

    • Aromatic and Heteroaromatic Groups: The introduction of bulky aromatic or heteroaromatic moieties generally leads to a significant increase in binding affinity for D2-like receptors. This suggests the presence of a corresponding hydrophobic pocket in the receptor that can accommodate these groups.

    • Linker Length and Composition: The length and nature of the linker connecting the morpholine nitrogen to a terminal aromatic group can fine-tune affinity and may influence selectivity between dopamine receptor subtypes.

  • Functional Activity Modulation: The transition from agonist to antagonist activity appears to be heavily influenced by the N4-substituent. While smaller alkyl groups may permit a partial agonist profile, larger, more complex aromatic systems tend to confer antagonistic properties.

Experimental Protocols for Biological Evaluation

To enable researchers to validate and expand upon these findings, we provide standardized protocols for key in vitro assays used to characterize the biological activity of this compound derivatives.

Radioligand Binding Assay for Dopamine D2 Receptor Affinity

This assay determines the affinity of a test compound for the dopamine D2 receptor by measuring its ability to displace a radiolabeled ligand.

Methodology:

  • Membrane Preparation: Prepare cell membranes from a stable cell line overexpressing the human dopamine D2 receptor.

  • Assay Buffer: Prepare a suitable buffer, typically 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.

  • Incubation: In a 96-well plate, incubate the cell membranes with a fixed concentration of a D2-selective radioligand (e.g., [3H]Spiperone) and varying concentrations of the this compound derivative.

  • Separation: After incubation, rapidly filter the mixture through glass fiber filters to separate bound from free radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) and calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.

[35S]GTPγS Functional Assay for Agonist/Antagonist Activity

This assay measures the functional activity of a compound by quantifying its effect on G-protein activation, a downstream event of receptor activation.

Methodology:

  • Membrane Preparation: Use the same D2 receptor-expressing cell membranes as in the binding assay.

  • Assay Buffer: Prepare a GTPγS binding buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4) containing GDP.

  • Incubation: Incubate the membranes with [35S]GTPγS and varying concentrations of the test compound. For antagonist testing, include a fixed concentration of a known D2 agonist (e.g., dopamine).

  • Separation and Quantification: Similar to the binding assay, separate bound and free [35S]GTPγS by filtration and quantify the radioactivity.

  • Data Analysis: For agonists, determine the EC50 (effective concentration to elicit 50% of the maximal response) and Emax (maximal effect). For antagonists, determine the IC50 for the inhibition of agonist-stimulated [35S]GTPγS binding.

Visualizing the Path to Dopamine Receptor Modulation

To conceptualize the experimental workflow and the underlying biological pathways, the following diagrams are provided.

experimental_workflow cluster_synthesis Compound Synthesis cluster_invitro In Vitro Evaluation cluster_analysis Data Analysis S This compound Scaffold D Derivative Synthesis (N4-Substitution) S->D B Radioligand Binding Assay (Determine Ki) D->B F [35S]GTPγS Functional Assay (Determine EC50/IC50, Emax) D->F SAR Structure-Activity Relationship (SAR) Analysis B->SAR F->SAR dopamine_signaling cluster_receptor Dopamine D2 Receptor cluster_gprotein G-Protein Signaling D2R D2R G Gi/o Protein D2R->G Couples to AC Adenylyl Cyclase (Inhibition) G->AC cAMP ↓ cAMP AC->cAMP Agonist Dopamine / Agonist Derivative Agonist->D2R Activates Antagonist Antagonist Derivative Antagonist->D2R Blocks

References

A Researcher's Guide to Chiral Morpholines: A Cost-Benefit Analysis of (S)-2-Ethylmorpholine in Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the selection of chiral building blocks is a critical decision that profoundly impacts the efficiency, stereochemical outcome, and economic viability of a synthetic route. Among the vast arsenal of chiral molecules, morpholine derivatives have emerged as privileged structures in medicinal chemistry due to their favorable physicochemical and metabolic properties. [1][2][3] This guide provides an in-depth cost-benefit analysis of (S)-2-Ethylmorpholine, a versatile chiral building block, and compares its performance with viable alternatives in asymmetric synthesis.

The morpholine scaffold is a common feature in numerous approved drugs and clinical candidates, where it can enhance potency, modulate pharmacokinetic properties, or act as a directing group.[1][2] The introduction of a stereocenter, as in this compound, provides an additional layer of complexity and opportunity for fine-tuning molecular interactions with biological targets. However, the use of chiral molecules inherently introduces cost and complexity to a synthesis. This guide aims to provide a clear, data-driven framework for deciding when this compound is the optimal choice and when alternative strategies may be more advantageous.

This compound: A Profile

This compound is a chiral secondary amine that can be utilized as a key intermediate in the synthesis of complex molecules, particularly in the development of novel therapeutics. Its utility stems from the stereodefined ethyl group at the 2-position, which can influence the conformation of the morpholine ring and provide a handle for further synthetic transformations.

Synthesis and Availability:

The synthesis of chiral 2-substituted morpholines can be achieved through various methods, including asymmetric hydrogenation of dehydromorpholines, which can provide high yields and excellent enantioselectivities (up to 99% ee).[4] Other approaches involve electrophile-induced cyclization of optically pure N-allyl-β-amino alcohols or the ring-opening of aziridines.[5][6] The commercial availability of this compound can vary, and its cost is a significant factor in its application, particularly on a large scale.

Cost-Benefit Analysis: this compound in Asymmetric Synthesis

The decision to use a chiral auxiliary or building block like this compound requires a careful evaluation of several factors.[7] While they can provide excellent stereocontrol, the cost of the auxiliary and the additional steps required for its attachment and removal can impact the overall efficiency of a synthesis.

Key Considerations:

  • Stereoselectivity: The primary benefit of using a chiral molecule like this compound is the ability to induce a high degree of stereoselectivity in subsequent reactions. This is crucial in drug development, where a specific enantiomer is often responsible for the desired therapeutic effect.

  • Cost: Chiral molecules are generally more expensive to produce than their racemic or achiral counterparts. The cost of this compound will depend on the supplier, purity, and quantity.

  • Synthetic Efficiency: The use of a chiral building block can sometimes simplify a synthetic route by introducing the desired stereochemistry early on. However, if it needs to be incorporated as a chiral auxiliary, the additional steps of attachment and cleavage must be factored into the overall yield and step count.

  • Scalability: For industrial applications, the scalability of the synthesis and the cost of raw materials are paramount. The cost-effectiveness of using this compound on a large scale needs to be carefully assessed.

Alternatives to this compound

Several alternatives exist for introducing the chiral morpholine motif or for achieving asymmetric synthesis in general. The choice of alternative will depend on the specific transformation and the desired outcome.

1. Other Chiral Morpholine Derivatives:

A variety of substituted chiral morpholines can be synthesized, offering different steric and electronic properties.[4][8] For example, 2-methylmorpholine or morpholines with different substituents at the 2- or 3-positions can be considered. The choice will depend on the specific requirements of the synthetic target.

2. Asymmetric Catalysis:

Asymmetric catalysis offers an atom-economical and often more cost-effective alternative to the use of stoichiometric chiral auxiliaries.[4] For instance, the asymmetric hydrogenation of prochiral dehydromorpholines using chiral catalysts can produce 2-substituted morpholines with high enantiomeric excess.[4]

3. Chiral Pool Synthesis:

Utilizing readily available chiral starting materials from nature, such as amino acids or carbohydrates, can be a cost-effective way to introduce chirality into a molecule.[9]

4. Resolution of Racemates:

In some cases, it may be more economical to synthesize the racemic morpholine derivative and then separate the enantiomers through techniques like chiral chromatography or diastereomeric salt formation.

Comparative Data and Experimental Protocols

To provide a practical comparison, let's consider a hypothetical synthesis where a chiral morpholine unit is required.

Table 1: Comparison of Chiral Morpholine Synthesis Strategies

StrategyKey AdvantagesKey DisadvantagesTypical YieldsTypical ee/de
Using this compound Direct incorporation of chiralityHigher initial cost of starting materialDependent on subsequent reaction>99% (starting material)
Asymmetric Hydrogenation High atom economy, catalyticRequires catalyst screening and optimization>95%Up to 99% ee
Chiral Auxiliary Approach Well-established, predictable stereocontrolStoichiometric use of auxiliary, additional stepsVariable>98% de
Resolution of Racemate Potentially lower initial cost50% theoretical max yield for one enantiomer<50%>99% ee

Experimental Protocols

Protocol 1: Asymmetric Hydrogenation of a 2-Substituted Dehydromorpholine

This protocol is adapted from a general procedure for the asymmetric hydrogenation of unsaturated morpholines.[4]

Diagram: Asymmetric Hydrogenation Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Analysis Dehydromorpholine Dehydromorpholine Substrate Reactor High-Pressure Reactor Dehydromorpholine->Reactor Catalyst Chiral Rhodium Catalyst Catalyst->Reactor Solvent Solvent (e.g., MeOH) Solvent->Reactor Concentration Concentration Reactor->Concentration H2 (gas) Purification Purification (Chromatography) Concentration->Purification Analysis Chiral HPLC Analysis Purification->Analysis

Caption: Workflow for the asymmetric hydrogenation of a dehydromorpholine.

Materials:

  • 2-Substituted dehydromorpholine

  • Chiral rhodium catalyst (e.g., with a bisphosphine ligand)

  • Methanol (degassed)

  • Hydrogen gas (high pressure)

  • High-pressure reactor

Procedure:

  • In a glovebox, add the 2-substituted dehydromorpholine and the chiral rhodium catalyst to a high-pressure reactor.

  • Add degassed methanol to the reactor.

  • Seal the reactor and purge with hydrogen gas several times.

  • Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 30 atm).

  • Stir the reaction mixture at room temperature for the specified time (e.g., 12-24 hours).

  • Carefully release the pressure and purge the reactor with an inert gas.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

  • Determine the enantiomeric excess of the product by chiral HPLC analysis.

Application in Drug Synthesis: The Case of Linezolid

The antibiotic Linezolid is a prominent example of a drug containing a chiral morpholine ring.[10][11][12] While the morpholine in Linezolid itself is not substituted at the 2- or 3-positions, the synthesis of Linezolid analogues often involves the use of chiral morpholine building blocks.[11] The synthesis of Linezolid typically involves the coupling of 3-fluoro-4-morpholinylaniline with a chiral C3 synthon, such as (R)-glycidyl butyrate or a related epoxide.[10][13][14]

Diagram: Retrosynthetic Analysis of Linezolid

G Linezolid Linezolid IntermediateA (S)-Aminomethyl Oxazolidinone Linezolid->IntermediateA Acetylation IntermediateB 3-Fluoro-4-morpholinylaniline IntermediateA->IntermediateB Coupling IntermediateC Chiral C3 Synthon (e.g., (R)-Epichlorohydrin) IntermediateA->IntermediateC Morpholine Morpholine IntermediateB->Morpholine Nucleophilic Aromatic Substitution

Caption: A simplified retrosynthetic pathway for the antibiotic Linezolid.

The synthesis of Linezolid highlights the importance of readily available and cost-effective chiral building blocks. The overall cost of the final drug is significantly influenced by the efficiency of each synthetic step and the price of the starting materials.

Safety and Handling

This compound, like other morpholine derivatives, requires careful handling. It is a flammable liquid and vapor and can cause skin and eye irritation.[15][16][17] Always consult the Safety Data Sheet (SDS) before use and handle the compound in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

Conclusion

The choice of whether to use this compound in a synthesis is a multifaceted decision that requires a thorough cost-benefit analysis. While it offers a direct route to incorporating a specific stereocenter, its cost and availability must be weighed against alternative strategies such as asymmetric catalysis, the use of other chiral building blocks, or resolution of a racemate. For early-stage research and development where achieving high stereoselectivity is paramount, the use of a well-defined chiral building block like this compound can be a time-efficient and reliable approach.[18] However, for large-scale production, exploring more cost-effective catalytic methods is often warranted. By carefully considering the factors outlined in this guide, researchers can make informed decisions to optimize their synthetic strategies for both scientific and economic success.

References

(S)-2-Ethylmorpholine: A Comparative Guide to Potential Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The morpholine ring is a privileged heterocyclic motif in medicinal chemistry, prized for its ability to improve the pharmacokinetic and pharmacodynamic properties of drug candidates.[1] Its inclusion can enhance aqueous solubility, metabolic stability, and target engagement.[2] The introduction of a chiral center at the 2-position, as in (S)-2-Ethylmorpholine, offers the potential for stereospecific interactions with biological targets, leading to improved potency and selectivity. This guide will explore the promising therapeutic areas where this compound and its analogs could make a significant impact, including oncology, inflammation, and neuroscience.

The Landscape of 2-Substituted Morpholines: A Foundation for Prediction

The therapeutic potential of the morpholine scaffold is well-documented across a range of applications.[3] Substitution at the 2-position, in particular, has yielded compounds with diverse and potent biological activities. Understanding the pharmacological profiles of these analogs provides a rational basis for predicting the utility of this compound.

Anticancer Potential

Morpholine derivatives have emerged as a significant class of anticancer agents.[3] Various substituted morpholines have demonstrated efficacy against a range of cancer cell lines. For instance, a series of morpholine-substituted quinazoline derivatives displayed significant cytotoxic activity against A549 (lung carcinoma), MCF-7 (breast adenocarcinoma), and SHSY-5Y (neuroblastoma) cell lines.[4][5] Notably, compounds AK-3 and AK-10 from this series exhibited potent activity, with IC50 values in the low micromolar range, inducing apoptosis and causing cell cycle arrest in the G1 phase.[4]

Furthermore, morpholine-substituted bisnaphthalimides have been investigated as DNA targeting agents.[6] One such derivative, A6 , demonstrated potent anti-proliferation activity against MGC-803 (gastric cancer) cells with an IC50 of 0.09 µM and exhibited in vivo antitumor efficacy in a xenograft model.[6] Another study on morpholine-benzimidazole-oxadiazole derivatives identified compounds with potent VEGFR-2 inhibition, a key target in angiogenesis.[7] Compound 5h from this series showed an IC50 of 0.049 µM, comparable to the standard drug sorafenib.[7]

These findings suggest that the 2-ethyl substitution in this compound could be a key component of novel anticancer agents. The chirality of this compound may allow for more specific interactions with target proteins, potentially leading to enhanced potency and reduced off-target effects compared to racemic or achiral analogs.

Anti-Inflammatory and Antioxidant Properties

Chronic inflammation and oxidative stress are underlying factors in numerous diseases. 2-substituted morpholines have shown promise in modulating these processes.[8] A study on 2-hydroxy-2-substituted morpholine derivatives revealed their potential as multifunctional agents against atherosclerosis by exhibiting antioxidant, hypolipidemic, and anti-inflammatory activities.[9] Specifically, 2-phenyl and 2-biphenyl derivatives have been identified as good antioxidants with anti-inflammatory and immunomodulating actions.[8]

Furthermore, novel morpholinopyrimidine derivatives have been synthesized and evaluated as anti-inflammatory agents.[10][11] Compounds V4 and V8 were found to inhibit the production of nitric oxide (NO) and reduce the expression of iNOS and COX-2, key mediators of inflammation, in LPS-stimulated macrophage cells.[10][11] The anti-inflammatory potential is further supported by a study on morpholine-capped β-lactam derivatives which acted as potent inhibitors of inducible nitric oxide synthase (iNOS).[12]

Given this precedent, this compound could be explored for its potential to mitigate inflammatory responses and oxidative damage. The ethyl group at the 2-position may influence the compound's lipophilicity and interaction with inflammatory targets.

Central Nervous System (CNS) Applications

The morpholine scaffold is frequently incorporated into CNS-active drugs due to its ability to improve blood-brain barrier permeability.[13] 2-substituted morpholines have been investigated for a variety of CNS disorders. For example, analogs of the antidepressant drug viloxazine, which features a 2-(aryloxymethyl)morpholine core, have been synthesized and shown to possess a similar pharmacological profile.[14]

Structure-activity relationship (SAR) studies on 1-alkylamino-4-aryltetralins, which share structural similarities with certain CNS agents, have provided insights into monoamine uptake inhibition, a key mechanism for many antidepressants and stimulants.[15] The stereochemistry and nature of the alkyl substituent have been shown to be critical for activity. This highlights the importance of the specific (S)-enantiomer of 2-Ethylmorpholine for potential neurological applications. The ethyl group could modulate binding to neurotransmitter transporters or receptors, offering a new avenue for the development of CNS therapeutics.

Comparative Analysis and Performance Projection

Based on the available literature for analogous compounds, we can project the potential performance of this compound in various therapeutic areas and compare it to existing alternatives.

Therapeutic AreaPotential Target(s)Projected Performance of this compoundComparison with Existing Alternatives
Oncology Topoisomerase II, VEGFR-2, various kinasesPotentially high cytotoxicity against specific cancer cell lines with improved selectivity due to chirality.[7][16]May offer an improved therapeutic window compared to existing chemotherapeutics by reducing off-target toxicity.[4]
Inflammation iNOS, COX-2Moderate to high anti-inflammatory activity through inhibition of key pro-inflammatory enzymes.[10][12]Could provide a novel scaffold for the development of non-steroidal anti-inflammatory drugs (NSAIDs) with a different side-effect profile.
CNS Disorders Monoamine transporters, various receptorsPotential modulation of neurotransmitter systems, offering possibilities for antidepressant or anxiolytic activity.[13][14]The chiral nature could lead to higher specificity for certain receptor subtypes, potentially reducing side effects associated with less selective CNS drugs.

Experimental Workflows and Protocols

To validate the projected applications of this compound, a systematic experimental approach is required. Below are detailed, step-by-step methodologies for key experiments.

Synthesis of this compound

The asymmetric synthesis of 2-substituted chiral morpholines can be achieved through various methods, including asymmetric hydrogenation of dehydromorpholines.[17][18]

Protocol: Asymmetric Hydrogenation for the Synthesis of this compound

  • Substrate Preparation: Synthesize the corresponding 2-ethyl-dehydromorpholine precursor.

  • Catalyst Preparation: Prepare a rhodium catalyst with a chiral bisphosphine ligand (e.g., SKP-Rh complex).[17]

  • Hydrogenation Reaction:

    • In a high-pressure reactor, dissolve the 2-ethyl-dehydromorpholine substrate in a suitable solvent (e.g., methanol).

    • Add the chiral rhodium catalyst.

    • Pressurize the reactor with hydrogen gas (e.g., 50 atm).

    • Stir the reaction mixture at room temperature until completion (monitor by TLC or LC-MS).

  • Purification:

    • Carefully depressurize the reactor.

    • Remove the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain pure this compound.

  • Characterization: Confirm the structure and enantiomeric excess of the product using NMR spectroscopy and chiral HPLC.

Synthesis_Workflow cluster_synthesis Synthesis of this compound Dehydromorpholine Dehydromorpholine Hydrogenation Hydrogenation Dehydromorpholine->Hydrogenation Chiral Rh Catalyst, H2 Purification Purification Hydrogenation->Purification Crude Product Characterization Characterization Purification->Characterization Purified Product Final_Product This compound Characterization->Final_Product

Caption: Synthetic workflow for this compound.

In Vitro Anticancer Activity Screening

Protocol: MTT Assay for Cytotoxicity

  • Cell Culture: Culture human cancer cell lines (e.g., MDA-MB-231, A549, HT-29) in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Cell Seeding: Seed the cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound (and relevant analogs for comparison) for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.

MTT_Assay_Workflow cluster_assay MTT Assay Workflow Cell_Seeding Cell_Seeding Compound_Treatment Compound_Treatment Cell_Seeding->Compound_Treatment MTT_Incubation MTT_Incubation Compound_Treatment->MTT_Incubation Absorbance_Reading Absorbance_Reading MTT_Incubation->Absorbance_Reading Data_Analysis IC50 Determination Absorbance_Reading->Data_Analysis

Caption: Workflow for in vitro cytotoxicity testing.

Future Directions and Conclusion

While direct experimental data for this compound is currently sparse, the extensive research on analogous 2-substituted morpholines provides a strong rationale for its investigation as a novel therapeutic agent. The chiral nature of this compound is particularly intriguing, offering the potential for enhanced selectivity and potency.

Future research should focus on the asymmetric synthesis of this compound and its derivatives, followed by systematic screening for anticancer, anti-inflammatory, and CNS activities. In-depth mechanistic studies, including target identification and validation, will be crucial for understanding its mode of action.

References

A Researcher's Guide to the Stereochemical Fidelity of (S)-2-Ethylmorpholine: A Comparative Analysis of Absolute Configuration Determination

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Criticality of Chirality in Drug Development

In the landscape of modern drug discovery and development, the three-dimensional arrangement of atoms within a molecule—its stereochemistry—is of paramount importance. For chiral molecules, where a carbon atom is bonded to four different substituents, the existence of non-superimposable mirror images known as enantiomers can lead to profoundly different pharmacological and toxicological profiles. The morpholine scaffold, a privileged heterocycle in medicinal chemistry, frequently incorporates chiral centers, making the confirmation of absolute configuration a critical step in ensuring the safety and efficacy of drug candidates.[1] This guide provides an in-depth comparison of the primary analytical techniques for confirming the absolute configuration of (S)-2-Ethylmorpholine, a valuable chiral building block. While direct experimental data for this specific molecule is not widely available in the public domain, this guide synthesizes established methodologies and data from analogous 2-substituted morpholines to provide a comprehensive and practical framework for researchers, scientists, and drug development professionals.

Comparative Analysis of Analytical Techniques

The determination of a molecule's absolute configuration is a multifaceted challenge that can be addressed by several powerful analytical techniques. Here, we compare three of the most robust methods: Vibrational Circular Dichroism (VCD) Spectroscopy, Single-Crystal X-ray Crystallography, and Nuclear Magnetic Resonance (NMR) Spectroscopy using Mosher's Method.

Technique Principle Sample Requirements Strengths Limitations
Vibrational Circular Dichroism (VCD) Measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule in solution.[2][3]Solution (typically in a non-polar solvent like CDCl₃)Non-destructive, applicable to a wide range of molecules (including oils and non-crystalline solids), provides conformational information.[4][5]Requires comparison with quantum chemical calculations, can be sensitive to solvent and temperature.[6]
Single-Crystal X-ray Crystallography Determines the three-dimensional arrangement of atoms in a crystalline solid by analyzing the diffraction pattern of X-rays.[7][8]High-quality single crystalProvides an unambiguous and absolute determination of the entire molecular structure.[9][10]Crystal growth can be a significant bottleneck, not applicable to non-crystalline materials.[11]
Mosher's Method (NMR) Involves the formation of diastereomeric amides with a chiral derivatizing agent (Mosher's acid), which are then analyzed by ¹H NMR to deduce the configuration at the chiral center.[12][13][14]Enantiomerically enriched sample of the amineRelatively rapid and does not require specialized equipment beyond a standard NMR spectrometer, applicable to small sample quantities.[15][16]Indirect method, requires chemical derivatization, interpretation can be complex for molecules with multiple chiral centers or conformational flexibility.[17][18]

I. Vibrational Circular Dichroism (VCD) Spectroscopy: A Powerful Tool for Chiral Molecules in Solution

VCD spectroscopy has emerged as a premier technique for determining the absolute configuration of chiral molecules in solution, offering a significant advantage when crystallization is not feasible.[2][3][19] The method relies on the principle that enantiomers interact differently with circularly polarized infrared light, resulting in mirror-image VCD spectra.[4] By comparing the experimental VCD spectrum of an unknown enantiomer with the computationally predicted spectrum for a known configuration (e.g., the S-enantiomer), the absolute configuration can be unambiguously assigned.

Experimental Workflow for this compound

Caption: VCD analysis workflow for this compound.

Detailed Experimental Protocol (Hypothetical)
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified this compound sample in 150 µL of deuterated chloroform (CDCl₃).

  • Instrumentation: Utilize a VCD spectrometer, such as a BioTools ChiralIR-2X, equipped with a temperature-controlled sample holder.

  • Data Acquisition:

    • Acquire the VCD and IR spectra in the mid-IR region (e.g., 2000-800 cm⁻¹) at a resolution of 4 cm⁻¹.

    • Collect data for a sufficient duration (e.g., 4-8 hours) to achieve an adequate signal-to-noise ratio.

  • Computational Analysis:

    • Perform a thorough conformational search for the this compound molecule using a computational chemistry software package (e.g., Gaussian, Spartan).

    • Optimize the geometry of each identified conformer using Density Functional Theory (DFT) at a suitable level of theory (e.g., B3LYP/6-31G(d)).

    • Calculate the VCD and IR spectra for each optimized conformer.

    • Generate a Boltzmann-weighted average of the calculated spectra based on the relative energies of the conformers.

  • Spectral Comparison and Assignment:

    • Overlay the experimental VCD spectrum with the calculated spectrum for the (S)-configuration.

    • If the signs and relative intensities of the major VCD bands show a good correlation, the absolute configuration is confirmed as (S). If the experimental spectrum is a mirror image of the calculated spectrum, the sample is the (R)-enantiomer.

II. Single-Crystal X-ray Crystallography: The Gold Standard for Absolute Structure Determination

When a suitable single crystal can be obtained, X-ray crystallography provides the most definitive and unambiguous determination of a molecule's absolute configuration.[7][8] This technique relies on the anomalous dispersion of X-rays by the electrons of the atoms in a non-centrosymmetric crystal, which allows for the differentiation between a chiral molecule and its mirror image.

Experimental Workflow

References

Section 1: Performance Benchmarking: Asymmetric Synthesis vs. Chiral Resolution

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to the Cross-Validation of (S)-2-Ethylmorpholine in Asymmetric Synthesis

For researchers and professionals in drug development, the precise control of stereochemistry is not merely an academic exercise—it is a critical determinant of a molecule's therapeutic efficacy and safety. The morpholine scaffold is a privileged structure in medicinal chemistry, and its chiral derivatives are cornerstones in the synthesis of numerous bioactive compounds.[1][2] Among these, this compound serves as a valuable chiral building block.

This guide provides an in-depth comparison of methodologies for obtaining and validating enantiomerically pure 2-substituted morpholines, with a focus on this compound. We will dissect the experimental data from two dominant strategies—catalytic asymmetric synthesis and classical chiral resolution—offering a clear, objective comparison to inform your synthetic planning.

The synthesis of a single enantiomer can be approached in two primary ways: directly through an asymmetric reaction that preferentially creates the desired stereoisomer, or by resolving a racemic mixture. Both pathways have distinct advantages and are chosen based on factors like substrate scope, scalability, and cost-effectiveness.

Catalytic Asymmetric Hydrogenation

A state-of-the-art method for generating 2-substituted chiral morpholines is the asymmetric hydrogenation of a dehydromorpholine precursor.[3][4] This approach is highly atom-economical and often provides excellent enantioselectivity. The key to success lies in the catalyst system, typically a rhodium precursor combined with a sophisticated chiral bisphosphine ligand.

Causality of the Catalytic System: The choice of ligand is paramount. A ligand like (R,R,R)-SKP, which has a large "bite angle," creates a rigid and well-defined chiral pocket around the rhodium metal center.[3][5] When the flat, prochiral dehydromorpholine substrate coordinates to this metal center, the ligand's steric and electronic properties dictate the face from which hydrogen is delivered, leading to the preferential formation of one enantiomer. The N-acyl directing group on the substrate is also crucial, as it enhances reactivity and helps to lock the substrate into a favorable conformation for stereoselective hydrogenation.[3][6]

Classical Chiral Resolution by Diastereomeric Salt Formation

Chiral resolution is a robust and time-tested technique for separating enantiomers.[7] This method leverages the fact that while enantiomers have identical physical properties, diastereomers do not.[8] By reacting a racemic amine like (±)-2-Ethylmorpholine with a single enantiomer of a chiral acid, a pair of diastereomeric salts is formed. These salts possess different solubilities, allowing one to be selectively crystallized from solution.[7][8]

Mechanism of Separation: The principle hinges on differential lattice energies. The two diastereomeric salts—(S)-amine•(R)-acid and (R)-amine•(R)-acid—are not mirror images. They pack differently into a crystal lattice, resulting in distinct physical properties, most notably solubility in a given solvent system. By carefully selecting the resolving agent and crystallization solvent, one diastereomer can be induced to precipitate while the other remains dissolved. The precipitated salt is then isolated, and the chiral acid is removed by a simple acid-base workup to yield the desired enantiomerically pure amine.

Comparative Experimental Data

The following table summarizes typical performance data for the two approaches, allowing for an objective comparison.

Performance Metric Catalytic Asymmetric Hydrogenation [3][9]Classical Chiral Resolution [10]Alternative: Organocatalytic Halocyclization [11]
Enantiomeric Excess (ee) Up to 99%>98% (after crystallization)Up to 99%
Yield Quantitative (>95%)~40-45% (theoretical max is 50%)85-98%
Key Reagents Rhodium catalyst, Chiral Ligand (e.g., SKP), H₂ gasChiral Acid (e.g., Tartaric Acid)Cinchona Alkaloid Catalyst, NCS
Scalability Readily scalable (demonstrated on gram scale)Highly scalable, common in industryGenerally used on a smaller, lab scale
Substrate Generality Broad for various substituted dehydromorpholinesSpecific to the amine being resolvedBroad for various alkenol substrates
Primary Advantage High efficiency, atom economy, direct synthesisMethodological simplicity, robust, no special equipmentMild conditions, metal-free catalysis

Section 2: Validated Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Each includes a definitive analytical step to confirm the stereochemical outcome.

Protocol 1: Asymmetric Hydrogenation of N-Cbz-6-ethyl-3,4-dihydro-2H-1,4-oxazine

This protocol describes a method for synthesizing this compound via the asymmetric hydrogenation of its corresponding dehydromorpholine precursor, adapted from established literature procedures.[1][3]

Experimental Workflow Diagram

Caption: Workflow for the asymmetric hydrogenation of a dehydromorpholine precursor.

Step-by-Step Methodology:

  • Catalyst Preparation (in a glovebox):

    • To a clean, dry Schlenk tube, add [Rh(COD)₂]BF₄ (1.0 mol%) and the chiral bisphosphine ligand (R)-SKP (1.05 mol%).

    • Add anhydrous, degassed dichloromethane (DCM) to dissolve the solids.

    • Stir the resulting solution at room temperature for 30 minutes. The color change indicates the formation of the active catalyst complex.

    • Causality: Pre-forming the catalyst ensures the chiral ligand is properly coordinated to the rhodium center before the substrate is introduced, which is essential for achieving high enantioselectivity.

  • Hydrogenation Reaction:

    • In a separate flask, dissolve the N-Cbz-6-ethyl-3,4-dihydro-2H-1,4-oxazine substrate in anhydrous DCM.

    • Transfer the substrate solution and the prepared catalyst solution into a stainless-steel autoclave.

    • Seal the autoclave, purge with hydrogen gas three times to remove air, and then pressurize to 50 atm with hydrogen.

    • Stir the reaction mixture vigorously at room temperature for 24 hours.

  • Workup and Purification:

    • Carefully vent the autoclave to release the hydrogen pressure.

    • Transfer the reaction mixture to a round-bottom flask and remove the solvent under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield the pure N-Cbz-(S)-2-Ethylmorpholine.

  • Validation (Self-Validating Step):

    • Determine the enantiomeric excess (ee) of the purified product using chiral High-Performance Liquid Chromatography (HPLC).[12] A polysaccharide-based column (e.g., Chiralcel®) is typically effective.[13][14]

    • Confirm the structure and purity using ¹H NMR, ¹³C NMR, and mass spectrometry. The conversion can be calculated from the ¹H NMR spectrum of the crude reaction mixture.[12]

Protocol 2: Chiral Resolution of (±)-2-Ethylmorpholine

This protocol details the separation of racemic 2-Ethylmorpholine using a chiral resolving agent to form diastereomeric salts.[7][10]

Experimental Workflow Diagram

Caption: Workflow for the chiral resolution of a racemic amine via diastereomeric salt formation.

Step-by-Step Methodology:

  • Diastereomeric Salt Formation:

    • Dissolve racemic (±)-2-Ethylmorpholine (1.0 equivalent) in a suitable solvent mixture, such as methanol/toluene.

    • In a separate flask, dissolve an equimolar amount of the chiral resolving agent, for example, (+)-O,O'-Dibenzoyl-D-tartaric acid (1.0 equivalent), in the same solvent system, heating gently if necessary.

    • Add the resolving agent solution to the racemic amine solution with stirring.

    • Allow the solution to cool slowly to room temperature, then potentially cool further in an ice bath to maximize precipitation.

    • Causality: The choice of solvent is critical. It must be a solvent in which both diastereomeric salts are soluble at elevated temperatures but have significantly different solubilities upon cooling, allowing for fractional crystallization.

  • Separation:

    • Collect the precipitated crystals by vacuum filtration.

    • Wash the crystals with a small amount of the cold solvent mixture to remove any adhering filtrate containing the more soluble diastereomer.

    • The collected solid is the less soluble diastereomeric salt, enriched in one enantiomer.

  • Liberation of the Free Amine:

    • Dissolve the collected diastereomeric salt in water.

    • Add an aqueous base solution (e.g., 2M NaOH) dropwise until the pH is strongly basic (pH > 11). This deprotonates the tartaric acid, breaking the salt.

    • Extract the liberated free amine into an organic solvent (e.g., ethyl acetate) several times.

    • Combine the organic layers, dry over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to yield the enantiomerically enriched this compound.

  • Validation (Self-Validating Step):

    • Determine the enantiomeric excess (ee) of the final product using chiral HPLC.[15]

    • To improve enantiomeric purity, the crystallization process can be repeated. The progress of the resolution can be monitored at each stage by liberating a small sample of the amine and analyzing its ee.

Conclusion for the Field Practitioner

Both asymmetric hydrogenation and chiral resolution are powerful, validated methods for accessing enantiopure this compound.

  • Asymmetric Hydrogenation represents a more modern, elegant, and highly efficient approach, ideal for producing a wide range of 2-substituted morpholines directly in high enantiopurity and yield.[3][5] Its primary investment is in the specialized chiral ligand and catalyst.

  • Chiral Resolution is a classic, robust, and often more straightforward technique from an equipment standpoint.[7] While its theoretical yield is capped at 50%, it remains a highly effective and scalable method, particularly when an efficient process for racemizing and recycling the unwanted enantiomer can be implemented.[7]

The optimal choice depends on the specific project goals, available resources, and the scale of the synthesis. This guide provides the foundational data and protocols necessary to make an informed decision and to cross-validate your experimental outcomes with established, reliable methodologies.

References

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of (S)-2-Ethylmorpholine

Author: BenchChem Technical Support Team. Date: January 2026

Disclaimer: No specific Safety Data Sheet (SDS) for the enantiomer (S)-2-Ethylmorpholine was found in the available literature. The following disposal procedures are based on the well-documented hazards of the closely related compounds N-Ethylmorpholine and its parent compound, Morpholine.[1] It is imperative that a qualified professional conduct a site-specific risk assessment for this compound, considering its unique properties and the context of the waste stream before handling or disposal. This guide provides essential safety and logistical information intended for researchers, scientists, and drug development professionals.

Hazard Identification and Risk Assessment: The Foundation of Safe Disposal

Before any disposal protocol can be initiated, a thorough understanding of the substance's inherent risks is paramount. The disposal plan is fundamentally a risk mitigation strategy. Based on data for N-Ethylmorpholine and Morpholine, this compound should be handled as a substance with multiple significant hazards.

Primary Hazards:

  • Flammability: The compound is a flammable liquid and vapor.[2][3] Vapors are heavier than air and may travel to a source of ignition and flash back.[4][5] This necessitates strict control of ignition sources and proper ventilation.

  • Corrosivity: It is expected to cause severe skin burns and serious eye damage.[6] The material is destructive to the tissues of mucous membranes.[6][7] This corrosive nature dictates the choice of personal protective equipment (PPE) and waste containers.

  • Toxicity: The substance is considered toxic if it comes into contact with skin or is inhaled, and harmful if swallowed.[3] There is also suspicion that it may damage fertility or the unborn child.

  • Reactivity: It can react violently with strong oxidizing agents.[4][5] It is also incompatible with strong acids, acid anhydrides, and acid chlorides.[8]

These combined hazards mean that this compound waste cannot be disposed of via standard laboratory drains or as common refuse.[5] Doing so would pose a significant risk to personnel, infrastructure, and the environment.

Pre-Disposal: Handling, Segregation, and Spill Management

Proper disposal begins long before the waste container is collected. It starts with meticulous handling and segregation at the point of generation.

Personal Protective Equipment (PPE): Due to the compound's corrosive and toxic properties, a comprehensive PPE protocol is non-negotiable.

  • Eye/Face Protection: Wear chemical safety goggles and a full face shield.[9] Eyewash stations and safety showers must be readily accessible.[4]

  • Skin Protection: A complete suit protecting against chemicals (e.g., a lab coat) and appropriate gloves (Nitrile rubber with a thickness >0.11 mm is often recommended for morpholine derivatives) are required.[6] Always inspect gloves for integrity before use and dispose of contaminated gloves properly.

  • Respiratory Protection: All handling of open containers must be performed inside a certified chemical fume hood to prevent inhalation of vapors.[4] If a fume hood is not available, a full-face respirator with appropriate cartridges is necessary.[6]

Spill Management: In the event of a spill, immediate and correct action is crucial to prevent escalation.

  • Evacuate and Ventilate: Evacuate all non-essential personnel from the immediate area. Ensure the area is well-ventilated, and if safe to do so, increase ventilation.[6][7]

  • Control Ignition Sources: Immediately remove all sources of ignition, including sparks, open flames, and hot surfaces.[7][10][11] Use only non-sparking tools for cleanup.[4]

  • Containment: For small spills, contain the liquid with an inert absorbent material such as vermiculite, dry sand, or earth.[4][5][10] Do not use combustible materials like paper towels for initial absorption.

  • Collection: Carefully collect the absorbent material and place it into a suitable, sealable, and properly labeled container for hazardous waste disposal.[7][11]

  • Decontamination: Clean the spill area thoroughly. Do not wash spills into the sewer system.[5]

Step-by-Step Disposal Protocol

The disposal of this compound is governed by local, state, and federal regulations for hazardous waste.[4] The following steps provide a universal framework for compliance.

Step 1: Waste Classification Chemical waste generators must determine if a discarded chemical is classified as hazardous waste.[4][12] Based on its properties, this compound waste will meet the criteria for multiple EPA hazardous waste classifications:

  • D001 (Ignitability): Due to its low flash point (approx. 32°C for morpholine).[2][9]

  • D002 (Corrosivity): Due to its alkaline nature (pH ~10-11) and ability to cause severe skin burns.[9][13]

The final classification must be confirmed with your institution's Environmental Health & Safety (EHS) department.

Step 2: Containerization and Segregation

  • Select the Right Container: Use only approved hazardous waste containers that are chemically compatible with corrosive amines. The container must be in good condition with a secure, tightly closing lid.[4][7]

  • Segregate Your Waste: This is a critical step. Never mix this compound waste with incompatible materials, especially strong oxidizing agents, which could lead to a fire or explosion.[5][9] Store it separately from other waste streams.

Step 3: Labeling Proper labeling is a legal requirement and essential for safety. The label on your hazardous waste container must clearly state:

  • The words "Hazardous Waste"

  • The full chemical name: "this compound" (avoiding abbreviations)

  • The specific hazard characteristics: "Ignitable, Corrosive, Toxic"

  • The date of accumulation (when the first drop of waste entered the container)

  • Your name and laboratory information

Step 4: On-Site Storage Store the sealed and labeled waste container in a designated satellite accumulation area within your laboratory or a central hazardous waste storage area. This location must be:

  • Cool, dry, and well-ventilated.[4][7]

  • Away from heat, sparks, and open flames.[3][4]

  • Under the control of laboratory personnel and, if required, locked.[8]

  • Equipped with secondary containment to capture any potential leaks.

Step 5: Final Disposal The ultimate disposal must be handled by professionals.

  • Licensed Disposal Contractor: Arrange for the collection of the waste with your institution's EHS department or a licensed hazardous waste disposal company.[7]

  • Incineration: The most common and effective disposal method for this type of waste is high-temperature incineration in a chemical incinerator equipped with an afterburner and scrubber to neutralize harmful combustion byproducts.[7]

  • Do Not Drain Dispose: Under no circumstances should this chemical be poured down the drain.[5] It is water-soluble and mobile in the environment, posing a risk to aquatic life and wastewater treatment systems.[4][12]

Data Summary and Visualization

Table 1: Key Safety and Disposal Properties (Based on N-Ethylmorpholine/Morpholine)
PropertyValueSignificance for DisposalReference(s)
UN Number 2920 or 2734Essential for transport and manifesting of hazardous waste.[7][12]
Hazard Class 8 (Corrosive), 3 (Flammable)Dictates transport, labeling, and storage requirements.[7]
Packing Group I or IIIndicates the degree of danger; requires high-integrity packaging.[7]
Flash Point ~32 °C (90 °F)Confirms ignitability hazard (EPA Code D001). Requires control of ignition sources.[2]
pH ~10.1 - 10.6 (in solution)Confirms corrosive nature (EPA Code D002). Requires corrosion-resistant containers and PPE.[13]
Incompatibilities Strong oxidizing agents, strong acidsCritical for waste segregation to prevent dangerous chemical reactions.[4][8]
Diagram 1: Disposal Decision Workflow for this compound

This diagram outlines the critical decision points from waste generation to final disposal, ensuring a systematic and compliant approach.

G Disposal Decision Workflow for this compound cluster_0 Disposal Decision Workflow for this compound cluster_1 Disposal Decision Workflow for this compound cluster_2 Disposal Decision Workflow for this compound A Waste Generation (this compound or contaminated material) B Consult SDS & Conduct Risk Assessment A->B C Don PPE (Goggles, Face Shield, Gloves, Lab Coat) B->C D Select Approved, Labeled Hazardous Waste Container C->D E Transfer Waste in Chemical Fume Hood D->E F Securely Seal Container E->F G Store in Designated Satellite Accumulation Area F->G H Check for Incompatibles (e.g., Oxidizers) G->H I Arrange for Pickup by Licensed Waste Contractor H->I Segregation Confirmed J Final Disposal (e.g., Incineration) I->J

Caption: Disposal workflow for this compound waste.

References

Mastering Safety: A Guide to Personal Protective Equipment for Handling (S)-2-Ethylmorpholine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to a comprehensive guide designed for the precise and safe handling of (S)-2-Ethylmorpholine in a laboratory setting. As drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. This document moves beyond mere compliance, offering a deep dive into the rationale behind specific personal protective equipment (PPE) choices, operational plans, and emergency preparedness. Our goal is to empower you with the knowledge to create a self-validating system of safety, ensuring the protection of both personnel and research integrity.

Foundational Hazard Assessment: Understanding the "Why"

This compound is a substituted morpholine, a class of compounds widely used in medicinal chemistry.[1] However, its utility is paired with a significant hazard profile that dictates our handling procedures. A thorough risk assessment is the cornerstone of any safety protocol. The primary hazards associated with this compound, as classified under the Globally Harmonized System (GHS), demand our utmost respect and caution.

This compound is a flammable liquid and vapor that is not only harmful if swallowed but also toxic upon skin contact or inhalation.[2][3] Critically, it is classified as causing severe skin burns and eye damage, and it is suspected of damaging fertility or the unborn child.[4] These classifications are not abstract warnings; they are directives that inform every piece of protective equipment we select.

Table 1: GHS Hazard Summary for this compound

Hazard Class GHS Category Hazard Statement
Flammable liquids Category 3 H226: Flammable liquid and vapor[2][4]
Acute toxicity, Oral Category 4 H302: Harmful if swallowed[3][4]
Acute toxicity, Dermal Category 3 H311: Toxic in contact with skin[3][4]
Acute toxicity, Inhalation Category 3 H331: Toxic if inhaled[3][4]
Skin corrosion/irritation Category 1B H314: Causes severe skin burns and eye damage[2][4]

| Reproductive toxicity | Category 2 | H361: Suspected of damaging fertility or the unborn child[4] |

Core Directive: The Standard PPE Ensemble for Routine Operations

For any work involving this compound, a baseline level of PPE is mandatory. All operations must be conducted within a certified chemical fume hood to control vapor inhalation, which is a primary route of exposure.[5]

  • Eye and Face Protection: Due to the severe corrosive nature of this chemical, standard safety glasses are insufficient.

    • Mandatory: Wear indirect-vent, splash-resistant chemical goggles.[6]

    • Required Augmentation: A full-face shield must be worn over the goggles.[6] This combination is non-negotiable and provides a robust barrier against splashes during transfers or potential reactions, protecting against irreversible eye damage.[2]

  • Skin and Body Protection: Dermal contact is a significant toxicity risk.[7] Protective clothing serves as the primary barrier.

    • Laboratory Coat: A flame-resistant lab coat is required. However, for tasks with a higher splash risk, this should be supplemented.

    • Chemical-Resistant Apron: For any transfers of volumes greater than 50 mL, a chemically resistant apron should be worn over the lab coat.

    • Gloves: Double-gloving is required. The selection of glove material is critical. For morpholine and its derivatives, nitrile rubber is a recommended material.[4]

      • Inner Glove: Lighter weight nitrile examination glove.

      • Outer Glove: Heavier duty nitrile gloves (>0.11 mm thickness) with an extended cuff.[4] This dual-barrier minimizes the risk of exposure from a single glove failure. Always check manufacturer-specific permeation data. Gloves must be changed immediately if contamination is suspected.

  • Respiratory Protection: All work must be performed within a properly functioning chemical fume hood to minimize inhalation exposure.[8]

    • If an emergency situation arises where fume hood use is not possible or fails, respiratory protection is critical. This scenario requires a NIOSH-approved respirator. For spills or emergencies, a full-face air-purifying respirator (APR) with organic vapor cartridges or a self-contained breathing apparatus (SCBA) may be necessary, depending on the scale of the release.[6]

Operational Blueprint: Matching PPE to the Task

Safety protocols must be dynamic, adapting to the specific risks of each laboratory task. The following table provides procedural guidance for escalating PPE based on the operational scenario.

Table 2: PPE Levels by Operational Scenario

Scenario Minimum PPE Ensemble Key Procedural Steps & Rationale
Low-Volume Handling (e.g., weighing <1g, preparing stock solutions) Double Nitrile Gloves, Chemical Splash Goggles, Face Shield, Flame-Resistant Lab Coat. Procedure: 1. Conduct all work in a chemical fume hood. 2. Use non-sparking tools.[7][9] 3. Keep containers tightly closed when not in use.[8] Rationale: Minimizes exposure during routine, small-scale tasks where the risk of a major splash is low but vapor and contact hazards are still present.
Reaction Setup & Synthesis (e.g., transfers >50 mL, refluxing) Double Nitrile Gloves, Chemical Splash Goggles, Face Shield, Chemical-Resistant Apron over Lab Coat. Procedure: 1. Ground and bond containers during transfers to prevent static discharge.[9][10] 2. Ensure emergency shower and eyewash stations are unobstructed.[6] 3. Work in a clear, uncluttered fume hood. Rationale: The increased volume elevates the splash risk. An apron provides an additional layer of protection against corrosive spills. Grounding is critical due to the material's flammability.[6]
Spill Cleanup (<100 mL) Heavy-duty Nitrile or Butyl Rubber Gloves, Chemical Splash Goggles, Face Shield, Chemical-Resistant Coverall (e.g., Tychem®), Air-Purifying Respirator with Organic Vapor Cartridges. Procedure: 1. Evacuate non-essential personnel. 2. Remove all ignition sources. 3. Absorb spill with inert material (e.g., vermiculite, dry sand).[11] 4. Collect waste in a sealed, labeled container for hazardous disposal. Rationale: A spill increases the concentration of vapors and the risk of widespread skin contact, requiring enhanced respiratory and full-body protection.

| Major Emergency (e.g., large spill >100 mL, fire) | Self-Contained Breathing Apparatus (SCBA), Fully Encapsulating Chemical Protective Suit. | Procedure: 1. Activate the fire alarm and evacuate the area immediately. 2. Do not attempt to fight a large fire or clean a major spill without specialized training and equipment. 3. Call emergency services. Rationale: This is a high-danger scenario requiring the highest level of protection, only to be undertaken by trained emergency responders. |

Visualizing the Path to Safety: PPE Selection Workflow

The following diagram outlines the logical decision-making process for selecting the appropriate level of personal protective equipment.

PPE_Selection_Workflow cluster_0 Phase 1: Risk Assessment cluster_1 Phase 2: PPE Determination cluster_2 Phase 3: Final Checks & Disposal Start Begin Task with This compound Assess_Task Assess Task: - Scale (Volume/Mass) - Potential for Splash/Aerosol - Duration of Task Start->Assess_Task Low_Risk Low Risk? (e.g., <1g weigh-out, low concentration) Assess_Task->Low_Risk High_Risk High Risk? (e.g., >50mL transfer, reaction workup) Low_Risk->High_Risk No PPE_Standard Standard PPE Ensemble: - Double Nitrile Gloves - Goggles & Face Shield - Lab Coat Low_Risk->PPE_Standard Yes Spill_Emergency Spill or Emergency? High_Risk->Spill_Emergency No PPE_Enhanced Enhanced PPE: - Standard Ensemble PLUS - Chemical Apron High_Risk->PPE_Enhanced Yes PPE_Emergency Emergency PPE: - Chemical Suit - APR or SCBA Spill_Emergency->PPE_Emergency Yes Proceed Proceed with Task in Chemical Fume Hood Spill_Emergency->Proceed No PPE_Standard->Proceed PPE_Enhanced->Proceed PPE_Emergency->Proceed Disposal Dispose of Contaminated PPE as Hazardous Waste Proceed->Disposal

Caption: PPE Selection Workflow for this compound Handling.

Procedural Integrity: Donning, Doffing, and Disposal

Cross-contamination is a hidden risk. A strict, sequential procedure for putting on (donning) and taking off (doffing) PPE is essential to prevent exposure.

Step-by-Step Donning Protocol:

  • Hand Hygiene: Wash hands thoroughly.

  • Inner Gloves: Don the first pair of nitrile gloves.

  • Lab Coat/Coverall: Put on the lab coat or chemical-resistant suit.

  • Face/Respiratory Protection: Don goggles, then the face shield. If a respirator is required, perform a seal check.

  • Outer Gloves: Don the second, heavier pair of gloves, ensuring the cuffs are pulled up over the sleeves of the lab coat.

Step-by-Step Doffing Protocol (The "Dirty-to-Clean" Principle):

  • Outer Gloves: Remove the outer gloves first, peeling them off without touching the outside surface with your bare skin. Dispose of them immediately in a designated hazardous waste container.

  • Face Shield/Goggles: Remove the face shield and goggles from the back to the front.

  • Lab Coat/Coverall: Remove the lab coat or suit, rolling it outwards and away from your body.

  • Inner Gloves: Remove the final pair of gloves.

  • Hand Hygiene: Wash hands thoroughly with soap and water immediately after all PPE is removed.

Disposal Plan: All disposable PPE used during the handling of this compound must be considered hazardous waste.[11]

  • Establish a designated, sealed, and clearly labeled hazardous waste container inside the fume hood or immediately adjacent to the work area.

  • Dispose of all contaminated items, including gloves, disposable lab coats, and absorbent materials from spills, directly into this container.[3]

  • Never reuse disposable PPE.[12] Contaminated clothing must be decontaminated or disposed of as hazardous waste; it should not be laundered with general lab coats.[6]

By integrating this expert-driven, safety-first approach, you build a resilient and trustworthy laboratory environment, ensuring that your groundbreaking research is conducted with the highest standards of personal and collective safety.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.